molecular formula C26H23Cl2N3O B2952240 Linopirdine dihydrochloride CAS No. 105431-72-9; 113168-57-3

Linopirdine dihydrochloride

Katalognummer: B2952240
CAS-Nummer: 105431-72-9; 113168-57-3
Molekulargewicht: 464.39
InChI-Schlüssel: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linopirdine dihydrochloride is a useful research compound. Its molecular formula is C26H23Cl2N3O and its molecular weight is 464.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Linopirdine Dihydrochloride on KCNQ Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride, a potent cognitive enhancer, exerts its effects primarily through the modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family. These channels are critical regulators of neuronal excitability, and their inhibition by linopirdine leads to enhanced neurotransmitter release, a mechanism believed to underlie its cognitive-enhancing properties. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and functional consequences of linopirdine's action on KCNQ channels, supplemented with detailed experimental protocols and visual representations of the underlying mechanisms.

Core Mechanism of Action

Linopirdine acts as a state-dependent inhibitor of KCNQ channels, preferentially binding to and stabilizing the activated, or open, state of the channel. This mechanism leads to a reduction in the M-current, a slowly activating and non-inactivating potassium current crucial for setting the resting membrane potential and dampening repetitive firing in neurons. By inhibiting this "brake" on neuronal excitability, linopirdine facilitates depolarization, leading to an increase in the probability of neurotransmitter release at presynaptic terminals.

Binding Site and Molecular Interactions

Recent cryo-electron microscopy (cryo-EM) studies of human KCNQ4 have revealed that linopirdine binds to a cytosolic cavity located underneath the inner gate of the channel. This binding pocket is distinct from the pore region where many classical potassium channel blockers act. The interaction with this site is thought to allosterically modulate the channel's gating machinery, favoring a non-conducting state. Mutagenesis studies corroborating these structural findings have been instrumental in defining the key residues involved in linopirdine binding.

Quantitative Pharmacology

The inhibitory potency of linopirdine varies across different KCNQ channel subtypes. The most sensitive are the heteromeric KCNQ2/3 channels, which are the primary molecular correlate of the neuronal M-current.

Channel SubtypeIC50 (µM)Cell TypeReference
KCNQ2/3 (M-current) 2.4 - 7Rat Hippocampal Neurons, NG108-15 cells[1],
KCNQ1 8.9Not Specified
KCNQ4 Less selective than for KCNQ2/3Not Specified[1]
IK(V) (Delayed Rectifier) 63Rat Sympathetic Neurons
IA (Transient A-type) 69Rat Sympathetic Neurons

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition

This protocol is designed to measure the voltage- and state-dependent block of KCNQ2/3 channels by linopirdine when expressed in a heterologous system like HEK293 or CHO cells.

Cell Culture and Transfection:

  • Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • For transient transfection, plate cells onto glass coverslips in a 24-well plate 24 hours prior to transfection to reach 70-80% confluency.

  • Transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits (in a 1:1 ratio) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Record from fluorescently-labeled cells 24-48 hours post-transfection.

Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Voltage-Clamp Protocol to Demonstrate State-Dependent Block:

    • Hold the cell at a hyperpolarized potential where channels are predominantly closed (e.g., -80 mV).

    • Apply a brief test pulse to a depolarized potential where channels are open (e.g., -20 mV for 500 ms) to elicit a baseline KCNQ current.

    • Return to the holding potential of -80 mV.

    • Perfuse the cell with the external solution containing linopirdine (e.g., 10 µM) while holding at -80 mV. During this time, periodically apply the test pulse to -20 mV to monitor the onset of the block. The block should be slow to develop at the hyperpolarized potential.

    • To demonstrate the preference for the activated state, hold the cell at a depolarized potential where a significant fraction of channels are open (e.g., -30 mV) during the application of linopirdine. The block should develop more rapidly under these conditions.

    • To measure the voltage-dependence of the block, from a holding potential of -80 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments) before and after linopirdine application. The fractional block can then be plotted as a function of the test potential.

Site-Directed Mutagenesis to Validate Binding Site Residues

This protocol outlines the general steps for mutating key residues in the putative linopirdine binding pocket of KCNQ4 and assessing the functional consequences.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction using a high-fidelity DNA polymerase, the KCNQ4 plasmid template, and the mutagenic primers.

    • Perform thermal cycling, typically for 18-25 cycles, with denaturation, annealing, and extension steps.

  • Template DNA Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plasmid Purification and Sequencing: Select transformed colonies, culture them, and purify the plasmid DNA. Sequence the purified plasmid to confirm the presence of the desired mutation.

  • Functional Analysis: Transfect HEK293 or CHO cells with the mutated KCNQ4 plasmid and perform whole-cell patch-clamp electrophysiology as described in Protocol 1 to determine the effect of the mutation on the IC50 of linopirdine. A significant rightward shift in the IC50 would indicate that the mutated residue is critical for linopirdine binding.

Visualizations

Signaling Pathway of Linopirdine Action

Caption: Linopirdine's mechanism of enhancing acetylcholine release.

Experimental Workflow for Characterizing Linopirdine's Effect

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cell_culture HEK293/CHO Cell Culture transfection Transfection with KCNQ2 & KCNQ3 Plasmids cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp voltage_protocol State-Dependent Voltage Protocol patch_clamp->voltage_protocol data_acquisition Current Recording voltage_protocol->data_acquisition ic50_determination IC50 Curve Generation data_acquisition->ic50_determination gating_analysis Analysis of Gating Kinetics data_acquisition->gating_analysis

Caption: Workflow for electrophysiological analysis of linopirdine.

Logical Relationship of State-Dependent Inhibition

state_dependence channel_closed KCNQ Channel (Closed) channel_open KCNQ Channel (Open/Activated) channel_closed->channel_open Depolarization blocked_state Linopirdine-Bound (Inhibited State) channel_closed->blocked_state Low Affinity Binding channel_open->channel_closed Hyperpolarization channel_open->blocked_state High Affinity Binding linopirdine Linopirdine

Caption: Linopirdine's preferential binding to the activated channel state.

Conclusion

This compound is a valuable pharmacological tool for studying the role of KCNQ channels in neuronal function. Its mechanism as a state-dependent inhibitor, with a now identified binding site, provides a clear framework for understanding its effects on neuronal excitability and neurotransmitter release. The experimental protocols and conceptual diagrams provided in this guide offer a robust starting point for researchers and drug development professionals investigating the therapeutic potential of KCNQ channel modulation.

References

An In-depth Technical Guide to Linopirdine Dihydrochloride: A Cognitive Enhancer in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a potent cognitive enhancer, has been a subject of significant interest in neuroscience research for its unique mechanism of action and potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of Linopirdine, focusing on its core pharmacology, preclinical and clinical evidence, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working with Linopirdine and other cognitive-enhancing agents.

Introduction

Linopirdine (DuP 996) is a phenylindolinone derivative that has demonstrated efficacy as a cognitive enhancer in various preclinical models of learning and memory.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release.[2][3] This guide delves into the technical details of this compound, providing a foundational understanding for its application in neuroscience research.

Chemical and Physical Properties

This compound is the salt form of Linopirdine, which enhances its solubility in aqueous solutions, a critical property for experimental studies.

PropertyValue
Chemical Name 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride
Alternative Names DuP 996
Molecular Formula C₂₆H₂₁N₃O·2HCl
Molecular Weight 464.39 g/mol
CAS Number 113168-57-3
Appearance Off-white powder
Purity ≥98% (HPLC)
Solubility Soluble in water and DMSO

Mechanism of Action

Linopirdine's cognitive-enhancing effects are primarily attributed to its role as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability.

KCNQ Channel Blockade

Linopirdine exhibits a state-dependent inhibition of Kv7/KCNQ channels, showing a preference for activated subunits. It blocks the KCNQ2/3 heteromer, which underlies the M-current, with an IC50 of 2.4 micromolar.[2] The M-current is a low-threshold, non-inactivating potassium current that helps to stabilize the membrane potential of neurons and prevent repetitive firing. By inhibiting the M-current, Linopirdine increases neuronal excitability.

Enhanced Neurotransmitter Release

The blockade of KCNQ channels by Linopirdine leads to the disinhibition of acetylcholine (ACh) release.[2] This is a key aspect of its pro-cognitive effects, as cholinergic neurotransmission is vital for learning and memory. In addition to acetylcholine, Linopirdine has been shown to increase the release of glutamate in the hippocampus.[2] An in vitro study demonstrated that Linopirdine has an EC50 of 4.2 µM for enhancing the release of [3H]ACh from rat brain slices.[4] However, a 5 mg/kg oral dose in rats did not produce a statistically significant increase in hippocampal extracellular acetylcholine levels as measured by microdialysis.[4]

Signaling Pathway

The mechanism of action of Linopirdine involves the modulation of neuronal excitability and neurotransmitter release through the blockade of KCNQ potassium channels.

Linopirdine_Mechanism Linopirdine Linopirdine KCNQ KCNQ2/3 Channels (M-current) Linopirdine->KCNQ Inhibits Depolarization Membrane Depolarization KCNQ->Depolarization Reduces Repolarization Ca_Influx Voltage-Gated Ca²⁺ Channel Activation & Ca²⁺ Influx Depolarization->Ca_Influx Activates ACh_Release Increased Acetylcholine Release Ca_Influx->ACh_Release Triggers Cognition Enhanced Cognition ACh_Release->Cognition Leads to

Mechanism of Action of Linopirdine.

Preclinical and Clinical Data

In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of Linopirdine on various ion channels.

Target ChannelIC₅₀ (µM)Cell Type/PreparationReference
KCNQ2/3 (M-current) 2.4-[2]
M-current (whole-cell) 3.4Dissociated rat superior cervical sympathetic ganglion cells[3]
KCNQ1 + KCNQ3 / M-currents 4 - 7-
IKs 5.5-[5]
KCNQ1 (homomeric) 8.9-
Delayed Rectifier (IK(V)) 63Dissociated rat superior cervical sympathetic ganglion cells[3]
Transient (IA) Current 69Dissociated rat superior cervical sympathetic ganglion cells[3]
Acetylcholine-activated Nicotinic Currents 7.6Dissociated rat superior cervical sympathetic ganglion cells[3]
GABA-activated Cl⁻ Currents 26Dissociated rat superior cervical sympathetic ganglion cells[3]
In Vivo Efficacy in Animal Models

Linopirdine has demonstrated cognitive-enhancing effects in various animal models.

Animal ModelBehavioral TestDoseKey FindingsReference
Normal Mice Inhibitory Avoidance0.026 µmol/kgSignificantly enhanced retention of the inhibitory avoidance response.[6]
Septal-lesioned Rats Two-platform Water MazeNot specifiedReduced the number of errors to a level comparable to sham-operated animals.[6]
Murine Model c-FOS expressionNot specifiedNearly completely reversed the senescence-related decline in cortical c-FOS.[2]
Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled trial of Linopirdine was conducted in patients with mild to moderate Alzheimer's disease.[7]

Study ParameterDetails
Number of Patients 382 (375 analyzed)
Patient Population Mild or moderate Alzheimer's disease
Treatment Linopirdine (30 mg three times per day) or placebo
Duration 6 months
Primary Outcome No difference in Clinical Global Impression scores.
Secondary Outcome Small but statistically significant improvement in ADAS-Cog scores for the Linopirdine group compared to placebo at 6 months (20.2 vs. 22.1, p = 0.01).
Conclusion The trial did not show clinically meaningful differences, although there was evidence of a small improvement in cognitive function.

Experimental Protocols

Synthesis of Linopirdine

The synthesis of Linopirdine is a multi-step process.[2]

Linopirdine_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reaction with 4-Picoline cluster_3 Step 4 & 5: Dehydration & Reduction cluster_4 Step 6: Alkylation Diphenylamine Diphenylamine Amide Intermediate Amide Diphenylamine->Amide OxalylChloride Oxalyl Chloride OxalylChloride->Amide Amide_ref Intermediate Amide Isatin 1-Phenylisatin Isatin_ref 1-Phenylisatin Amide_ref->Isatin Heating Picoline 4-Picoline Carbinol Carbinol Intermediate Picoline->Carbinol Carbinol_ref Carbinol Intermediate Isatin_ref->Carbinol PTC, Quat. Salt Indolone Indolone Intermediate Indolone_ref Indolone Intermediate Carbinol_ref->Indolone 1. Acetic Anhydride 2. Hydrogenation PicolylChloride 4-Picolylchloride Linopirdine Linopirdine PicolylChloride->Linopirdine Indolone_ref->Linopirdine Hydroxide

Synthetic pathway for Linopirdine.

Detailed Protocol:

  • Amide Formation: The synthesis begins with the acylation of diphenylamine with oxalyl chloride to form an intermediate amide.[2]

  • Haworth Intramolecular Cyclization: The resulting acid chloride undergoes intramolecular cyclization upon heating to yield 1-phenylisatin.[2]

  • Reaction with 4-Picoline: 1-phenylisatin is then reacted with 4-picoline under phase-transfer catalysis (PTC) using a quaternary salt to afford a carbinol intermediate.[2]

  • Dehydration: The carbinol is dehydrated using acetic anhydride to form an olefin.[2]

  • Reduction: The olefin is subsequently reduced to yield an indolone intermediate.[2]

  • Alkylation: The final step involves the alkylation of the indolone at the 3-position with 4-picolylchloride in the presence of a hydroxide base to produce Linopirdine.[2]

In Vivo Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. A general protocol is outlined below, which should be adapted based on specific experimental goals.

Morris_Water_Maze_Workflow Start Start Habituation Habituation to Pool Start->Habituation Drug_Admin Linopirdine or Vehicle Administration Habituation->Drug_Admin Training Acquisition Training (Multiple Trials/Days) Drug_Admin->Training Probe_Trial Probe Trial (Platform Removed) Training->Probe_Trial 24h Post-Training Data_Analysis Data Analysis (Escape Latency, Path Length, Time in Target Quadrant) Probe_Trial->Data_Analysis End End Data_Analysis->End

Workflow for Morris Water Maze experiment.

Detailed Protocol (General):

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants. Distal visual cues are placed around the room.

  • Habituation: Animals are allowed to swim freely in the pool for a short period without the platform to acclimate them to the environment.

  • Drug Administration: Linopirdine or vehicle is administered at a predetermined time before the training trials (e.g., 30-60 minutes intraperitoneally).

  • Acquisition Training: Rats or mice are placed in the water facing the wall at one of four starting positions. They are allowed a set time (e.g., 60-90 seconds) to find the hidden platform. If they fail to find it, they are gently guided to it. This is repeated for several trials per day over multiple days.

  • Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim in the pool for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

  • Data Analysis: Key parameters for analysis include escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial.

In Vitro Acetylcholine Release Assay

This protocol describes a general method for measuring acetylcholine release from brain slices, which can be adapted to study the effects of Linopirdine.

ACh_Release_Workflow Start Start Slice_Prep Prepare Brain Slices (e.g., Hippocampus) Start->Slice_Prep Incubation Pre-incubate Slices with [³H]-Choline Slice_Prep->Incubation Perfusion Superfuse Slices with Artificial Cerebrospinal Fluid (aCSF) Incubation->Perfusion Stimulation Stimulate with High K⁺ in the Presence/Absence of Linopirdine Perfusion->Stimulation Fraction_Collection Collect Perfusate Fractions Stimulation->Fraction_Collection Quantification Quantify [³H]-ACh Release (Scintillation Counting) Fraction_Collection->Quantification End End Quantification->End

Workflow for in vitro Acetylcholine Release Assay.

Detailed Protocol (General):

  • Brain Slice Preparation: Rodent brains (e.g., rat or mouse) are rapidly dissected, and specific brain regions, such as the hippocampus or cortex, are sliced using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Radiolabeling: The slices are pre-incubated in aCSF containing [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.

  • Superfusion: The labeled slices are transferred to a superfusion chamber and continuously perfused with aCSF.

  • Stimulation and Drug Application: After a baseline collection period, the slices are stimulated with a high potassium concentration (e.g., 25-30 mM KCl) in the aCSF to induce depolarization and neurotransmitter release. This is done in the presence and absence of different concentrations of Linopirdine.

  • Fraction Collection: The perfusate is collected in fractions throughout the experiment.

  • Quantification: The amount of [³H]-acetylcholine in each fraction is determined using liquid scintillation counting. The effect of Linopirdine is quantified by comparing the stimulated release in its presence to the control condition.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of KCNQ channels in cognitive processes. Its ability to enhance acetylcholine release provides a clear mechanism for its pro-cognitive effects observed in preclinical studies. While clinical trials in Alzheimer's disease did not demonstrate robust efficacy, the compound remains a significant lead for the development of novel cognitive enhancers. The detailed protocols and compiled data in this guide are intended to facilitate further research into Linopirdine and the broader field of cognitive pharmacology.

References

An In-depth Technical Guide on the Role of Linopirdine Dihydrochloride in Modulating Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a putative cognitive enhancer, has been the subject of extensive research for its ability to augment the release of several neurotransmitters, most notably acetylcholine (ACh). This document provides a comprehensive technical overview of the molecular mechanisms underlying Linopirdine's action, focusing on its interaction with voltage-gated potassium channels and the subsequent modulation of cholinergic neurotransmission. We consolidate quantitative data on its potency, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism of action and relevant experimental workflows.

Primary Mechanism of Action: Inhibition of KCNQ/M-type Potassium Channels

The principal mechanism by which Linopirdine enhances acetylcholine release is through the blockade of KCNQ (or Kv7) voltage-gated potassium channels.[1][2][3] These channels are responsible for the M-current (IM), a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[4] By inhibiting the M-current, Linopirdine reduces potassium efflux, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the release of neurotransmitters like acetylcholine upon stimulation.[4][5][6]

Linopirdine exhibits a degree of selectivity for different KCNQ channel subtypes. It is a known blocker of heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the neuronal M-channel.[1][7] Studies have shown that Linopirdine is a state-dependent inhibitor, preferentially binding to the activated state of the KCNQ channel subunit.[8][9]

The blockade of M-channels by Linopirdine has been demonstrated to reduce spike frequency adaptation (SFA) in hippocampal CA1 pyramidal neurons, a key cellular mechanism for information processing and memory formation.[4] This action is consistent with its role as a cognitive enhancer.[1][3][7]

Quantitative Data: Potency and Selectivity

The inhibitory potency of Linopirdine has been quantified across various studies and channel subtypes. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity.

Table 1: Linopirdine IC50 Values for KCNQ/M-Currents
Channel/Current TypePreparationIC50 (µM)Reference
KCNQ2/3 (M-current)Rat Hippocampal Neurons2.4[7][10][11]
M-current (IM)Rat Sympathetic Ganglion Cells3.4[12]
KCNQ2 + KCNQ3 (M-currents)N/A4 - 7[1][2]
M-current (IM)Rat CA1 Pyramidal Neurons8.5[4]
M-current (IK(M))NG108-15 Neuronal Cells24.7[13]
M-current (IK(M))Rat Cerebral Cortex Neurons35.8[13]
KCNQ1 (Homomeric)N/A8.9[1][2]
Table 2: Linopirdine Selectivity Profile Against Other Ion Channels
Channel/Current TypePreparationIC50 (µM)Reference
Medium Afterhyperpolarization (ImAHP)Rat Hippocampal CA1 Neurons16.3[10]
Delayed Rectifier K+ Current (IK(V))Rat Sympathetic Ganglion Cells63[12]
Transient A-type K+ Current (IA)Rat Sympathetic Ganglion Cells69[12]
Nicotinic ACh-activated CurrentsRat Sympathetic Ganglion Cells7.6[12]
GABA-activated Cl- CurrentsRat Sympathetic Ganglion Cells26[12]
Inward Rectifying Current (IQ)Rat Hippocampal CA1 Neurons>300[10]

These data indicate that Linopirdine is most selective for the M-current mediated by KCNQ2/3 channels, with concentrations required to block other potassium channels being significantly higher.[10][12]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex processes involved, the following diagrams created using the DOT language visualize the key signaling pathway and a typical experimental workflow.

Signaling Pathway of Linopirdine Action

Linopirdine_Mechanism cluster_neuron Presynaptic Cholinergic Neuron KCNQ KCNQ2/3 Channel (M-current) Membrane Membrane Depolarization KCNQ->Membrane Inhibition leads to VGCC Voltage-Gated Ca2+ Channel Membrane->VGCC Activates Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx Mediates ACh_Release Enhanced ACh Release Ca_Influx->ACh_Release Triggers Linopirdine Linopirdine Linopirdine->KCNQ Blocks

Mechanism of Linopirdine-enhanced acetylcholine release.
Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Animal (e.g., rat) A2 Mount in Stereotaxic Frame A1->A2 B1 Implant Guide Cannula (Target: e.g., Hippocampus) A2->B1 B2 Secure with Dental Cement B1->B2 C1 Insert Microdialysis Probe B2->C1 Post-recovery C2 Perfuse with Artificial CSF (± Linopirdine) C1->C2 C3 Collect Dialysate Samples (e.g., every 20 min) C2->C3 D1 Analyze ACh Concentration (e.g., HPLC-ECD) C3->D1 D2 Data Interpretation D1->D2

Workflow for measuring ACh release via in vivo microdialysis.

Detailed Experimental Protocols

The characterization of Linopirdine's effects relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for M-Current Analysis

This protocol is used to directly measure the effect of Linopirdine on the M-current in individual neurons.[8][9][12][14]

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells are transfected to express specific KCNQ channel subunits (e.g., homomeric Kv7.2 or heteromeric Kv7.2/3) or primary neurons (e.g., rat hippocampal or sympathetic ganglion cells) are acutely dissociated.[8][9][12]

  • Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.[14] Patch pipettes are filled with an internal solution typically containing (in mM): K-gluconate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, with pH adjusted to ~7.2. The external solution (artificial cerebrospinal fluid) contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to ~7.4.

  • Voltage Protocol: To isolate the M-current, cells are held at a hyperpolarized potential (e.g., -70 mV) and then stepped to various depolarized potentials (e.g., -60 mV to 0 mV). The M-current is observed as a slowly activating, non-inactivating outward current.

  • Drug Application: Linopirdine is dissolved in the external solution and applied to the cell via a perfusion system. The current is recorded before (baseline), during, and after (washout) drug application to determine the extent of inhibition.

  • Data Analysis: The magnitude of the M-current inhibition is calculated at each concentration of Linopirdine to generate a dose-response curve and determine the IC50 value.[15]

In Vivo Microdialysis for Acetylcholine Release Measurement

This technique allows for the measurement of extracellular ACh levels in the brains of freely moving or anesthetized animals, providing an in vivo assessment of Linopirdine's effects.[16][17]

  • Animal Surgery: A guide cannula is stereotaxically implanted into a specific brain region of interest, such as the hippocampus or frontal cortex, of a rat or mouse.[16] The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused at a low flow rate (e.g., 1-2 µL/min) with a Ringer's solution or artificial cerebrospinal fluid, which typically includes a cholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.[18][19]

  • Sample Collection: After a stabilization period to establish a baseline, Linopirdine is administered (e.g., systemically via intraperitoneal injection or locally through the probe). Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) into vials for subsequent analysis.[20]

  • ACh Quantification: The concentration of ACh in the dialysate is measured using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: ACh levels in samples collected after Linopirdine administration are compared to baseline levels to quantify the drug-induced increase in extracellular acetylcholine.

Conclusion

This compound enhances acetylcholine release primarily by selectively blocking KCNQ2/3 (M-type) potassium channels. This inhibition leads to neuronal membrane depolarization, increased excitability, and consequently, augmented stimulus-dependent neurotransmitter release. Quantitative data consistently demonstrate its potency in the low micromolar range for M-currents, with lesser effects on other ion channels. The experimental protocols of patch-clamp electrophysiology and in vivo microdialysis have been instrumental in elucidating this mechanism. The targeted action of Linopirdine on this specific ion channel provides a clear rationale for its observed cognitive-enhancing properties and underscores its potential as a modulator of cholinergic function in the central nervous system.

References

The Impact of Linopirdine Dihydrochloride on Synaptic Transmission and Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a putative cognitive enhancer, has been the subject of extensive research for its modulatory effects on synaptic transmission and plasticity. This technical guide provides an in-depth analysis of the core mechanisms of action of linopirdine, focusing on its impact on ion channels, neurotransmitter release, and long-term potentiation (LTP). We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: KCNQ/M-current Channel Blockade

Linopirdine's primary mechanism of action is the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-current (IM), a slow, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[1][2][3][4][5][6][7][8] By inhibiting the M-current, linopirdine reduces the outward flow of potassium ions, leading to membrane depolarization and an increase in neuronal excitability. This heightened excitability is the foundational step through which linopirdine exerts its effects on synaptic transmission and plasticity.

Quantitative Data: Inhibition of Potassium Channels

The following table summarizes the inhibitory activity of linopirdine on various potassium channels, with a notable selectivity for the M-current.

Channel/CurrentIC50 (μM)Cell TypeReference
M-current (IM) / KCNQ2/3 2.4 ± 0.4Rat Hippocampal CA1 Neurons[7]
3.4Rat Superior Cervical Ganglion Cells[5]
8.5Rat Hippocampal CA1 Pyramidal Neurons[6]
24.7NGPM1-27 Cells[8]
35.8Rat Cerebral Cortex Pyramidal Neurons[8]
IKs (KCNQ-mediated) 5.5Rat Node of Ranvier[4]
Delayed Rectifier (IK(V)) 63Rat Superior Cervical Ganglion Cells[5]
36 ± 9% inhibition at 100 μMRat Hippocampal CA1 Neurons[7]
Transient Outward (IA) 69Rat Superior Cervical Ganglion Cells[5]
37 ± 10% inhibition at 100 μMRat Hippocampal CA1 Neurons[7]
Medium Afterhyperpolarization (ImAHP / IC) 16.3 ± 2.4Rat Hippocampal CA1 Neurons[7]
Slow Afterhyperpolarization (IsAHP) 52 ± 10% inhibition at 100 μMRat Hippocampal CA1 Neurons[7]
Leak K+ Current (IL) 28 ± 8% inhibition at 100 μMRat Hippocampal CA1 Neurons[7]
Inward Rectifier (IQ) >300Rat Hippocampal CA1 Neurons[7]

Signaling Pathway: From M-current Inhibition to Neuronal Excitability

Linopirdine Linopirdine KCNQ_channels KCNQ2/3 Channels (M-current) Linopirdine->KCNQ_channels Inhibits K_efflux K+ Efflux KCNQ_channels->K_efflux Mediates Membrane_potential Membrane Depolarization K_efflux->Membrane_potential Reduces (leading to) Neuronal_excitability Increased Neuronal Excitability Membrane_potential->Neuronal_excitability

Linopirdine's primary mechanism of action.

Impact on Synaptic Transmission: Enhancement of Neurotransmitter Release

The increased neuronal excitability induced by linopirdine leads to an enhanced release of several neurotransmitters, most notably acetylcholine (ACh) and glutamate.[5][7][9] This is a key aspect of its potential as a cognitive enhancer.

Quantitative Data: Enhanced Neurotransmitter Release

While direct percentage increases from in vivo microdialysis studies with linopirdine are not consistently reported, the evidence for enhanced release is substantial.

NeurotransmitterEffectEvidenceReference
Acetylcholine (ACh) Enhanced ReleaseCauses a leftward shift in the K+ dose-response for ACh release.[9]
Enhanced ReleaseThe approximate EC50 for ACh release enhancement is ≤ 3 μM.[7]
Increased ReleaseInduces Fos expression in the neocortex of aged rats, an effect blocked by atropine.
Glutamate Increased ReleaseIncreases hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons.
Enhanced ReleaseBelieved to mediate the reduction in the stimulus intensity threshold for LTP induction.[2]

Signaling Pathway: Neurotransmitter Release Cascade

cluster_presynaptic Presynaptic Terminal Linopirdine Linopirdine KCNQ_channels KCNQ2/3 Channels Linopirdine->KCNQ_channels Inhibits Membrane_depolarization Membrane Depolarization KCNQ_channels->Membrane_depolarization Reduces K+ Efflux, causing VGCCs Voltage-Gated Ca2+ Channels Membrane_depolarization->VGCCs Activates Ca_influx Ca2+ Influx VGCCs->Ca_influx Mediates Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Enhanced Neurotransmitter Release (ACh, Glu) Vesicle_fusion->Neurotransmitter_release

Linopirdine's effect on neurotransmitter release.

Modulation of Synaptic Plasticity: Facilitation of Long-Term Potentiation (LTP)

Linopirdine has been shown to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory. Specifically, it reduces the stimulus intensity threshold required for the induction of long-term potentiation (LTP) in the hippocampus.[2]

Quantitative Data: Effects on Long-Term Potentiation
Experimental ConditionLinopirdine Concentration (μM)Effect on LTPObservationReference
Half-maximal stimulus intensity for tetanus 3 or 10No significant effectNo change in EPSP slope, post-tetanic potentiation, or LTP.[2]
Weak stimulus for tetanus 3 - 10Enhanced LTPDose-dependent increase in the incidence and amplitude of LTP.[2]

Logical Relationship: Linopirdine's Role in LTP Facilitation

Linopirdine Linopirdine Presynaptic_excitability Increased Presynaptic Excitability Linopirdine->Presynaptic_excitability Causes Glutamate_release Enhanced Glutamate Release Presynaptic_excitability->Glutamate_release Postsynaptic_depolarization Increased Postsynaptic Depolarization Glutamate_release->Postsynaptic_depolarization NMDA_activation Greater NMDA Receptor Activation Postsynaptic_depolarization->NMDA_activation LTP_induction Lowered Threshold for LTP Induction NMDA_activation->LTP_induction Start Start Prepare_slices Prepare Hippocampal Slices (400-500 µm) Start->Prepare_slices Incubate_slices Incubate Slices in aCSF (≥ 1 hour) Prepare_slices->Incubate_slices Transfer_to_chamber Transfer Slice to Recording Chamber (Perfused with aCSF) Incubate_slices->Transfer_to_chamber Establish_whole_cell Establish Whole-Cell Patch-Clamp (CA1 Pyramidal Neuron) Transfer_to_chamber->Establish_whole_cell Voltage_clamp Voltage-Clamp at -30 mV Establish_whole_cell->Voltage_clamp Apply_protocol Apply Deactivating Voltage Step (e.g., to -50 mV for 2s) Voltage_clamp->Apply_protocol Record_current Record M-current Deactivation Tail Current Apply_protocol->Record_current Apply_linopirdine Apply Linopirdine (Varying Concentrations) Record_current->Apply_linopirdine Record_again Record M-current in Presence of Linopirdine Apply_linopirdine->Record_again Analyze_data Analyze Data (Generate Dose-Response Curve) Record_again->Analyze_data End End Analyze_data->End Start Start Prepare_slices Prepare Hippocampal Slices (400 µm) Start->Prepare_slices Incubate_slices Incubate Slices in aCSF (≥ 1 hour) Prepare_slices->Incubate_slices Transfer_to_chamber Transfer Slice to Recording Chamber Incubate_slices->Transfer_to_chamber Place_electrodes Place Stimulating (Schaffer Collateral) & Recording (CA1 Stratum Radiatum) Electrodes Transfer_to_chamber->Place_electrodes Establish_baseline Establish Stable Baseline fEPSP (20-30 minutes) Place_electrodes->Establish_baseline Apply_linopirdine Apply Linopirdine or Vehicle Establish_baseline->Apply_linopirdine Weak_tetanus Deliver Weak Tetanic Stimulation (e.g., 20 pulses at 50 Hz) Apply_linopirdine->Weak_tetanus Record_post_tetanus Record fEPSP for 60+ minutes Weak_tetanus->Record_post_tetanus Analyze_LTP Analyze LTP Magnitude (% change from baseline) Record_post_tetanus->Analyze_LTP End End Analyze_LTP->End

References

The Dawn of a Cognitive Enhancer: An In-depth Technical Guide to the Early Research and Discovery of Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that elucidated the properties of Linopirdine dihydrochloride, a potent cognitive enhancer. The document delves into its mechanism of action, key experimental findings, and the detailed methodologies that were instrumental in its initial characterization.

Core Mechanism of Action: M-Current Inhibition

Early investigations into Linopirdine (also known as DuP 996) identified its primary mechanism of action as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] These channels are responsible for the M-current, a subthreshold potassium current that plays a critical role in regulating neuronal excitability. By inhibiting the M-current, Linopirdine reduces the repolarizing influence of this current, leading to an increase in neuronal excitability and enhanced neurotransmitter release.[4][5]

Signaling Pathway of Linopirdine's Action

Linopirdine_Mechanism Linopirdine Linopirdine KCNQ Kv7/KCNQ Potassium Channel (M-current) Linopirdine->KCNQ Blocks Neuron Neuron KCNQ->Neuron Hyperpolarizes (stabilizes) Depolarization Increased Neuronal Excitability & Depolarization Neuron->Depolarization Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx ACh_Release Enhanced Acetylcholine (ACh) Release Ca_Influx->ACh_Release

Caption: Mechanism of Linopirdine-induced acetylcholine release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early studies on this compound, highlighting its potency and selectivity.

Table 1: Inhibitory Potency of Linopirdine on KCNQ (Kv7) Channels
Channel SubtypeIC50 (µM)Cell Type/PreparationReference
M-current (likely KCNQ2/3)2.4Rat Hippocampal Neurons[4]
M-current3.4Rat Superior Cervical Ganglion Cells[6]
Kv7.2/7.3 (KCNQ2/3)4 - 7-[1][3]
M-current8.5Rat CA1 Pyramidal Neurons[5]
Kv7.1 (KCNQ1)8.9-[1][3]
M-current24.7NG108-15 Cells
M-current35.8Rat Cerebral Cortex Neurons
Table 2: Selectivity Profile of Linopirdine Against Other Ion Channels
Channel/Current TypeIC50 (µM)% Inhibition (at 100 µM)Cell Type/PreparationReference
Delayed Rectifier (IK(V))6336%Rat Superior Cervical Ganglion Cells / Rat Hippocampal Neurons[6]
Transient (IA) Current6937%Rat Superior Cervical Ganglion Cells / Rat Hippocampal Neurons[6]
Acetylcholine-activated nicotinic currents7.6-Rat Superior Cervical Ganglion Cells[6]
GABA-activated Cl- currents26-Rat Superior Cervical Ganglion Cells[6]
Ca2+-activated K+ currents (IC and IAHP)No detectable inhibition at 10-30 µM-Rat Superior Cervical Ganglion Cells[6]
K+ leak current (IL)-28%Rat Hippocampal Neurons
Slow component of IAHP-52%Rat Hippocampal Neurons

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were pivotal in characterizing the properties of Linopirdine.

Whole-Cell Patch-Clamp Electrophysiology for M-Current Recording

This protocol was fundamental in directly measuring the inhibitory effect of Linopirdine on the M-current in individual neurons.

Experimental Workflow:

Patch_Clamp_Workflow Start Start: Prepare Brain Slices (e.g., Hippocampus) Identification Identify Pyramidal Neuron (e.g., using DIC microscopy) Start->Identification Patching Establish Giga-ohm Seal and Whole-Cell Configuration Identification->Patching Recording Record Baseline M-current (Voltage-Clamp Mode) Patching->Recording Application Bath Apply Linopirdine (various concentrations) Recording->Application Post_Recording Record M-current in the Presence of Linopirdine Application->Post_Recording Washout Washout Linopirdine Post_Recording->Washout Analysis Analyze Current Inhibition (IC50 determination) Post_Recording->Analysis Washout->Recording Reversibility Check

Caption: Workflow for whole-cell patch-clamp experiments.

Detailed Methodology:

  • Slice Preparation:

    • Young adult rats were typically used.

    • Animals were anesthetized and decapitated.

    • The brain was rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Coronal or hippocampal slices (300-400 µm thick) were prepared using a vibratome.

    • Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10. The solution was continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

    • Pipette (Intracellular) Solution (in mM): K-gluconate 140, HEPES 10, EGTA 1, Mg-ATP 2, Na-GTP 0.2. The pH was adjusted to 7.3 with KOH.

  • Recording Procedure:

    • Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Pyramidal neurons in the CA1 region of the hippocampus were visualized using an upright microscope with differential interference contrast (DIC) optics.

    • Patch pipettes (3-5 MΩ resistance) were pulled from borosilicate glass capillaries.

    • A giga-ohm seal was formed between the pipette tip and the neuron's membrane.

    • The membrane patch was then ruptured to achieve the whole-cell configuration.

    • Recordings were made in voltage-clamp mode. To isolate the M-current, neurons were held at a depolarized potential (e.g., -20 to -30 mV) where the M-current is active, and hyperpolarizing voltage steps were applied (e.g., to -60 mV) to deactivate the M-current, allowing for its measurement as a slow, non-inactivating current.

    • Linopirdine was applied to the bath at various concentrations to determine its inhibitory effect on the M-current amplitude.

[3H]Acetylcholine Release Assay from Cortical Slices

This assay was crucial for demonstrating the functional consequence of M-current blockade by Linopirdine, namely the enhancement of acetylcholine release.

Detailed Methodology:

  • Slice Preparation and Loading:

    • Cortical slices from rat brain were prepared as described in the patch-clamp protocol.

    • Slices were incubated in oxygenated Krebs-Ringer buffer containing [3H]choline (e.g., 0.1-1 µM) for 30-60 minutes to allow for the uptake of the radiolabel and its conversion to [3H]acetylcholine.

    • A cholinesterase inhibitor (e.g., physostigmine) was often included to prevent the degradation of released acetylcholine.

  • Perfusion and Stimulation:

    • After loading, slices were transferred to a perfusion system and continuously superfused with Krebs-Ringer buffer.

    • Fractions of the perfusate were collected at regular intervals to measure the basal release of [3H]acetylcholine.

    • To evoke neurotransmitter release, slices were depolarized by either electrical field stimulation or by increasing the potassium concentration in the perfusion buffer (e.g., 25 mM KCl).

    • Linopirdine was added to the perfusion buffer before and during the stimulation period to assess its effect on evoked [3H]acetylcholine release.

  • Solutions:

    • Krebs-Ringer Buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution was continuously bubbled with 95% O2 / 5% CO2.

  • Analysis:

    • The radioactivity in each collected fraction was measured using liquid scintillation counting.

    • The amount of [3H]acetylcholine release was calculated and expressed as a percentage of the total tritium content in the tissue.

    • In some studies, High-Performance Liquid Chromatography (HPLC) with electrochemical or radiometric detection was used to separate [3H]acetylcholine from [3H]choline to ensure the measured radioactivity was indeed from the neurotransmitter.

Conclusion

The early research on this compound established it as a selective blocker of the M-type potassium current, a mechanism that directly leads to increased neuronal excitability and enhanced acetylcholine release. The quantitative data from electrophysiological and neurochemical assays provided a solid foundation for its development as a potential cognitive enhancer for conditions like Alzheimer's disease. The detailed experimental protocols outlined in this guide were instrumental in uncovering these fundamental properties and remain relevant for the continued study of M-channel modulators and their therapeutic potential.

References

Linopirdine Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine, also known as DuP 996, is a cognitive enhancer that has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, and mechanism of action of its dihydrochloride salt. Detailed experimental protocols and quantitative data are presented to support research and development efforts. The primary mechanism involves the blockade of Kv7 (KCNQ) voltage-gated potassium channels, leading to an increase in acetylcholine release.[1][2]

Chemical Structure

Linopirdine dihydrochloride is the hydrochloride salt of 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.[3] The presence of the two pyridine rings and the phenyl-substituted indolinone core are key features of its molecular architecture.

Chemical Formula: C₂₆H₂₃Cl₂N₃O[1][4]

Molecular Weight: 464.4 g/mol [1]

IUPAC Name: 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one dihydrochloride

CAS Number: 113168-57-3[1][5]

The structure consists of a central indolin-2-one ring system. A phenyl group is attached to the nitrogen atom at position 1. Position 3 is substituted with two 4-pyridinylmethyl groups. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyridine rings.

Synthesis Pathway

The synthesis of Linopirdine is a multi-step process starting from diphenylamine. The key intermediate is 1-phenylisatin, which undergoes a series of reactions to yield the final product.

Linopirdine_Synthesis diphenylamine Diphenylamine (1) intermediate_2 Intermediate (2) diphenylamine->intermediate_2 Amide Formation oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate_2 phenylisatin 1-Phenylisatin (3) intermediate_2->phenylisatin Intramolecular Cyclization (Heated) carbinol Carbinol (5) phenylisatin->carbinol Reaction with PTC & Quat. Salt picoline 4-Picoline (4) picoline->carbinol dehydrated_intermediate Dehydrated Intermediate (6) carbinol->dehydrated_intermediate Dehydration acetic_anhydride Acetic Anhydride acetic_anhydride->dehydrated_intermediate reduced_indolone Reduced Indolone (7) dehydrated_intermediate->reduced_indolone Reduction linopirdine_base Linopirdine (9) reduced_indolone->linopirdine_base Alkylation (with Hydroxide) picolyl_chloride 4-Picolylchloride (8) picolyl_chloride->linopirdine_base linopirdine_dhcl This compound linopirdine_base->linopirdine_dhcl Salt Formation hcl Hydrochloric Acid in Ethanol hcl->linopirdine_dhcl

Figure 1: Synthesis workflow for this compound.
Quantitative Synthesis Data

The final step of converting the free base to the dihydrochloride salt has a high yield.

Reaction StepStarting MaterialProductReagentsYield
Salt Formation3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-oneThis compound25% Hydrochloric acid in ethanol, Isopropanol, Acetone94% (total)[6]

Experimental Protocols

Synthesis of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (Linopirdine Free Base)

The synthesis of the Linopirdine free base involves several key steps as outlined in the literature[3]:

  • Amide Formation: Reaction of diphenylamine with oxalyl chloride to form an intermediate acid chloride.

  • Intramolecular Cyclization: Heating the intermediate to induce a Haworth-type intramolecular cyclization, affording 1-phenylisatin.

  • Reaction with 4-Picoline: 1-phenylisatin is reacted with 4-picoline under phase-transfer catalysis (PTC) conditions with a quaternary ammonium salt to yield a carbinol intermediate.

  • Dehydration: The carbinol is dehydrated using acetic anhydride.

  • Reduction: The resulting olefin is reduced to afford the indolone core.

  • Alkylation: The indolone is alkylated at the 3-position with 4-picolylchloride using a hydroxide base to yield Linopirdine.

Protocol for the Synthesis of this compound

The following protocol is adapted from the described synthesis of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one dihydrochloride[6]:

  • Dissolution: Convert 19 g of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (Linopirdine free base) to the dihydrochloride by treating it with 40 ml of 25% hydrochloric acid in ethanol.

  • Solvent Addition: Add 50 ml of isopropanol to the mixture and heat the solution to boiling.

  • Crystallization Induction: Add boiling acetone until thick needles just begin to form. The total volume of solvents should be between 200-250 ml.

  • Cooling and Precipitation: Allow the solution to cool to room temperature, and then let it stand overnight at 0°C.

  • Filtration and Washing: Filter the solid and wash it with cold isopropanol. This yields the first crop of the title compound (19.5 g, 84% yield) with a melting point of 257-258°C.[6]

  • Second Crop Isolation: Evaporate the filtrate, dissolve the residue in isopropanol, and add an approximately equal volume of acetone. Allow the mixture to sit overnight at room temperature, followed by 6 hours at 0°C to yield an additional 2.8 g. Recrystallization of this second crop yields 2.4 g.

  • Total Yield: The total yield of this compound is 21.9 g (94%).[6]

Mechanism of Action & Signaling Pathway

Linopirdine is a potent blocker of voltage-gated potassium channels of the Kv7 (or KCNQ) family, which are responsible for the M-current in neurons.[7][8] By inhibiting these channels, Linopirdine increases neuronal excitability. This enhanced excitability facilitates the release of neurotransmitters, most notably acetylcholine, which plays a crucial role in cognitive processes.[1][2][3] Linopirdine has an IC₅₀ of approximately 2.4 to 7 μM for KCNQ2/3 channels.[2][3]

In addition to its action on KCNQ channels, Linopirdine has been shown to act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another ion channel involved in neuronal signaling.[2][7][9]

Linopirdine_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron linopirdine Linopirdine kcnq_channel KCNQ (Kv7) Channel linopirdine->kcnq_channel Blocks depolarization Increased Neuronal Excitability & Depolarization kcnq_channel->depolarization Inhibition leads to ca_influx Ca²⁺ Influx depolarization->ca_influx Promotes ach_release Increased Acetylcholine (ACh) Release ca_influx->ach_release Triggers ach ACh ach_release->ach Releases ach_receptor ACh Receptor ach->ach_receptor Binds to cognitive_effect Enhanced Cognitive Function ach_receptor->cognitive_effect Activates

Figure 2: Signaling pathway of Linopirdine's mechanism of action.

References

Unveiling the Off-Target Profile of Linopirdine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine (DuP 996), initially developed as a cognitive enhancer for conditions like Alzheimer's disease, primarily functions by augmenting neurotransmitter release, particularly acetylcholine.[1][2][3] This action is attributed to its intended on-target effect: the blockade of the M-type potassium current (IM), which is generated by KCNQ2/3 (KV7.2/7.3) channel heteromers.[1][4] However, initial preclinical studies have revealed a broader pharmacological profile, with Linopirdine interacting with a variety of other ion channels and receptors. Understanding these off-target effects is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the known off-target interactions of Linopirdine dihydrochloride, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the quantitative data from initial studies, detailing the potency of Linopirdine at various off-target sites compared to its primary target.

Table 1: Inhibitory Effects of Linopirdine on Voltage-Gated and Calcium-Activated Potassium Currents in Rat Hippocampal Neurons [1]

Ion CurrentDescriptionIC50 (μM)Percent Inhibition (at 100 μM)
IM M-type K+ current (Primary Target) 2.4 ± 0.4 100%
IC (ImAHP)Medium afterhyperpolarization K+ current16.3 ± 2.4100%
IsAHPSlow component of afterhyperpolarization K+ current-52 ± 10%
IATransient outward K+ current-37 ± 10%
IKDelayed rectifier K+ current-36 ± 9%
ILLeak K+ current-28 ± 8%
IQMixed Na+/K+ inward rectifying current>300-

Table 2: Inhibitory Effects of Linopirdine on Various Channels in Rat Superior Cervical Ganglion Neurons [2]

TargetDescriptionIC50 (μM)
M-current (IM) Primary Target 3.4
IK(V)Delayed rectifier K+ current63
IATransient K+ current69
Nicotinic ReceptorsAcetylcholine-activated currents7.6
GABAA ReceptorsGABA-activated Cl- currents26
IC and IAHPCa2+-activated K+ currentsNo detectable inhibition at 10-30 μM
IQ/IhHyperpolarization-activated cation currentNo detectable inhibition at 10-30 μM

Table 3: Miscellaneous Off-Target Activities of Linopirdine

Target/EffectDescriptionPotency/ObservationReference
KCNQ1 (KV7.1)Homomeric voltage-gated potassium channelIC50 = 8.9 μM
KCNQ4Homomeric voltage-gated potassium channelBlocks with less selectivity than KCNQ2/3[4]
TRPV1Transient receptor potential vanilloid type 1Acts as an agonist[5]
Glycine ReceptorsInhibitory neurotransmitter receptorActs as an antagonist[4]
Cytochrome P450Family of metabolic enzymesHigh-affinity binding (KD = 9-10 nM) to a site linked to CYP450[6]
Pulmonary Artery ContractionVasoconstrictor effect in rat and mouse pulmonary arteriesEC50 ≈ 1 μM[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures described in the initial studies of Linopirdine.

Linopirdine_On_Target_Pathway cluster_neuron Presynaptic Neuron Linopirdine Linopirdine KCNQ23 KCNQ2/3 (Kv7.2/7.3) Channels (M-current) Linopirdine->KCNQ23 Blocks Depolarization Membrane Depolarization KCNQ23->Depolarization Maintains Resting Potential (Inhibition leads to Depolarization) Ca_channel Voltage-Gated Ca²⁺ Channels Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers ACh_release Acetylcholine (ACh) Release Vesicle_fusion->ACh_release Leads to

Figure 1. On-Target Mechanism of Linopirdine.

Linopirdine_Off_Target_Effects cluster_channels Ion Channels cluster_receptors Receptors cluster_enzymes Enzymes Linopirdine Linopirdine K_channels Other K⁺ Channels (KCNQ1, KCNQ4, IA, IK, etc.) Linopirdine->K_channels Blocks TRPV1 TRPV1 Channel Linopirdine->TRPV1 Activates (Agonist) Nicotinic_R Nicotinic ACh Receptors Linopirdine->Nicotinic_R Blocks GABA_R GABAA Receptors Linopirdine->GABA_R Blocks Glycine_R Glycine Receptors Linopirdine->Glycine_R Blocks (Antagonist) CYP450 Cytochrome P450 Linopirdine->CYP450 Binds

Figure 2. Overview of Linopirdine's Off-Target Interactions.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Tissue Isolate Rat Hippocampal Slices or Sympathetic Ganglia Dissociation Enzymatic Dissociation (for single neurons) Tissue->Dissociation Cell_Culture Plate Neurons Dissociation->Cell_Culture Patch Establish Whole-Cell Patch Clamp Configuration Cell_Culture->Patch Baseline Record Baseline Ionic Currents Patch->Baseline Application Bath Apply Linopirdine (Varying Concentrations) Baseline->Application Record_Effect Record Currents in Presence of Drug Application->Record_Effect Measure Measure Current Amplitude and Kinetics Record_Effect->Measure Dose_Response Construct Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Figure 3. Generalized Workflow for Patch Clamp Experiments.

Detailed Experimental Protocols

The following methodologies are based on descriptions from the cited initial studies and represent the key experimental approaches used to characterize Linopirdine's off-target effects.

Electrophysiological Recordings in Rat Neurons
  • Objective: To determine the effect of Linopirdine on various ion channels in their native environment.

  • Tissue Preparation:

    • Hippocampal Slices: Hippocampi were dissected from young adult rats and sectioned into slices (e.g., 400 µm thickness) using a vibratome. Slices were maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

    • Dissociated Sympathetic Neurons: Superior cervical ganglia were dissected, desheathed, and enzymatically treated (e.g., with trypsin and collagenase) to dissociate into single neurons. Neurons were then plated on coated coverslips for recording.[2]

  • Patch Clamp Technique:

    • The whole-cell patch-clamp configuration was used to record ionic currents from individual neurons (e.g., CA1 pyramidal neurons or sympathetic ganglion cells).[1][2]

    • Borosilicate glass pipettes with specific resistances (e.g., 3-5 MΩ) were filled with an internal solution containing ions and buffers appropriate for the current being studied (e.g., K-gluconate based for K+ currents).

    • Specific voltage protocols were applied to isolate different currents. For example, to study the M-current, cells were held at a depolarized potential (e.g., -30 mV) and then stepped to a more hyperpolarized potential (e.g., -50 mV) to observe the deactivating tail current.[1]

  • Drug Application: this compound was dissolved in the external recording solution and applied to the neurons via a bath perfusion system at a range of concentrations to establish a dose-response relationship.

  • Data Analysis: The amplitude of the specific ionic current was measured before and after drug application. The percentage of inhibition was calculated, and IC50 values were determined by fitting the data to a logistic function.[1][2]

Radioligand Binding Assays
  • Objective: To identify and characterize binding sites for Linopirdine in brain and other tissues.

  • Membrane Preparation: Rat brain and liver tissues were homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellets were washed and resuspended to a specific protein concentration.[6]

  • Binding Reaction:

    • Membrane preparations were incubated with [3H]Linopirdine at a specific concentration.

    • To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of unlabeled Linopirdine.

    • For competition experiments, various unlabeled compounds (e.g., cytochrome P450 ligands) were included in the incubation mixture.[6]

  • Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand. The filters were then washed, and the amount of radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. Dissociation constants (KD) were determined from saturation binding experiments.

Functional Assays in Heterologous Expression Systems
  • Objective: To investigate the effect of Linopirdine on specific ion channels expressed in a controlled cellular environment.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured under standard conditions. Cells were transiently transfected with plasmids encoding the ion channel of interest (e.g., human TRPV1).[5]

  • Functional Measurement:

    • Calcium Imaging: Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon application of Linopirdine were measured using fluorescence microscopy.[5]

    • Electrophysiology: Whole-cell patch-clamp recordings were performed on transfected cells to directly measure the currents mediated by the expressed channels in response to Linopirdine.[5]

  • Data Analysis: The magnitude of the response (e.g., increase in fluorescence ratio or current amplitude) was quantified to assess the agonist or antagonist activity of Linopirdine at the specific channel.

Discussion and Implications

The initial studies on this compound clearly demonstrate that while it is most potent at its intended target, the M-current (KCNQ2/3), it possesses a range of off-target activities at clinically relevant concentrations. The selectivity for the M-current over other potassium channels is approximately 7-fold compared to the medium AHP current (IC) and over 20-fold compared to the delayed rectifier (IK(V)) and transient (IA) currents.[1][2]

Notably, Linopirdine's interaction with nicotinic and GABAA receptors, with IC50 values of 7.6 µM and 26 µM respectively, suggests potential modulation of major excitatory and inhibitory neurotransmitter systems beyond its primary mechanism.[2] Furthermore, its activity as a TRPV1 agonist introduces a potential role in nociception and sensory neuron excitability, an effect not typically associated with cognitive enhancers.[5] The high-affinity binding to a site associated with cytochrome P450 enzymes also points towards a potential for drug-drug interactions and metabolic liabilities that warrant further investigation.[6]

For drug development professionals, this off-target profile highlights the importance of comprehensive screening early in the discovery process. While some off-target effects may contribute to therapeutic efficacy through polypharmacology, others could lead to undesirable side effects. The vasoconstrictor effect observed in pulmonary arteries, for instance, is a significant finding that could have cardiovascular implications.[7] These findings underscore the necessity of evaluating lead compounds against a broad panel of channels, receptors, and enzymes to build a complete pharmacological and safety profile.

References

Foundational Studies on Linopirdine Dihydrochloride and M-type Potassium Currents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a putative cognition-enhancing agent, has been the subject of extensive research due to its significant interaction with M-type (KCNQ/Kv7) potassium currents. These currents play a crucial role in regulating neuronal excitability, and their modulation presents a therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the foundational studies on Linopirdine, focusing on its mechanism of action, quantitative pharmacology, and the experimental methodologies used to elucidate its effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its interaction with M-type potassium channels.

Introduction: The M-Current and Neuronal Excitability

The M-current is a non-inactivating, low-threshold voltage-gated potassium current found in various neurons.[1] Governed by the KCNQ (or Kv7) family of potassium channels, particularly heteromers of KCNQ2 and KCNQ3 subunits in the brain, the M-current is a key regulator of neuronal excitability.[2][3] Its activation helps to stabilize the membrane potential near the resting level and contributes to spike frequency adaptation.[1][4] Inhibition of the M-current leads to membrane depolarization and increased neuronal firing, a mechanism that is thought to underlie the cognitive-enhancing effects of drugs like Linopirdine.[4][5]

Linopirdine (formerly DuP 996) was developed as a potential treatment for Alzheimer's disease.[5][6] While it did not pass phase 3 clinical trials for this indication, it remains a valuable pharmacological tool for studying the physiological roles of M-type potassium channels.[7][8][9]

Mechanism of Action of Linopirdine

Linopirdine's primary mechanism of action is the blockade of M-type potassium channels.[4][6][10] This inhibition is state-dependent, with the drug showing a preference for the activated state of the channel.[7][11] By blocking the M-current, Linopirdine reduces potassium efflux, leading to membrane depolarization and an increase in neuronal excitability.[4] This enhanced excitability facilitates the release of various neurotransmitters, including acetylcholine, which is implicated in cognitive processes.[2][5][12]

Signaling Pathway of M-Current Modulation

The M-current is subject to complex regulation by various signaling pathways, including those activated by muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates the canonical pathway for M-current suppression by mAChRs and the direct blocking action of Linopirdine.

M_Current_Modulation cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular mAChR Muscarinic Acetylcholine Receptor (M1/M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes KCNQ KCNQ2/3 Channel (M-channel) PIP2->KCNQ Required for channel opening IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to ACh Acetylcholine ACh->mAChR Binds to Linopirdine Linopirdine Linopirdine->KCNQ Directly blocks IncreasedExcitability Increased Neuronal Excitability Depolarization->IncreasedExcitability

Caption: Signaling pathway of M-current modulation by acetylcholine and Linopirdine.

Quantitative Pharmacology of Linopirdine

The inhibitory potency of Linopirdine has been quantified across various studies and channel subtypes. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of Linopirdine on Potassium Channels
Channel/CurrentPreparationIC50 (μM)Reference
M-current (IM) / KCNQ2/3Rat Hippocampal CA1 Neurons2.4 ± 0.4[10]
M-current (IM)Rat Superior Cervical Ganglion Cells3.4[6]
M-current (IM)Rat Hippocampal CA1 Pyramidal Neurones8.5[4]
KV7.1 + 7.3 (KCNQ1 + 3)-4 - 7
KV7.1 (KCNQ1)-8.9
Medium Afterhyperpolarization (ImAHP)Rat Hippocampal CA1 Neurons16.3 ± 2.4[10]
Delayed Rectifier (IK)Rat Superior Cervical Ganglion Cells63[6]
Transient Outward Current (IA)Rat Superior Cervical Ganglion Cells69[6]
Voltage-gated K+ current (IK(V))NG108-15 cells72.3[13]
Table 2: Binding Affinity of [3H]Linopirdine
TissueKD (nM)NoteReference
Rat Brain Tissues10Binding is likely to Cytochrome P450, not M-channels.[14]
Rat Liver Tissues9Binding is likely to Cytochrome P450, not M-channels.[14]

Note: It is important to highlight that radioligand binding studies using [3H]linopirdine did not correlate with M-channel inhibition, suggesting that the high-affinity binding site is not the M-channel itself but likely a cytochrome P450 enzyme.[14]

Experimental Protocols

The foundational understanding of Linopirdine's effects on M-type potassium currents has been established through various key experimental techniques, most notably electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique is paramount for directly measuring the M-current and the effects of Linopirdine on it.

Objective: To record M-currents from isolated neurons or cells expressing KCNQ channels and assess the inhibitory effects of Linopirdine.

General Protocol:

  • Cell Preparation: Acutely dissociate neurons (e.g., from rat hippocampus or superior cervical ganglion) or use cell lines (e.g., CHO or HEK293) stably or transiently expressing specific KCNQ channel subunits.[6][7][10]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl, MgCl2, HEPES, EGTA, ATP, and GTP, with the pH adjusted to 7.2-7.3.

  • Voltage Protocol to Isolate M-current:

    • Hold the cell at a hyperpolarized potential (e.g., -70 mV) to ensure M-channels are closed.[7]

    • Apply a depolarizing voltage step (e.g., to -20 mV or 0 mV) for a duration sufficient to activate the M-current (e.g., 500-1000 ms).

    • Repolarize the membrane to a more negative potential (e.g., -50 mV or -60 mV) to observe the characteristic deactivating "tail" current, which is a hallmark of the M-current.

  • Drug Application: Perfuse this compound at various concentrations into the bath solution.

  • Data Analysis: Measure the amplitude of the M-current before and after drug application to determine the percentage of inhibition and calculate the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis CellPrep Cell Preparation (Neurons or Transfected Cells) Patch Establish Whole-Cell Patch-Clamp CellPrep->Patch PipettePrep Pipette Preparation (Internal Solution) PipettePrep->Patch BathPrep Bath Preparation (External Solution) BathPrep->Patch VoltageProtocol Apply Voltage Protocol to Isolate M-Current Patch->VoltageProtocol Baseline Record Baseline M-Current VoltageProtocol->Baseline DrugApp Perfuse Linopirdine Baseline->DrugApp RecordDrug Record M-Current in presence of Linopirdine DrugApp->RecordDrug Measure Measure Current Amplitude RecordDrug->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: General workflow for a whole-cell patch-clamp experiment studying Linopirdine.
Neurotransmitter Release Assay

Objective: To measure the effect of Linopirdine on the release of neurotransmitters like acetylcholine from brain tissue.

General Protocol:

  • Tissue Preparation: Prepare brain slices (e.g., from rat cortex or hippocampus).[12]

  • Radiolabeling: Preload the slices with a radiolabeled neurotransmitter precursor, such as [3H]choline to measure [3H]acetylcholine release.[12]

  • Perfusion: Place the slices in a perfusion chamber and superfuse with a physiological buffer.

  • Stimulation: Induce neurotransmitter release by depolarization, typically by increasing the extracellular potassium concentration (e.g., high K+ solution).

  • Drug Application: Add Linopirdine to the perfusion medium before and during the stimulation period.

  • Sample Collection: Collect the superfusate in fractions.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

  • Data Analysis: Compare the stimulus-evoked release in the presence and absence of Linopirdine.

Conclusion

The foundational studies on this compound have been instrumental in characterizing its role as a state-dependent blocker of M-type potassium channels. Through detailed electrophysiological and neurochemical experiments, its mechanism of action, inhibitory potency, and selectivity have been established. While its clinical development for Alzheimer's disease was not successful, Linopirdine remains a critical reference compound for researchers investigating the physiological and pathological roles of KCNQ channels. The methodologies and quantitative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of ion channel pharmacology and neuronal excitability.

References

Methodological & Application

Protocol for Dissolving Linopirdine Dihydrochloride in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Linopirdine dihydrochloride is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels and an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] These dual activities make it a valuable pharmacological tool for investigating neuronal excitability, neurotransmitter release, and nociceptive pathways. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound due to its high solubility. However, careful consideration of the DMSO concentration in the final assay medium is crucial to avoid off-target effects.

This document provides a detailed protocol for the preparation of this compound solutions in DMSO and their application in common in vitro assays, including electrophysiological recordings, calcium influx assays, and acetylcholine release measurements.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility of this compound.

PropertyValueSource
Molecular Weight 464.39 g/mol [1]
Molecular Formula C₂₆H₂₁N₃O·2HCl[1]
Appearance Off-white to crystalline solid
Purity >98% (HPLC)
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO 25 - 75~54 - 161
Water 25 - 46.44~54 - 100
Biological Activity

Linopirdine exhibits dose-dependent effects on its primary molecular targets.

TargetActivityIC₅₀ / EC₅₀Assay ConditionsSource
Kv7 (KCNQ) Channels Blocker2.4 µM (M-current)Patch-clamp on rat hippocampal CA1 neurons
TRPV1 Channel AgonistNot specifiedCalcium influx in TRPV1-expressing HEK293 cells[1]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.64 mg of this compound (Molecular Weight = 464.39 g/mol ).

  • Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.64 mg of powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[1] For long-term storage, -80°C is recommended.

Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.

In Vitro Assay: Patch-Clamp Electrophysiology for Kv7 (KCNQ) Channel Inhibition

This protocol outlines a whole-cell patch-clamp experiment to measure the inhibitory effect of Linopirdine on Kv7 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells stably expressing KCNQ2/3 channels).

Materials:

  • Cells expressing Kv7 channels

  • Extracellular (bath) solution: 144 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5 mM MgCl₂, 10 mM glucose, and 10 mM HEPES (pH 7.4)

  • Intracellular (pipette) solution: 135 mM potassium aspartate, 2 mM MgCl₂, 3 mM EGTA, 1 mM CaCl₂, 4 mM ATP, 0.1 mM GTP, and 10 mM HEPES (pH 7.2)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation: Prepare and filter the extracellular and intracellular solutions.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -70 mV.

    • Apply a voltage protocol to elicit M-currents (e.g., depolarizing steps from -70 mV to +20 mV in 10 mV increments for 500 ms).

  • Linopirdine Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired final concentration of Linopirdine (e.g., 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Record the M-currents in the presence of Linopirdine using the same voltage protocol.

  • Data Analysis:

    • Measure the amplitude of the M-current before and after the application of Linopirdine.

    • Calculate the percentage of inhibition at each concentration.

    • Plot a dose-response curve to determine the IC₅₀ value.

In Vitro Assay: Calcium Influx Assay for TRPV1 Agonism

This protocol describes a fluorescent-based calcium influx assay to measure the agonist activity of Linopirdine on TRPV1 channels using a calcium indicator like Fluo-4 AM.

Materials:

  • HEK293 cells stably expressing TRPV1 channels

  • Wild-type HEK293 cells (as a negative control)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution (10 mM in DMSO)

  • Capsaicin (as a positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm

Procedure:

  • Cell Plating: Seed the TRPV1-expressing and wild-type HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of Linopirdine and Capsaicin in HBSS. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Calcium Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the prepared compound dilutions (Linopirdine, Capsaicin, vehicle control) to the respective wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the response to the vehicle control (ΔF/F₀).

    • Plot a dose-response curve for Linopirdine and Capsaicin to determine their EC₅₀ values.

In Vitro Assay: Acetylcholine Release Assay

This protocol provides a method to measure the effect of Linopirdine on acetylcholine release from a cholinergic cell line (e.g., LA-N-2 human neuroblastoma cells).

Materials:

  • LA-N-2 cells or another suitable cholinergic cell line

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound stock solution (10 mM in DMSO)

  • High potassium KRH buffer (for depolarization-induced release)

  • Acetylcholine assay kit (commercially available)

  • 96-well plate

Procedure:

  • Cell Culture: Culture LA-N-2 cells in T-flasks until they reach 80-90% confluency.

  • Plating for Assay: Seed the cells into a 96-well plate and grow to confluency.

  • Pre-incubation:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with KRH buffer containing the desired concentrations of Linopirdine (or vehicle control) for 15-30 minutes at 37°C.

  • Stimulation of Acetylcholine Release:

    • To measure basal release, collect the supernatant after the pre-incubation period.

    • To measure stimulated release, replace the pre-incubation buffer with high potassium KRH buffer (also containing Linopirdine or vehicle) and incubate for a defined period (e.g., 5-15 minutes).

    • Collect the supernatant.

  • Sample Collection and Processing:

    • Transfer the collected supernatants to a new 96-well plate.

    • If the acetylcholine assay kit requires, process the samples according to the manufacturer's instructions (e.g., to inhibit acetylcholinesterase activity).

  • Acetylcholine Quantification:

    • Measure the acetylcholine concentration in each sample using a commercial acetylcholine assay kit.

  • Data Analysis:

    • Calculate the amount of acetylcholine released under each condition.

    • Compare the acetylcholine release in the presence of Linopirdine to the vehicle control for both basal and stimulated conditions.

Visualizations

Linopirdine_Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Weigh Linopirdine dihydrochloride dissolve Dissolve in DMSO to make 10 mM stock start->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot patch_clamp Patch-Clamp (Kv7 Inhibition) aliquot->patch_clamp calcium_assay Calcium Influx Assay (TRPV1 Agonism) aliquot->calcium_assay ach_assay Acetylcholine Release Assay aliquot->ach_assay ic50 Determine IC₅₀ patch_clamp->ic50 ec50 Determine EC₅₀ calcium_assay->ec50 ach_quant Quantify ACh Release ach_assay->ach_quant

Caption: Experimental workflow for using Linopirdine in vitro.

Linopirdine_Signaling_Pathways cluster_kv7 Kv7 (KCNQ) Channel Inhibition cluster_trpv1 TRPV1 Channel Activation linopirdine1 Linopirdine kv7 Kv7 (KCNQ) Channels linopirdine1->kv7 blocks k_efflux K⁺ Efflux (M-current) kv7->k_efflux mediates membrane_potential Membrane Hyperpolarization k_efflux->membrane_potential neuronal_excitability Decreased Neuronal Excitability membrane_potential->neuronal_excitability ach_release_inhibition Inhibition of Acetylcholine Release neuronal_excitability->ach_release_inhibition linopirdine2 Linopirdine trpv1 TRPV1 Channel linopirdine2->trpv1 activates ca_influx Ca²⁺ Influx trpv1->ca_influx mediates downstream_signaling Downstream Signaling ca_influx->downstream_signaling nociceptor_activation Nociceptor Activation downstream_signaling->nociceptor_activation

Caption: Signaling pathways modulated by Linopirdine.

References

Application Notes and Protocols: Effective Concentration of Linopirdine Dihydrochloride for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a cognitive enhancer known to increase the release of several neurotransmitters, most notably acetylcholine.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated potassium channels of the KCNQ (Kv7) family, which are responsible for the M-current (I_M).[1][2][4] The M-current is a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability; its inhibition leads to membrane depolarization and an increased firing rate.[2] These application notes provide a comprehensive guide to the effective concentrations of Linopirdine for patch-clamp studies and detailed protocols for its use.

Data Presentation: Effective Concentrations

Linopirdine's potency and selectivity are concentration-dependent. At lower concentrations, it is a relatively selective blocker of the M-current. As the concentration increases, its effects on other potassium channels and ligand-gated channels become more pronounced. The following table summarizes the effective concentrations and IC50 values reported in various patch-clamp studies.

Target Current/ChannelCell TypeEffective Concentration / IC50Reference
M-current (I_M) / KCNQ2/3Rat Hippocampal CA1 NeuronsIC50: 2.4 ± 0.4 µM[1][4]
M-current (I_M)Rat Superior Cervical Ganglion NeuronsIC50: 3.4 µM[5]
M-current (I_M) / KCNQ2/3General ReferenceIC50: 4 - 7 µM
M-current (I_M)Rat Hippocampal CA1 Pyramidal NeuronsIC50: 8.5 µM[2]
M-type K+ current (I_K(M))NGPM1-27 Neuronal CellsAffinity (K_i): 24.7 µM[6]
M-type K+ current (I_K(M))Rat Cerebral Cortex Pyramidal NeuronsEffective Concentration: 35.8 µM[6]
M-type K+ currentPrimate Retinal Pigment EpitheliumIC50: 0.5 µM[7]
Kv7.2 / Kv7.2/3 ChannelsCHO Cells (expressed)30 µM used for characterization[8]
Kv7.1 (KCNQ1) Homomeric ChannelsGeneral ReferenceIC50: 8.9 µM
Medium AHP current (I_C / I_mAHP)Rat Hippocampal CA1 NeuronsIC50: 16.3 ± 2.4 µM[1]
Delayed Rectifier K+ Current (I_K(V))Rat Superior Cervical Ganglion NeuronsIC50: 63 µM[5]
Transient Outward K+ Current (I_A)Rat Superior Cervical Ganglion NeuronsIC50: 69 µM[5]
Voltage-gated K+ Current (I_K(V))NGPM1-27 Neuronal CellsEffective Concentration: 72.3 µM[6]
Nicotinic Acetylcholine ReceptorsRat Superior Cervical Ganglion NeuronsIC50: 7.6 µM[5]
GABA-A ReceptorsRat Superior Cervical Ganglion NeuronsIC50: 26 µM[5]

Summary: For selective inhibition of the M-current (KCNQ2/3), concentrations in the range of 0.5 µM to 10 µM are most effective. Concentrations below 3 µM provide high selectivity for the M-current over other voltage-gated and calcium-activated potassium channels.[1] Higher concentrations (>20 µM) will likely result in off-target effects.

Experimental Protocols

This section outlines a standard whole-cell voltage-clamp protocol for investigating the effect of Linopirdine on M-currents in neuronal cells.

Preparation of Solutions

Proper solution preparation is critical for successful patch-clamp recording.[9] this compound is soluble in water and DMSO up to 100 mM. For patch-clamp experiments, it is advisable to prepare a concentrated stock solution (e.g., 10-50 mM in water or DMSO) and dilute it to the final desired concentration in the external solution on the day of the experiment.

Solution Type Reagent Concentration (mM)
External Solution (ACSF) NaCl125
KCl2.5
CaCl₂2
MgCl₂1
NaH₂PO₄1.25
NaHCO₃25
Glucose25
Internal (Pipette) Solution K-Gluconate or KCl130
NaCl5
MgCl₂1
EGTA11
HEPES10
Mg-ATP4
Na-GTP0.4
  • Notes:

    • The external solution (ACSF) should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[9]

    • The internal solution pH should be adjusted to ~7.3 with KOH.

    • Osmolarity for ACSF should be ~310 mOsm and for internal solution ~290 mOsm.[9]

Cell Preparation

This protocol can be adapted for acutely dissociated neurons, cultured neuronal cell lines (e.g., NG108-15), or cells heterologously expressing KCNQ channels (e.g., CHO or HEK293 cells).[6][8]

  • For Acutely Dissociated Neurons: Prepare brain slices (e.g., hippocampal) from the animal model. Dissociate neurons enzymatically and mechanically according to standard laboratory procedures.

  • For Cultured Cells: Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with oxygenated ACSF at a rate of 1-2 mL/min.

    • Approach a target cell with the patch pipette using a micromanipulator.

    • Apply slight positive pressure to the pipette.

    • Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a Giga-ohm (GΩ) seal.

    • Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode.

    • Hold the cell at a hyperpolarized potential, typically -60 mV to -80 mV.

    • To elicit the M-current, apply depolarizing voltage steps. A common protocol is to step from a holding potential of -70 mV to -20 mV for 500-1000 ms. The M-current is observed as a slow, non-inactivating outward current.

    • Record baseline currents in ACSF.

    • Apply Linopirdine by switching the perfusion to an ACSF solution containing the desired concentration of the drug.

    • Record currents in the presence of Linopirdine after the effect has reached a steady state.

    • Perform a washout by perfusing with the control ACSF to check for reversibility of the block.[2]

Visualizations

Mechanism of Action

G cluster_neuron Neuron KCNQ KCNQ (Kv7) Channel (M-Current) Excitability Increased Neuronal Excitability NT_Release Enhanced Neurotransmitter Release (e.g., ACh) Excitability->NT_Release Linopirdine Linopirdine Linopirdine->KCNQ Blocks G prep_solutions 1. Prepare Solutions (ACSF, Internal, Linopirdine Stocks) setup_rig 3. Setup Patch-Clamp Rig & Perfuse with ACSF prep_solutions->setup_rig prep_cells 2. Prepare Cells (e.g., Neuronal Culture) prep_cells->setup_rig pull_pipette 4. Pull Pipette & Fill with Internal Solution setup_rig->pull_pipette get_seal 5. Obtain GΩ Seal & Establish Whole-Cell Mode pull_pipette->get_seal record_baseline 6. Record Baseline M-Current get_seal->record_baseline apply_drug 7. Apply Linopirdine via Perfusion record_baseline->apply_drug record_effect 8. Record Drug Effect on M-Current apply_drug->record_effect washout 9. Washout with ACSF record_effect->washout analyze 10. Analyze Data (Calculate % Inhibition, IC50) washout->analyze G cluster_low Low Concentration (0.5 - 10 µM) cluster_high High Concentration (> 20 µM) low_conc Selective Blockade M-Current (KCNQ2/3) high_conc Non-Selective Blockade M-Current Other K+ Channels (IA, IKv) Ligand-Gated Channels linopirdine Linopirdine linopirdine->low_conc:f0 Effective for Cognition Enhancement linopirdine->high_conc:f0 Potential Off-Target Effects

References

Application Notes and Protocols for In Vivo Administration of Linopirdine Dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent cognitive enhancer that has been the subject of extensive preclinical research.[1][2] Its primary mechanism of action involves the enhancement of neurotransmitter release, particularly acetylcholine, in the brain.[3][4][5] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies in rodent models, along with summaries of key quantitative data and relevant experimental procedures.

Mechanism of Action

Linopirdine primarily acts as a blocker of the voltage-gated potassium channels Kv7 (KCNQ).[6] Specifically, it inhibits the M-current, which is generated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits, with an IC50 of approximately 2.4 µM.[7][8] Blockade of these channels in neurons leads to membrane depolarization and an subsequent increase in the release of various neurotransmitters, most notably acetylcholine and glutamate.[1][8] This enhanced neurotransmitter release in key brain regions like the hippocampus is believed to be the basis for its cognition-enhancing effects.[6] Additionally, linopirdine has been shown to act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as a glycine receptor antagonist at higher concentrations.[2][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Linopirdine

TargetAssayIC50 / EC50SpeciesReference
M-type K+ current (Kv7/KCNQ)Electrophysiology2.4 µM-[7]
Kv7.2/7.3 (KCNQ2/3) ChannelsElectrophysiology4 - 7 µM-[6]
Kv7.1 (KCNQ1) ChannelsElectrophysiology8.9 µM-[6]
[3H]ACh Release EnhancementBrain Slices4.2 µMRat[3]

Table 2: In Vivo Administration and Efficacy in Rodent Models

Rodent ModelAdministration RouteDose RangeEffectReference
Cognition EnhancementSubcutaneous (s.c.)3, 10, 30 mg/kgProconvulsive action at higher doses[1]
Cognition EnhancementOral (p.o.)5 mg/kgNo significant increase in hippocampal acetylcholine[3]
Hemorrhagic ShockIntravenous (i.v.)1, 3 mg/kgNo effect on blood pressure or survival[9]
Hemorrhagic ShockIntravenous (i.v.)0.1 - 6 mg/kgDose-dependent increase in Mean Arterial Pressure (MAP)[7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water and DMSO.[6][10] For in vivo studies, it is crucial to prepare fresh solutions on the day of the experiment.[7]

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile water for injection

  • Appropriate sterile vials and syringes

Protocol 1: Saline-Based Solution for Injection (for water-soluble salt)

  • Aseptically weigh the required amount of this compound.

  • Dissolve the powder in sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.

  • Vortex briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Vehicle Formulation for Poorly Soluble Base or Specific Applications

This protocol is adapted from a common vehicle formulation for in vivo studies.

  • Prepare a stock solution of linopirdine in DMSO. For example, dissolve 20.8 mg of linopirdine in 1 mL of DMSO to get a 20.8 mg/mL stock.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]

  • Vortex until the solution is clear. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]

Administration to Rodents

a) Oral Gavage (p.o.)

  • Prepare the linopirdine solution in an appropriate vehicle (e.g., water or a suspension).

  • Gently restrain the rodent.

  • Insert a gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.

  • The typical volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-20 mL/kg.

b) Intraperitoneal Injection (i.p.)

  • Prepare the linopirdine solution in a sterile, injectable vehicle.

  • Firmly restrain the rodent, exposing the lower abdominal quadrant.

  • Insert a 25-27 gauge needle into the peritoneal cavity, avoiding the bladder and internal organs.

  • Inject the solution. The typical injection volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.

c) Subcutaneous Injection (s.c.)

  • Prepare the linopirdine solution in a sterile, injectable vehicle.

  • Lift a fold of skin on the back of the neck or along the flank.

  • Insert a 23-25 gauge needle into the space beneath the skin.

  • Inject the solution. The typical injection volume is similar to i.p. administration.

d) Intravenous Injection (i.v.)

  • This route requires more technical skill and is typically performed via the tail vein.

  • Prepare the linopirdine solution in a sterile, injectable vehicle suitable for intravenous administration (e.g., sterile saline).

  • Warm the rodent's tail to dilate the veins.

  • Insert a 27-30 gauge needle into a lateral tail vein and slowly inject the solution.

  • The typical injection volume for mice is 5 mL/kg and for rats is 2.5 mL/kg.

Behavioral Testing Protocols for Cognitive Enhancement

a) Novel Object Recognition (NOR) Test

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[11][12]

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).[9]

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but different shapes and colors.

Procedure:

  • Habituation: Allow each rodent to explore the empty arena for 5-10 minutes for 2-3 consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the rodent to explore the objects for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the rodent back in the arena and record its exploration of each object for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.

  • Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

b) Passive Avoidance Test

This fear-motivated test assesses long-term memory based on negative reinforcement.[13][14]

Apparatus:

  • A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[15]

Procedure:

  • Acquisition (Training) Trial: Place the rodent in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

  • Retention Trial: After a set interval (typically 24 hours), place the rodent back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

  • Data Analysis: A longer step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.

c) Morris Water Maze (MWM) Test

This test assesses spatial learning and memory.[16][17]

Apparatus:

  • A large circular pool (1.2-2.0 m in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder).

  • A small escape platform submerged just below the water surface.

  • Visual cues placed around the room.

Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day. In each trial, place the rodent in the water at one of four starting positions.

    • Allow the rodent to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Allow the rodent to remain on the platform for 15-30 seconds.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the rodent to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Measure escape latency and path length during acquisition. In the probe trial, a significant preference for the target quadrant indicates spatial memory.

Visualizations

Linopirdine_Mechanism_of_Action linopirdine Linopirdine dihydrochloride inhibition Blockade linopirdine->inhibition kv7 Kv7 (KCNQ) Potassium Channels depolarization Neuronal Membrane Depolarization kv7->depolarization Inhibition of K+ efflux inhibition->kv7 ca_influx Increased Ca2+ Influx depolarization->ca_influx neurotransmitter_release Enhanced Neurotransmitter Release ca_influx->neurotransmitter_release ach Acetylcholine neurotransmitter_release->ach glutamate Glutamate neurotransmitter_release->glutamate cognition Cognitive Enhancement ach->cognition glutamate->cognition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Testing cluster_analysis Data Analysis drug_prep Linopirdine Solution Preparation drug_admin Linopirdine or Vehicle Administration drug_prep->drug_admin animal_habituation Animal Habituation to Test Environment behavioral_test Behavioral Testing (e.g., NOR, PA, MWM) animal_habituation->behavioral_test drug_admin->behavioral_test data_collection Data Collection (e.g., Latency, Exploration Time) behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General experimental workflow for in vivo studies.

References

Application of Linopirdine Dihydrochloride in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Linopirdine dihydrochloride is a potent blocker of KCNQ (Kv7) voltage-gated potassium channels, with a primary mechanism of action involving the inhibition of the M-current (I_M).[1][2] This activity makes it a valuable pharmacological tool for investigating neuronal excitability, synaptic transmission, and plasticity in the hippocampus. In hippocampal slice electrophysiology, Linopirdine is utilized to explore the roles of KCNQ channels in regulating neuronal firing patterns and to modulate long-term potentiation (LTP), a cellular correlate of learning and memory.

Mechanism of Action:

Linopirdine selectively blocks KCNQ channels, which are responsible for the M-current, a sub-threshold, non-inactivating potassium current that helps to stabilize the membrane potential and limit repetitive firing.[3][4] By inhibiting these channels, Linopirdine causes membrane depolarization, increases neuronal input resistance, and enhances the spike afterdepolarization. This leads to an increase in neuronal excitability, often converting neurons from a regular firing pattern to a burst-firing mode. The primary targets in the hippocampus are heteromers of KCNQ2 and KCNQ3 subunits, and to a lesser extent, KCNQ5.[5]

Key Applications in Hippocampal Slices:

  • Modulation of Neuronal Excitability: Linopirdine can be used to study the contribution of M-currents to the intrinsic firing properties of hippocampal neurons, such as pyramidal cells and interneurons.

  • Enhancement of Neurotransmitter Release: By causing presynaptic membrane depolarization, Linopirdine is proposed to enhance the release of neurotransmitters, including glutamate.[1] This can be indirectly measured by examining changes in synaptic responses and short-term plasticity.

  • Facilitation of Long-Term Potentiation (LTP): Linopirdine has been shown to reduce the threshold for LTP induction, particularly when a weak tetanic stimulus is used.[1] This effect is attributed to its ability to increase neuronal excitability and enhance presynaptic glutamate release, thereby facilitating the necessary postsynaptic depolarization for LTP induction.[1]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound.

Table 1: Inhibitory Concentrations (IC50) of Linopirdine on Various Potassium Channels

Channel/Current TypePreparationIC50 Value (µM)Reference
M-current (I_M)Rat Hippocampal CA1 Neurons2.4 ± 0.4[6]
M-current (I_M)Rat Sympathetic Neurons3.4[2]
KCNQ2/KCNQ3 (Kv7.2/Kv7.3)Recombinant4 - 7[1]
KCNQ1 (Kv7.1)Recombinant8.9[1]
Medium Afterhyperpolarization (I_mAHP)Rat Hippocampal CA1 Neurons16.3 ± 2.4[6]
Delayed Rectifier K+ Current (I_K(V))Rat Sympathetic Neurons63[2]
Transient A-type K+ Current (I_A)Rat Sympathetic Neurons69[2]

Table 2: Effects of Linopirdine on Long-Term Potentiation (LTP) in Hippocampal CA1

Experimental ConditionLinopirdine Concentration (µM)Effect on LTPReference
Half-maximal stimulus intensity for tetanus3 or 10No significant effect on EPSP slope, post-tetanic potentiation, or LTP.[1]
Weak stimulus intensity for tetanus3 - 10Enhanced incidence and amplitude of LTP in a dose-dependent manner.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (M.Wt: 464.39)

  • Sterile deionized water or DMSO

  • Vortex mixer

  • Microcentrifuge tubes

Protocol:

  • To prepare a 100 mM stock solution, dissolve 46.44 mg of this compound in 1 mL of sterile deionized water or DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C. For short-term storage (a few days), 4°C is acceptable.

Note: For final application in electrophysiology experiments, dilute the stock solution in artificial cerebrospinal fluid (ACSF) to the desired working concentration (e.g., 1-10 µM).

Protocol for Investigating the Effect of Linopirdine on Basal Synaptic Transmission and Paired-Pulse Facilitation (PPF)

a. Hippocampal Slice Preparation:

  • Anesthetize a young adult rat or mouse according to approved animal care protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

    • Cutting Solution (example, in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Cut 350-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber with ACSF at 32-34°C for at least 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

b. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF (2-3 mL/min) at 30-32°C.

    • ACSF (example, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Paired-Pulse Facilitation (PPF): Deliver pairs of pulses with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms). Repeat each interval several times and average the responses. The PPF ratio is calculated as (fEPSP slope of the second response / fEPSP slope of the first response).

  • Linopirdine Application: Bath-apply Linopirdine (e.g., 10 µM) in ACSF for at least 20-30 minutes.

  • Post-drug Recording: Repeat the baseline and PPF protocols in the presence of Linopirdine to assess its effects on basal synaptic transmission and short-term plasticity.

Protocol for Investigating the Effect of Linopirdine on Long-Term Potentiation (LTP)
  • Follow the slice preparation and recording setup as described in Protocol 2.

  • Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes at a stimulation frequency of 0.05 Hz.

  • Linopirdine Application (optional): If investigating the effect on LTP induction, begin perfusion with Linopirdine-containing ACSF 20-30 minutes prior to tetanus.

  • LTP Induction: Deliver a high-frequency stimulation (HFS) protocol. For investigating Linopirdine's facilitatory effect, a sub-threshold or weak tetanus is recommended.

    • Weak Tetanus Example: One train of 50 pulses at 100 Hz.

    • Theta-Burst Stimulation (TBS) Example: 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.

  • Post-HFS Recording: Immediately after the tetanus, resume recording at the baseline stimulation frequency (0.05 Hz) for at least 60 minutes to monitor the potentiation of the fEPSP slope.

  • Data Analysis: Normalize the fEPSP slopes to the average baseline slope. LTP is typically quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS.

Visualizations

Signaling_Pathway_of_Linopirdine_in_LTP_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Spine Linopirdine Linopirdine KCNQ KCNQ (Kv7) Channels (M-current) Linopirdine->KCNQ Blocks Membrane_Depolarization Membrane Depolarization KCNQ->Membrane_Depolarization Inhibition leads to VGCC Voltage-Gated Ca²⁺ Channels Membrane_Depolarization->VGCC Activates Ca_Influx ↑ Ca²⁺ Influx VGCC->Ca_Influx Glu_Release ↑ Glutamate Release Ca_Influx->Glu_Release Glutamate Glutamate Glu_Release->Glutamate NMDA_R NMDA Receptors Glutamate->NMDA_R Binds to AMPA_R AMPA Receptors Glutamate->AMPA_R Binds to Postsynaptic_Depolarization Stronger Postsynaptic Depolarization NMDA_R->Postsynaptic_Depolarization Mg²⁺ block removal AMPA_R->Postsynaptic_Depolarization Activation LTP_Induction Facilitation of LTP Induction Postsynaptic_Depolarization->LTP_Induction Leads to

Caption: Signaling pathway of Linopirdine in modulating hippocampal LTP.

Experimental_Workflow_LTP cluster_prep Preparation cluster_recording Electrophysiological Recording Slice_Prep Hippocampal Slice Preparation (350-400 µm) Recovery Slice Recovery (>1.5 hours) Slice_Prep->Recovery Placement Place Slice in Chamber & Position Electrodes Recovery->Placement Baseline Record Stable Baseline (20-30 min, 0.05 Hz) Placement->Baseline Drug_App Bath Apply Linopirdine (e.g., 10 µM, 20-30 min) Baseline->Drug_App LTP_Induction Induce LTP (e.g., Weak Tetanus) Drug_App->LTP_Induction Post_LTP Record Post-Tetanus (>60 min, 0.05 Hz) LTP_Induction->Post_LTP Data_Analysis Data Analysis: Normalize to baseline, quantify potentiation Post_LTP->Data_Analysis Analyze fEPSP Slope

Caption: Experimental workflow for studying Linopirdine's effect on LTP.

References

Application Notes and Protocols for Preparing Linopirdine Dihydrochloride Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linopirdine dihydrochloride is a potent and selective blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are responsible for the M-current in neurons. By inhibiting these channels, Linopirdine enhances neuronal excitability and increases the release of neurotransmitters such as acetylcholine.[1][2] This activity makes it a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurodegenerative diseases like Alzheimer's.[2] Linopirdine also acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₆H₂₁N₃O·2HCl[1][5]
Molecular Weight 464.39 g/mol [1][5][6]
Appearance Off-white powder / Crystalline solid[2][7]
Purity >98% (HPLC)[1][2]
CAS Number 113168-57-3[1][5][6]

Solubility

This compound is soluble in both aqueous and organic solvents commonly used in cell culture.[1][6] The solubility data is essential for preparing high-concentration, sterile stock solutions.

Table 2: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)References
Water 10046.44[1][6]
DMSO 10046.44[1][6]

Note: Some suppliers may indicate a solubility of 25 mg/mL in DMSO and water.[2][8] It is always recommended to consult the batch-specific data sheet provided by the supplier.

Experimental Protocols

  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile, deionized water

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, single-use filters (0.22 µm pore size)

  • Sterile syringes

  • Pipettes and sterile, filtered pipette tips

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 464.39 g/mol = 4.644 mg

  • Weigh the compound:

    • In a sterile microcentrifuge tube, accurately weigh out 4.644 mg of this compound powder using a calibrated analytical balance.

  • Dissolve the compound:

    • Add 1 mL of sterile DMSO or sterile water to the tube containing the powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[3]

  • Sterilization (optional but recommended):

    • To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the stock solution is prepared in water.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-100 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 2 years).[1][3][8]

    • Avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day if possible.[1]

Table 3: Volumes of Solvent for Preparing Various Stock Solution Concentrations

Desired Concentration (mM)Mass of LinopirdineVolume of Solvent
11 mg2.15 mL
55 mg2.15 mL
1010 mg2.15 mL
5010 mg0.43 mL

Data is based on a molecular weight of 464.39 g/mol .

Visualization of Workflow and Signaling Pathway

The following diagram illustrates the workflow for preparing this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_sterilization Sterilization & Storage start Start calculate Calculate Mass start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Sterile Solvent (DMSO or Water) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for this compound Stock Solution Preparation.

The diagram below illustrates the mechanism of action of Linopirdine as a Kv7 channel blocker.

cluster_membrane Neuronal Membrane kv7 Kv7 (KCNQ) Channel hyperpolarization Membrane Hyperpolarization kv7->hyperpolarization Leads to depolarization Increased Neuronal Excitability (Depolarization) kv7->depolarization Blockade leads to k_ion K+ Ion k_ion->kv7 Efflux linopirdine Linopirdine linopirdine->kv7 inhibition Inhibition ach_release Increased Acetylcholine Release depolarization->ach_release

Caption: Mechanism of Action of Linopirdine as a Kv7 Channel Blocker.

Handling and Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) for complete safety information.

Quality Control

  • Before use, equilibrate frozen aliquots to room temperature.[1]

  • Visually inspect the solution to ensure there is no precipitation. If precipitate is observed, gently warm and vortex the solution to redissolve the compound.

  • The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control should be included in all experiments.

References

Application Notes and Protocols for Linopirdine Dihydrochloride in Auditory Hair Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent pharmacological tool for investigating the complex electrophysiology of auditory hair cells. Primarily known as a blocker of voltage-gated potassium channels of the KCNQ (Kv7) family, it also exhibits activity at nicotinic acetylcholine receptors (nAChRs). This dual activity makes Linopirdine a versatile compound for dissecting the roles of these channels in hair cell function, from setting the resting membrane potential to modulating efferent cholinergic transmission. These application notes provide detailed protocols and data to guide researchers in utilizing this compound for studying auditory hair cell physiology and pathophysiology.

Mechanism of Action in Auditory Hair Cells

Linopirdine's primary targets in auditory hair cells are KCNQ4 channels and α9α10 nicotinic cholinergic receptors.

  • KCNQ4 (Kv7.4) Channels: These potassium channels are crucial for setting the resting membrane potential of both inner hair cells (IHCs) and outer hair cells (OHCs).[1][2][3][4] In OHCs, the KCNQ4-mediated current, often referred to as IK,n, is significant in determining the cell's membrane potential and time constant.[1][5] By blocking KCNQ4 channels, Linopirdine can depolarize the hair cell membrane, leading to an increase in intracellular calcium concentration.[1][4] This action is particularly useful for studying the downstream effects of membrane depolarization and the role of KCNQ4 in preventing cellular excitotoxicity.[3][6]

  • α9α10 Nicotinic Acetylcholine Receptors (nAChRs): Auditory hair cells receive efferent innervation from the brainstem, with acetylcholine (ACh) as the primary neurotransmitter.[7][8] This efferent system modulates the sensitivity of the cochlea. Linopirdine acts as a competitive antagonist at the α9α10 nAChRs on hair cells, blocking the effects of ACh.[5] This inhibitory action allows researchers to isolate and study the presynaptic mechanisms of efferent transmission or to investigate the function of hair cells in the absence of efferent feedback.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on its primary targets in the auditory system.

Table 1: Inhibitory Activity of Linopirdine on KCNQ Channels

Channel SubtypeIC50Cell Type/SystemReference
KCNQ2/3 (M-current)2.4 µM-[9]
KCNQ1Substantially less selective than for KCNQ2/3-[9]
KCNQ4 (IK,n)~1 µMMouse Outer Hair Cells[5]
KCNQ4Potent BlockerMouse Inner Hair Cells[1]

Table 2: Inhibitory Activity of Linopirdine on Nicotinic Acetylcholine Receptors

Receptor SubtypeIC50Agonist and ConcentrationCell Type/SystemReference
α9α10 nAChR3.1 ± 0.2 µM30 µM AcetylcholineRat Inner Hair Cells (P9-11)[5]
α9α10 nAChR5.2 ± 0.2 µM10 µM AcetylcholineRecombinant α9α10 nAChRs[5]

Table 3: Effect of Linopirdine on K+ Outward Currents in Mouse Outer Hair Cells (P0-P6)

Mouse StrainLinopirdine Concentration% Reduction of K+ Current (at 40 mV)NotesReference
Heterozygous (+/cir)1 µM37.9% (severe block) / 24.3% (moderate block)Varying degrees of inhibition observed.[10]
10 µM75% (severe block) / 44.6% (moderate block)[10]
100 µM91.1% (severe block)[10]
ICR1 µM6.4%Generally less sensitive than circling mice.[10]
10 µM9.5%[10]
100 µM49.6% (in one cell)[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of KCNQ Currents in Auditory Hair Cells

This protocol is designed to isolate and record KCNQ-mediated potassium currents (IK,n) from auditory hair cells and to study their block by Linopirdine.

1. Preparation of Solutions:

  • External Solution (in mM): 135 NaCl, 5.8 KCl, 1.3 CaCl2, 0.9 MgCl2, 0.7 NaH2PO4, 5.6 D-glucose, 10 HEPES-NaOH. Adjust pH to 7.4.

  • Internal Solution (in mM): 130 KCl, 10 NaCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.5 CaCl2. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

2. Tissue Preparation:

  • Isolate the organ of Corti from postnatal day (P) 9-21 rats or mice in ice-cold external solution.

  • Secure the isolated organ of Corti in a recording chamber with the hair cells facing upwards.

  • Continuously perfuse the preparation with oxygenated external solution at room temperature.

3. Electrophysiological Recording:

  • Use borosilicate glass pipettes with a resistance of 2.5-3.5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a target inner or outer hair cell.

  • Hold the cell at a membrane potential of -70 mV.

  • To elicit KCNQ currents, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments.

  • Record baseline currents before the application of Linopirdine.

  • Apply Linopirdine (e.g., 1 µM, 10 µM, 30 µM) to the bath via the perfusion system.[11]

  • Record currents in the presence of Linopirdine to observe the blocking effect.

  • To isolate the Linopirdine-sensitive current, perform digital subtraction of the currents recorded in the presence of Linopirdine from the control currents.[11]

Protocol 2: Investigating the Effect of Linopirdine on Cholinergic Transmission

This protocol allows for the study of Linopirdine's antagonistic effect on ACh-evoked responses mediated by α9α10 nAChRs.

1. Preparation of Solutions:

  • External and Internal Solutions: As described in Protocol 1.

  • Acetylcholine (ACh) Solution: Prepare a fresh stock solution of ACh in the external solution.

  • This compound Stock Solution: As described in Protocol 1.

2. Tissue Preparation and Recording:

  • Prepare the organ of Corti and establish a whole-cell patch-clamp recording as described in Protocol 1.

  • Hold the hair cell at a membrane potential of -70 mV or -30 mV to observe inward or outward currents, respectively.[5]

3. Experimental Procedure:

  • Apply a brief pulse of ACh (e.g., 10-100 µM for 1 second) to the hair cell using a puffer pipette to elicit a baseline cholinergic response.

  • Wash the preparation with the external solution to allow for recovery.

  • Pre-incubate the preparation with Linopirdine (e.g., 1-10 µM) for several minutes.

  • Co-apply ACh and Linopirdine and record the response. A reduction in the current amplitude indicates an antagonistic effect.

  • To determine the IC50, repeat the co-application with a range of Linopirdine concentrations.

  • To assess the nature of the antagonism, perform a dose-response curve for ACh in the absence and presence of a fixed concentration of Linopirdine (e.g., 10 µM). A rightward shift in the EC50 for ACh without a change in the maximal response is indicative of competitive antagonism.[5]

Visualizations

Mechanism_of_Action cluster_KCNQ4 KCNQ4 Channel Modulation cluster_nAChR Nicotinic Receptor Modulation KCNQ4 KCNQ4 Channel K_efflux K+ Efflux KCNQ4->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Linopirdine_KCNQ Linopirdine Linopirdine_KCNQ->KCNQ4 Blocks ACh Acetylcholine (ACh) nAChR α9α10 nAChR ACh->nAChR Activates Ca_influx Ca2+ Influx nAChR->Ca_influx SK2 SK2 Channel Activation Ca_influx->SK2 K_efflux2 K+ Efflux SK2->K_efflux2 Hyperpolarization2 Membrane Hyperpolarization (Inhibition) K_efflux2->Hyperpolarization2 Linopirdine_nAChR Linopirdine Linopirdine_nAChR->nAChR Blocks (Competitive)

Caption: Linopirdine's dual mechanism of action in auditory hair cells.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep_solutions Prepare Solutions (External, Internal, Drugs) dissection Dissect Organ of Corti prep_solutions->dissection mounting Mount Tissue in Recording Chamber dissection->mounting patch Establish Whole-Cell Patch-Clamp mounting->patch baseline Record Baseline Currents (KCNQ or ACh-evoked) patch->baseline drug_app Apply Linopirdine +/- ACh baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout record_effect->washout analysis Statistical Analysis subtraction Isolate Linopirdine-sensitive Current (Digital Subtraction) dose_response Generate Dose-Response Curves (IC50/EC50) subtraction->dose_response dose_response->analysis

Caption: General experimental workflow for patch-clamp studies.

Signaling_Pathways cluster_KCNQ_pathway KCNQ4 Signaling cluster_nAChR_pathway Efferent Cholinergic Signaling KCNQ4_active Active KCNQ4 Channels K_out K+ Efflux KCNQ4_active->K_out Resting_Potential Maintains Resting Membrane Potential K_out->Resting_Potential Low_Ca Low Intracellular Ca2+ Resting_Potential->Low_Ca Cell_Health Promotes Hair Cell Survival Low_Ca->Cell_Health ACh_release ACh Release from Efferent Neuron nAChR_activation α9α10 nAChR Activation ACh_release->nAChR_activation Ca_in Ca2+ Influx nAChR_activation->Ca_in SK2_activation SK2 Channel Activation Ca_in->SK2_activation K_out2 K+ Efflux SK2_activation->K_out2 Hyperpolarization_effect Hyperpolarization K_out2->Hyperpolarization_effect Reduced_Motility Reduced OHC Electromotility Hyperpolarization_effect->Reduced_Motility Cochlear_Damping Cochlear Damping Reduced_Motility->Cochlear_Damping

Caption: Key signaling pathways in auditory hair cells.

Potential Applications and Future Directions

  • Dissecting Ionic Currents: Linopirdine's selectivity for KCNQ channels at lower concentrations allows for the pharmacological isolation of IK,n, enabling a detailed study of its biophysical properties and its contribution to hair cell function.

  • Investigating Efferent Modulation: By blocking the postsynaptic effects of ACh, Linopirdine is an invaluable tool for studying the mechanisms of efferent synaptic transmission and its role in modulating cochlear amplification.

  • Auditory Neuropathy and Channelopathies: Given the role of KCNQ4 mutations in some forms of hearing loss (DFNA2), Linopirdine can be used in animal models of these disorders to understand the functional consequences of channel dysfunction.[2][4][6]

  • Otoprotection: The maintenance of a stable resting membrane potential by KCNQ4 channels is thought to be crucial for hair cell survival.[3][6] While direct studies on Linopirdine for otoprotection are limited, understanding the role of KCNQ4 channels in hair cell health opens avenues for investigating how modulators of these channels might prevent or mitigate hearing loss. The use of KCNQ4 channel agonists has shown promise in protecting hearing function and promoting outer hair cell survival in animal models of age-related hearing loss, suggesting that targeting this pathway is a viable therapeutic strategy.[12] Further research is needed to explore the potential of KCNQ channel modulators, including antagonists like Linopirdine, in different contexts of auditory damage.

Cautions and Considerations

  • Dual Target Activity: Researchers must be mindful of Linopirdine's dual action on both KCNQ channels and nAChRs. The concentration of Linopirdine used should be carefully chosen based on the specific research question. For instance, to primarily block KCNQ4, lower concentrations (around 1 µM) are advisable, while higher concentrations will also significantly inhibit cholinergic responses.

  • Competitive Antagonism at nAChRs: As a competitive antagonist, the blocking effect of Linopirdine at nAChRs can be overcome by high concentrations of ACh.[5] This should be taken into account when designing experiments involving ACh application.

  • Off-Target Effects: At higher concentrations (>100 µM), Linopirdine may have non-specific effects on other ion channels.[10] It is essential to include appropriate controls to rule out off-target effects.

By carefully considering its mechanism of action and employing the detailed protocols outlined above, researchers can effectively utilize this compound as a powerful tool to advance our understanding of auditory hair cell function in both health and disease.

References

Application Notes and Protocols for In Vivo Delivery of Linopirdine Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of Linopirdine dihydrochloride, a potent Kv7/KCNQ potassium channel blocker, for neuroscience research. This document outlines the mechanism of action, presents quantitative data in a structured format, and offers detailed protocols for various administration routes and relevant behavioral and neurochemical assessments.

Mechanism of Action

This compound is a cognition-enhancing agent that primarily acts by blocking Kv7 (KCNQ) voltage-gated potassium channels.[1] Specifically, it inhibits the M-current, which is crucial for regulating neuronal excitability. The M-current is predominantly mediated by heteromers of Kv7.2 and Kv7.3 subunits. By blocking these channels, Linopirdine reduces the hyperpolarizing influence of the M-current, leading to increased neuronal excitability and an enhanced release of neurotransmitters such as acetylcholine (ACh) and glutamate in key brain regions like the hippocampus.[2] This mechanism underlies its potential as a cognitive enhancer.

Signaling Pathway of this compound

Linopirdine_Signaling Linopirdine Linopirdine dihydrochloride Kv7 Kv7.2/Kv7.3 (KCNQ2/3) Channels (M-current) Linopirdine->Kv7 Blocks Excitability Neuronal Excitability Linopirdine->Excitability Increases K_efflux K+ Efflux Kv7->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Hyperpolarization->Excitability Reduces ActionPotential Action Potential Firing Excitability->ActionPotential Increases Ca_influx Voltage-gated Ca2+ Influx ActionPotential->Ca_influx Triggers VesicleFusion Synaptic Vesicle Fusion Ca_influx->VesicleFusion Promotes Neurotransmitter Enhanced Acetylcholine & Glutamate Release VesicleFusion->Neurotransmitter Results in Cognition Cognitive Enhancement Neurotransmitter->Cognition Contributes to

Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for this compound based on available literature.

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (µM)Cell Type/PreparationReference
Kv7.2/Kv7.3 (M-current)4 - 7Rat hippocampal neurons[1]
Kv7.18.9Homomeric channels[1]

Table 2: In Vivo Administration Routes and Dosages

SpeciesAdministration RouteVehicleDosage RangeApplicationReference
RatIntravenous (IV)Normal Saline1 - 3 mg/kgHemorrhagic shock model[2][3]
RatIntravenous (IV)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline0.1 - 6 mg/kgGeneral pharmacology[4]
RatOral (gavage)Not specified0.1 - 1 mg/kgCognitive enhancement[1]
MouseOral (gavage)0.5% Methyl celluloseNot specifiedGeneral pharmacology[5]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight464.39 g/mol [1]
Solubility in WaterUp to 100 mM[1]
Solubility in DMSOUp to 100 mM[1]
StorageDesiccate at room temperature[1]

Experimental Protocols

Preparation of Dosing Solutions

Note: Always use aseptic techniques for the preparation of solutions for in vivo administration.

For Intravenous (IV) Administration:

  • Vehicle: 0.9% sterile saline.

  • Procedure:

    • Weigh the required amount of this compound.

    • Under a sterile hood, dissolve the compound in a small volume of sterile saline. This compound is soluble in water up to 100 mM.[1]

    • Gently vortex until fully dissolved.

    • Bring the solution to the final desired volume with sterile saline.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

For Oral Gavage Administration:

  • Vehicle: 0.5% methyl cellulose in sterile water.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Weigh the required amount of this compound.

    • Create a homogenous suspension by gradually adding the methyl cellulose solution to the powdered compound while triturating with a mortar and pestle.

    • Ensure the final suspension is uniform before drawing it into the gavage needle.

In Vivo Administration Protocols

Animal Models: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. All procedures should be approved by the institution's Animal Care and Use Committee.

Protocol 1: Intravenous (IV) Injection in Rats

This protocol is adapted from studies investigating the acute effects of Linopirdine.[2]

  • Materials:

    • Prepared this compound solution in sterile saline.

    • Rat restrainer.

    • Heat lamp or warming pad.

    • 27-30 gauge needle with a 1 mL syringe.

    • 70% ethanol.

  • Procedure:

    • Warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.

    • Place the rat in a restrainer.

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the Linopirdine solution. The volume should typically be around 1 mL/kg.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Experimental Workflow for IV Administration

IV_Workflow start Start prep_solution Prepare Linopirdine Solution in Saline start->prep_solution warm_tail Warm Rat's Tail prep_solution->warm_tail restrain Place Rat in Restrainer warm_tail->restrain inject Inject via Lateral Tail Vein restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Workflow for intravenous administration of Linopirdine.

Protocol 2: Oral Gavage in Mice

This protocol is suitable for studies investigating the effects of repeated dosing of Linopirdine on cognition.

  • Materials:

    • Prepared this compound suspension in 0.5% methyl cellulose.

    • Appropriately sized, flexible-tipped oral gavage needle (e.g., 20-22 gauge for mice).

    • 1 mL syringe.

  • Procedure:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force it.

    • Once the needle is in the esophagus, administer the suspension slowly. The typical volume for a mouse is 5-10 mL/kg.

    • Withdraw the needle gently.

    • Return the mouse to its home cage and monitor for any signs of distress.

Behavioral Testing Protocols

Protocol 3: Morris Water Maze for Spatial Learning and Memory in Rats

The Morris water maze is a widely used task to assess hippocampal-dependent spatial learning and memory.[6][7][8]

  • Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 24-26°C. A hidden escape platform is submerged about 1-2 cm below the water surface. Various extra-maze cues should be present and remain constant throughout the experiment.

  • Procedure:

    • Acquisition Phase (e.g., 5 days):

      • Administer this compound or vehicle at a predetermined time before the trials each day (e.g., 30-60 minutes).

      • Each rat undergoes four trials per day. For each trial, the rat is placed in the water at one of four quasi-random start locations, facing the pool wall.

      • The rat is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

      • The rat is allowed to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (e.g., on day 6):

      • The escape platform is removed from the pool.

      • The rat is allowed to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Protocol 4: Passive Avoidance Task for Fear-Motivated Memory in Mice

The passive avoidance task assesses a form of long-term memory based on negative reinforcement.[9][10][11]

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Training Day:

      • Administer this compound or vehicle.

      • Place the mouse in the light compartment.

      • When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).

      • Remove the mouse and return it to its home cage.

    • Testing Day (e.g., 24 hours later):

      • Place the mouse back into the light compartment.

      • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

Neurochemical Assessment Protocol

Protocol 5: In Vivo Microdialysis for Acetylcholine Release in Rats

This protocol allows for the direct measurement of extracellular acetylcholine levels in a specific brain region of freely moving animals.[5][12][13]

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes and pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Acetylcholinesterase inhibitor (e.g., physostigmine) to be included in the aCSF to prevent ACh degradation.

    • Fraction collector.

    • HPLC with electrochemical detection or LC-MS/MS for ACh analysis.

  • Procedure:

    • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.

    • Microdialysis:

      • Gently insert the microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).

      • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent ACh degradation.

      • Administer this compound (e.g., via IV injection or through the dialysis probe).

      • Continue collecting dialysate samples to measure the change in acetylcholine release.

    • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method like HPLC-ECD or LC-MS/MS.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow start Start surgery Implant Guide Cannula (Stereotaxic Surgery) start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline administer_drug Administer Linopirdine (e.g., IV) baseline->administer_drug collect_samples Collect Post-Drug Dialysate Samples administer_drug->collect_samples analyze Analyze ACh Levels (HPLC-ECD or LC-MS/MS) collect_samples->analyze end End analyze->end

Workflow for in vivo microdialysis with Linopirdine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in neurodegenerative diseases. Its primary mechanism of action involves the blockade of the KCNQ2/3 heteromeric voltage-gated potassium channels, which leads to an increase in the release of neurotransmitters such as acetylcholine and glutamate.[1] This document provides detailed application notes and protocols for the use of this compound in cognitive enhancement studies in mice, with a focus on recommended dosages, experimental methodologies, and relevant signaling pathways.

Data Presentation: Recommended Dosages

The following table summarizes the recommended dosages of this compound for cognitive enhancement studies in mice, based on available literature. It is important to note that optimal dosages may vary depending on the specific mouse strain, age, and the cognitive paradigm being employed.

Behavioral TestMouse ModelThis compound DosageAdministration RouteEfficacy
Passive Avoidance TaskScopolamine-induced amnesia0.1 and 1 mg/kgNot specified in abstract, likely intraperitoneal (i.p.) or oral (p.o.)Ameliorated scopolamine-induced deficits[2]
Morris Water MazeAtropine-induced deficit (in rats)0.01 and 0.1 mg/kg (1 mg/kg was ineffective)Not specified in abstractAmeliorated atropine-induced deficit[2]
Acetylcholine OverflowNormal and aged rats5 mg/kgOral (p.o.)Did not lead to statistically significant increases in hippocampal extracellular acetylcholine levels[3]

Signaling Pathway of this compound

Linopirdine's cognitive-enhancing effects are primarily attributed to its modulation of neuronal excitability and neurotransmitter release. The diagram below illustrates the proposed signaling pathway.

Linopirdine_Signaling_Pathway cluster_neuron Neuronal Terminal Linopirdine Linopirdine dihydrochloride KCNQ2_3 KCNQ2/3 K+ Channel (M-current) Linopirdine->KCNQ2_3 blocks MembraneDepol Membrane Depolarization KCNQ2_3->MembraneDepol inhibition leads to Neuron Presynaptic Neuron CaChannel Voltage-gated Ca2+ Channels MembraneDepol->CaChannel activates CaInflux Ca2+ Influx CaChannel->CaInflux facilitates VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion triggers Neurotransmitter Increased Acetylcholine & Glutamate Release VesicleFusion->Neurotransmitter results in CognitiveEnhancement Cognitive Enhancement Neurotransmitter->CognitiveEnhancement contributes to

Caption: Proposed signaling pathway of Linopirdine for cognitive enhancement.

Experimental Protocols

Scopolamine-Induced Amnesia Model with Passive Avoidance Task

This protocol is designed to assess the ability of Linopirdine to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.

Workflow:

Passive_Avoidance_Workflow cluster_protocol Experimental Timeline cluster_day2 Training Day Details cluster_day3 Testing Day Details Day1 Day 1: Habituation Day2 Day 2: Training Day1->Day2 Day3 Day 3: Testing Day2->Day3 Admin_Scopolamine Administer Scopolamine (e.g., 1 mg/kg, i.p.) Admin_Linopirdine Administer Linopirdine (0.1 or 1 mg/kg) Training Passive Avoidance Training Trial Admin_Linopirdine->Training Testing Passive Avoidance Testing Trial Measure Measure Step-through Latency Testing->Measure

Caption: Experimental workflow for the passive avoidance task with scopolamine induction.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Sterile saline (0.9% NaCl)

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a guillotine door, with a grid floor in the dark compartment for delivering a mild foot shock)

Procedure:

  • Habituation (Day 1):

    • Place each mouse in the light compartment of the passive avoidance apparatus and allow it to explore freely for 5 minutes with the guillotine door open.

    • This step helps to reduce novelty-induced stress on the training day.

  • Training (Day 2):

    • Administer scopolamine (e.g., 0.3-3.0 mg/kg, intraperitoneally) 20-30 minutes before the training trial to induce a memory deficit.[4]

    • Administer this compound (0.1 or 1 mg/kg, i.p. or p.o.) or vehicle at a specified time before or after the scopolamine injection, depending on the experimental design (e.g., 30-60 minutes before training).

    • Place the mouse in the light compartment. After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.

    • When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).

    • Immediately after the shock, remove the mouse and return it to its home cage.

    • Record the latency to enter the dark compartment.

  • Testing (Day 3):

    • Approximately 24 hours after the training trial, place the mouse back into the light compartment.

    • Open the guillotine door and measure the step-through latency (the time it takes for the mouse to enter the dark compartment).

    • A longer step-through latency is indicative of better memory retention of the aversive experience. The maximum latency is typically set to 300 or 600 seconds.[4]

Morris Water Maze Task

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.

Workflow:

MWM_Workflow cluster_acquisition Acquisition Details cluster_probe Probe Trial Details Habituation Habituation (1-2 days) Acquisition Acquisition Phase (4-5 days) Habituation->Acquisition Probe Probe Trial (Day after last acquisition day) Acquisition->Probe Reversal Reversal Learning (Optional) Probe->Reversal Acq_Trials 4 trials/day (60-90s max) Acq_Admin Administer Linopirdine/Vehicle (before or after trials) Acq_Admin->Acq_Trials Probe_Trial Platform removed (60s trial) Probe_Measure Measure time in target quadrant, platform crossings Probe_Trial->Probe_Measure

Caption: General workflow for the Morris Water Maze experiment.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Circular water tank (120-150 cm in diameter) filled with opaque water (using non-toxic white paint or powdered milk) maintained at 22-25°C.

  • A submerged escape platform (10-15 cm in diameter), placed 1-2 cm below the water surface.

  • Video tracking system and software.

  • Various distal visual cues placed around the room.

Procedure:

  • Habituation (1-2 days):

    • Allow the mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the water.

    • On a separate trial, guide the mice to the visible platform to teach them that it is an escape route.

  • Acquisition Phase (4-5 consecutive days):

    • The platform is hidden in a fixed location in one of the four quadrants of the pool.

    • Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.

    • For each trial, gently place the mouse into the water facing the wall of the tank at one of four quasi-randomly selected start positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 or 90 seconds. If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the maximum time, gently guide it to the platform.

    • Administer this compound or vehicle at a consistent time each day (e.g., 30-60 minutes before the first trial) to assess its effect on learning and memory acquisition.

    • Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over the training days indicates learning.

  • Probe Trial (Day after the last acquisition day):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • A significant preference for the target quadrant indicates spatial memory retention.

Administration of this compound

  • Vehicle: this compound is typically dissolved in sterile saline (0.9% NaCl) or distilled water.

  • Route of Administration:

    • Intraperitoneal (i.p.) injection: This is a common route for preclinical studies in mice, allowing for rapid absorption.

    • Oral gavage (p.o.): This route mimics clinical administration but may have lower bioavailability.

  • Volume: The injection volume for i.p. administration in mice should be approximately 10 mL/kg. For oral gavage, the volume is typically 5-10 mL/kg.

  • Timing: The timing of administration is critical and depends on the aspect of cognition being studied:

    • To study effects on memory acquisition: Administer the drug before each training session.

    • To study effects on memory consolidation: Administer the drug immediately after each training session.

    • To study effects on memory retrieval: Train the animals without the drug and administer it only before the retention test.

Disclaimer: These protocols and dosages are intended as a guide for research purposes only. Researchers should optimize the experimental conditions based on their specific laboratory settings and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Linopirdine dihydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of linopirdine dihydrochloride in aqueous solutions. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key technical data to ensure successful preparation and use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is generally considered soluble in aqueous solutions and some organic solvents.[1][2][3] Its solubility has been reported to be up to 100 mM in water and DMSO.[1][4] Specific solubility values from various suppliers are summarized in the data table below.

Q2: My this compound is not dissolving completely in water. What could be the issue?

A2: Several factors can affect solubility. First, ensure you have not exceeded the maximum concentration, which is approximately 46.44 mg/mL.[4] Second, the dissolution rate may be slow; gentle warming or vortexing can aid the process. Finally, check the pH of your water; while it is the dihydrochloride salt, highly purified water can have a variable pH. If issues persist, refer to the troubleshooting guide below.

Q3: What is the recommended solvent for preparing stock solutions?

A3: For most in vitro applications, sterile water or DMSO are the recommended solvents for preparing high-concentration stock solutions.[1][2] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline have been used.[5]

Q4: How should I store this compound powder and its solutions?

A4: The solid powder should be stored desiccated at room temperature.[4] Once dissolved, it is recommended to prepare solutions fresh for immediate use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[1]

Q5: Is this compound stable in aqueous solutions?

A5: Aqueous solutions of this compound are most stable when freshly prepared. For longer-term storage, freezing at -20°C is advised, though this should be limited to one month to ensure compound integrity.[1]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: Compound Fails to Dissolve or Forms a Precipitate

  • Possible Cause: The concentration may be too high for the chosen solvent.

  • Solution: Refer to the solubility data table. Do not exceed the maximum recommended concentration. If you need a higher concentration, consider using DMSO.

  • Possible Cause: The dissolution process is slow.

  • Solution: Aid dissolution by gently vortexing or sonicating the solution. Gentle warming (e.g., in a 37°C water bath) can also be effective, but avoid excessive heat which could degrade the compound.

  • Possible Cause: The pH of the aqueous solvent is not optimal.

  • Solution: While this compound is a salt form that should be readily soluble in neutral water, ensuring your purified water's pH is near neutral can be beneficial.

Issue 2: Solution Appears Cloudy or Hazy

  • Possible Cause: Particulate matter or incomplete dissolution.

  • Solution: Ensure the solution is completely dissolved by vortexing or sonicating. If cloudiness persists, it may indicate the formation of less soluble aggregates. Try preparing a fresh solution at a slightly lower concentration. For cellular applications, sterile filtering the final solution through a 0.22 µm filter is recommended.

Quantitative Solubility Data

The following table summarizes the maximum reported solubility of this compound in various solvents.

SolventMax Concentration (mg/mL)Max Concentration (mM)Reference
Water46.44100[4]
DMSO75.0191.58[6]
DMF30.076.63[6]
Ethanol30.076.63[6]
Ethanol:PBS (pH 7.2) (1:30)0.030.08[6][7]

Molecular Weight of this compound: 464.39 g/mol [1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh the Compound: Accurately weigh out 4.64 mg of this compound powder.

  • Add Solvent: Add 1 mL of high-purity water (e.g., Milli-Q® or equivalent) to the powder.

  • Dissolve: Cap the vial securely and vortex thoroughly. If necessary, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution.

  • Sterilization (Optional): For cell culture experiments, sterile filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Use the solution immediately or aliquot and store at -20°C for up to one month.[1]

Visual Diagrams

G start Start: Linopirdine Solubility Issue check_conc Is concentration below max solubility limit? start->check_conc check_solvent Is the solvent appropriate (Water/DMSO)? check_conc->check_solvent Yes fail_reprepare Action: Re-prepare at a lower concentration check_conc->fail_reprepare No aid_diss Action: Vortex, sonicate, or gently warm check_solvent->aid_diss Yes fail_solvent Action: Switch to a more suitable solvent (e.g., DMSO) check_solvent->fail_solvent No reassess Re-evaluate solubility aid_diss->reassess success Success: Solution is clear reassess->success Clear reassess->fail_reprepare Still Precipitate

Caption: Troubleshooting workflow for this compound solubility issues.

G Linopirdine Linopirdine KCNQ Kv7 (KCNQ) Potassium Channels Linopirdine->KCNQ Blocks M_Current M-Current (Neuronal Brake) KCNQ->M_Current Generates Excitability Increased Neuronal Excitability KCNQ->Excitability Inhibition Leads To M_Current->Excitability Suppresses ACh_Release Increased Acetylcholine (ACh) Release Excitability->ACh_Release Promotes Cognition Cognitive Enhancement ACh_Release->Cognition Contributes to

Caption: Simplified signaling pathway for Linopirdine's mechanism of action.

References

Optimizing Linopirdine dihydrochloride concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Linopirdine dihydrochloride and avoid off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily a blocker of Kv7 (KCNQ) voltage-gated potassium channels. It shows a preference for heteromeric Kv7.2/7.3 channels, which are largely responsible for the M-current in neurons. By blocking these channels, Linopirdine enhances neuronal excitability and augments the release of neurotransmitters such as acetylcholine.[1]

Q2: What are the known off-target effects of this compound?

A2: At concentrations higher than those required to block M-currents, Linopirdine can exhibit several off-target effects. These include the blockade of other potassium channels (Kv1.5, Kv2.1), inhibition of nicotinic acetylcholine and GABA-activated chloride currents, and activation of the TRPV1 channel.[2] It is crucial to carefully select the working concentration to minimize these confounding effects.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: A starting concentration in the range of the IC50 for its primary target is recommended. For blocking the M-current (Kv7.2/7.3 channels), the IC50 is approximately 2.4–7 µM.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental model while avoiding off-target effects.

Q4: How can I be sure that the observed effects in my experiment are due to the on-target activity of Linopirdine?

A4: To confirm on-target activity, consider the following strategies:

  • Rescue experiments: In cell lines expressing the target channel, knockdown of the channel should abolish the effect of Linopirdine.

  • Dose-response analysis: On-target effects should manifest at concentrations consistent with the known IC50 for Kv7 channels. Off-target effects typically require higher concentrations.

Troubleshooting Guide

Problem 1: I am observing unexpected excitatory effects that don't align with Kv7 channel blockade.

  • Possible Cause: Activation of TRPV1 channels. Linopirdine can act as a TRPV1 agonist, leading to calcium influx and neuronal excitation.

  • Troubleshooting Steps:

    • Perform a calcium imaging assay: Use a calcium indicator like Fura-2 AM to check for an increase in intracellular calcium upon Linopirdine application in your cells.

    • Use a TRPV1 antagonist: Co-application of a specific TRPV1 antagonist, such as capsazepine, should block the unexpected excitatory effects if they are mediated by TRPV1.

    • Lower the concentration: Reduce the concentration of Linopirdine to a range that is more selective for Kv7 channels (e.g., 1-5 µM).

Problem 2: My cells are showing signs of toxicity or cell death after treatment with Linopirdine.

  • Possible Cause: The concentration of Linopirdine being used may be cytotoxic to your specific cell type.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use standard assays like MTT or LDH to determine the cytotoxic concentration range of Linopirdine for your cells.

    • Titrate the concentration: Perform a dose-response curve for toxicity to identify a non-toxic working concentration.

    • Reduce incubation time: If possible for your experiment, reduce the duration of exposure to Linopirdine.

Problem 3: I am not observing the expected increase in neurotransmitter release.

  • Possible Cause 1: The concentration of Linopirdine is too low to effectively block Kv7 channels in your system.

  • Troubleshooting Steps:

    • Increase the concentration: Gradually increase the concentration of Linopirdine, while monitoring for off-target effects and cytotoxicity.

    • Confirm target expression: Ensure that your cells or tissue express Kv7.2/7.3 channels.

  • Possible Cause 2: Off-target inhibition of other channels is counteracting the expected effect.

  • Troubleshooting Steps:

    • Perform electrophysiological recordings: Use patch-clamp electrophysiology to directly measure the effect of Linopirdine on Kv7 currents and other ion channels in your cells. This will help to confirm target engagement and identify potential off-target effects.

Quantitative Data Summary

Target/Off-TargetIC50 / Effect ConcentrationReference
On-Target
Kv7.2/7.3 (M-current)2.4 - 7 µM[1][2]
Kv7.18.9 µM[1]
Off-Target
IC (medium afterhyperpolarization)16.3 µM[2]
Nicotinic Acetylcholine Receptors~7.6 µM
GABA-activated Cl- currents~26 µM
Delayed Rectifier K+ Current (IK)> 60 µM
Transient Outward K+ Current (IA)> 60 µM
TRPV1 (agonist)Effective at 10-100 µM
CytotoxicityCell-type dependent

Experimental Protocols

Patch-Clamp Electrophysiology to Determine IC50 on Kv7 Channels

This protocol is adapted from methodologies used to characterize Linopirdine's effects on ion channels.

a. Cell Preparation:

  • Use cells endogenously expressing or transiently transfected with the Kv7 channel subunits of interest (e.g., HEK293 cells).

  • Plate cells on glass coverslips suitable for electrophysiological recording.

b. Solutions:

  • Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2ATP, 0.5 NaGTP (pH adjusted to 7.3 with KOH).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

c. Recording Procedure:

  • Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit M-currents, apply depolarizing voltage steps from -80 mV to 0 mV for 500 ms.

  • Establish a stable baseline recording in the external solution.

  • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).

  • At each concentration, record the current responses to the voltage steps.

  • Wash out the drug with the external solution to check for reversibility.

d. Data Analysis:

  • Measure the amplitude of the sustained outward current at the end of the depolarizing step.

  • Normalize the current amplitude at each concentration to the baseline current.

  • Plot the normalized current as a function of Linopirdine concentration and fit the data with a Hill equation to determine the IC50.

Calcium Imaging to Assess TRPV1 Agonism

This protocol is designed to detect off-target activation of TRPV1 channels.

a. Cell Preparation:

  • Use cells expressing TRPV1 (e.g., HEK293 cells transfected with TRPV1, or DRG neurons).

  • Plate cells in a 96-well black-walled, clear-bottom plate.

b. Reagents:

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Test Solutions: HBSS with 20 mM HEPES containing various concentrations of this compound (e.g., 1, 10, 100 µM).

  • Positive Control: HBSS with 20 mM HEPES containing a known TRPV1 agonist (e.g., 1 µM Capsaicin).

  • Antagonist Control: Co-application of Linopirdine with a TRPV1 antagonist (e.g., 10 µM Capsazepine).

c. Procedure:

  • Incubate cells with Loading Buffer for 60 minutes at 37°C.

  • Wash the cells twice with HBSS with 20 mM HEPES.

  • Place the plate in a fluorescence plate reader capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Record a stable baseline fluorescence ratio for 1-2 minutes.

  • Add the Test Solutions, Positive Control, or Antagonist Control to the respective wells.

  • Continue recording the fluorescence ratio for at least 5-10 minutes.

d. Data Analysis:

  • Calculate the ratio of fluorescence intensities (F340/F380).

  • An increase in the F340/F380 ratio upon addition of Linopirdine indicates an increase in intracellular calcium, suggesting TRPV1 agonism.

  • Compare the response to the positive control and determine if the effect is blocked by the antagonist.

Cytotoxicity Assay (MTT)

This protocol provides a method to determine the concentration at which this compound becomes toxic to cells.

a. Cell Preparation:

  • Plate your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

b. Reagents:

  • Linopirdine Dilutions: Prepare a serial dilution of this compound in your cell culture medium.

  • MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

c. Procedure:

  • Replace the culture medium with the Linopirdine dilutions. Include a vehicle-only control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT Solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Remove the medium and add 100 µL of Solubilization Solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

d. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).

  • Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.

  • Plot cell viability as a function of Linopirdine concentration to determine the cytotoxic concentration range.

Visualizations

Linopirdine_Signaling_Pathway cluster_membrane Cell Membrane Kv7 Kv7.2/7.3 Channel Membrane_Depolarization Membrane Depolarization Kv7->Membrane_Depolarization leads to TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx mediates nAChR Nicotinic AChR Reduced_Inhibition Reduced Inhibition nAChR->Reduced_Inhibition leads to Linopirdine Linopirdine dihydrochloride Linopirdine->Kv7 Blocks (On-Target) Low µM Linopirdine->TRPV1 Activates (Off-Target) Higher µM Linopirdine->nAChR Inhibits (Off-Target) Higher µM ACh_Release Increased Acetylcholine Release Membrane_Depolarization->ACh_Release Excitotoxicity Potential Excitotoxicity Ca_Influx->Excitotoxicity

Caption: Linopirdine's primary and off-target signaling pathways.

Experimental_Workflow start Start: Define Experimental Goal dose_response 1. Dose-Response Curve (Primary Target Assay, e.g., Patch-Clamp) start->dose_response determine_ec50 2. Determine EC50 for On-Target Effect dose_response->determine_ec50 off_target_screen 3. Off-Target Screening (e.g., Calcium Imaging for TRPV1) determine_ec50->off_target_screen cytotoxicity 4. Cytotoxicity Assay (e.g., MTT/LDH) determine_ec50->cytotoxicity concentration_selection 5. Select Optimal Concentration (Maximize On-Target, Minimize Off-Target/Toxicity) off_target_screen->concentration_selection cytotoxicity->concentration_selection main_experiment 6. Perform Main Experiment concentration_selection->main_experiment end End: Analyze and Interpret Results main_experiment->end Troubleshooting_Tree start Unexpected Experimental Result excitatory Unexpected Excitation? start->excitatory toxicity Cell Toxicity/Death? start->toxicity no_effect Lack of Expected Effect? start->no_effect excitatory->toxicity No check_trpv1 Perform Calcium Imaging for TRPV1 activation excitatory->check_trpv1 Yes toxicity->no_effect No check_cytotoxicity Perform MTT/LDH Assay toxicity->check_cytotoxicity Yes check_concentration Is concentration ≥ EC50? no_effect->check_concentration Yes lower_conc_excitatory Lower Linopirdine Concentration Use TRPV1 Antagonist check_trpv1->lower_conc_excitatory lower_conc_toxicity Lower Linopirdine Concentration Reduce Incubation Time check_cytotoxicity->lower_conc_toxicity increase_conc Increase Linopirdine Concentration check_concentration->increase_conc No check_target Confirm Target Expression (e.g., qPCR, Western Blot) check_concentration->check_target Yes

References

Troubleshooting unexpected Linopirdine dihydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a blocker of KCNQ (or Kv7) voltage-gated potassium channels.[1][2] It shows a preference for KCNQ2/3 heteromers, which are largely responsible for the M-current in neurons.[1] By inhibiting these channels, Linopirdine increases neuronal excitability and enhances the release of neurotransmitters, most notably acetylcholine.[1]

Q2: My this compound is not dissolving properly. What should I do?

Ensure you are using an appropriate solvent. This compound is soluble in water and DMSO up to 100 mM. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare solutions fresh on the day of the experiment if possible. If storage is necessary, aliquot and store at -20°C for up to one month, and ensure any precipitate is redissolved upon warming to room temperature before use.

Q3: I am not observing the expected increase in neuronal excitability in my in vitro experiments. What could be the issue?

Several factors could contribute to a lack of effect. Consider the following:

  • Concentration: Ensure you are using an appropriate concentration of Linopirdine. The IC50 for M-current inhibition is in the low micromolar range (see table below).

  • Cell Health: Unhealthy cells may not exhibit robust M-currents or respond appropriately to blockers. Ensure proper cell culture conditions and viability.

  • Voltage Protocol: The blocking action of Linopirdine is state-dependent, favoring activated channels. Your voltage-clamp protocol should be designed to open the KCNQ channels.[3] Holding the cell at a more depolarized potential can increase the efficacy of the block.

  • Off-Target Effects: At higher concentrations, Linopirdine can have off-target effects that might mask the expected outcome. Refer to the selectivity profile in the data tables.

  • Stimulus Intensity: In LTP experiments, Linopirdine's effects are more pronounced with weaker tetanic stimulation.[4]

Q4: I am seeing a high degree of variability in my results between experiments. What are the potential sources of this inconsistency?

Variability with KCNQ channel modulators can arise from several sources:

  • Solution Stability: Linopirdine solutions, especially in aqueous buffers, should be prepared fresh. Repeated freeze-thaw cycles can lead to degradation.

  • Temperature: Ion channel kinetics are highly sensitive to temperature. Maintain a consistent temperature throughout your experiments.

  • Pipette and Seal Quality (Electrophysiology): In patch-clamp experiments, a stable, high-resistance seal is crucial. Debris in the internal solution or a dirty pipette can lead to noisy and unreliable recordings.[5][6]

  • Cell Passage Number: The expression levels of ion channels can change with cell passage number. Use cells within a consistent passage range for your experiments.

  • Animal Health and Stress (In Vivo): In animal studies, factors such as stress, time of day, and overall health can influence baseline neuronal activity and drug response.

Data Presentation

This compound Potency and Selectivity
TargetIC50 Value (µM)Notes
M-current (KCNQ2/3)2.4 - 7Primary target for enhancing neuronal excitability and acetylcholine release.[1][2]
KCNQ18.9Homomeric channels.[2]
Delayed Rectifier (IK(V))63 - 72.3Significantly less potent compared to M-current inhibition.[7][8]
Transient A-type (IA)69Weak inhibitory effect at higher concentrations.[7]
Nicotinic ACh Receptors7.6Can influence cholinergic signaling through a secondary mechanism.[7]
GABA-activated Cl- currents26May contribute to complex network effects at higher concentrations.[7]
TRPV1AgonistLinopirdine can also act as an agonist for the TRPV1 channel, which could lead to unexpected effects.
Solubility and Storage Recommendations
SolventMaximum ConcentrationStorage of Stock Solution
Water100 mMPrepare fresh daily. If necessary, store aliquots at -20°C for up to one month.
DMSO100 mMPrepare fresh daily. If necessary, store aliquots at -20°C for up to one month.
In Vivo VehicleVariesA common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of M-current
  • Cell Preparation: Use a cell line expressing KCNQ2/3 channels or primary neurons known to exhibit M-currents (e.g., hippocampal pyramidal neurons).

  • Solutions:

    • External Solution (ACSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH adjusted to 7.3 with KOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration with a seal resistance >1 GΩ.

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are closed.

    • Apply depolarizing voltage steps (e.g., to -20 mV for 500 ms) to activate the M-current.

    • To isolate the M-current, a deactivating voltage step to a more hyperpolarized potential (e.g., -50 mV) can be used to observe the characteristic slow deactivation tail current.

    • Apply this compound at the desired concentration to the bath and repeat the voltage protocol to observe the inhibition of the M-current.

Acetylcholine Release Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits.

  • Sample Preparation:

    • Tissue Homogenates: Homogenize tissue in cold PBS and centrifuge to remove debris.

    • Cell Lysates: Lyse cells and centrifuge to clear the lysate.

    • Plasma/Serum: Can often be used directly, but may require dilution.

  • Assay Procedure:

    • Add 50 µL of standards and samples to a 96-well plate.

    • Prepare the Acetylcholine Reaction Reagent containing acetylcholinesterase, choline oxidase, a colorimetric probe, and HRP in assay buffer.

    • Add 50 µL of the Reaction Reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the absorbance at 540-570 nm.

    • Calculate acetylcholine concentration based on the standard curve.

    • Note: If samples contain choline, a background control without acetylcholinesterase should be run.[4]

Visualizations

Linopirdine_Signaling_Pathway cluster_neuron Neuronal Membrane Linopirdine Linopirdine dihydrochloride KCNQ KCNQ2/3 Channel (M-current) Linopirdine->KCNQ Inhibits Depolarization Membrane Depolarization Linopirdine->Depolarization Leads to K_efflux K+ Efflux KCNQ->K_efflux Mediates Neuron Neuron K_efflux->Neuron Hyperpolarizes Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates ACh_release Acetylcholine Release Ca_influx->ACh_release Triggers

Caption: Linopirdine's mechanism of action.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify Compound Integrity (Solubility, Age of Stock) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Start->Check_Protocol Check_System Assess Experimental System (Cell Health, Animal Model) Start->Check_System In_Vitro In Vitro Issue? Check_Compound->In_Vitro Check_Protocol->In_Vitro Check_System->In_Vitro In_Vivo In Vivo Issue? Check_System->In_Vivo Electrophys Electrophysiology? In_Vitro->Electrophys Yes Biochem Biochemical Assay? In_Vitro->Biochem No Check_Behavior Review Behavioral Paradigm (Stimulus, Stress) In_Vivo->Check_Behavior Check_PK Consider Pharmacokinetics (Dose, Route) In_Vivo->Check_PK Check_Seal Check Seal Resistance and Pipette Quality Electrophys->Check_Seal Check_Voltage Optimize Voltage Protocol Electrophys->Check_Voltage Check_Reagents Validate Reagent Activity (Enzymes, Probes) Biochem->Check_Reagents Check_BG Run Background Controls Biochem->Check_BG Resolve Problem Resolved Check_Seal->Resolve Check_Voltage->Resolve Check_Reagents->Resolve Check_BG->Resolve Check_Behavior->Resolve Check_PK->Resolve

Caption: A logical workflow for troubleshooting unexpected results.

Logical_Relationships Concentration Linopirdine Concentration MCurrent_Block M-current Blockade Concentration->MCurrent_Block Low μM Off_Target Off-Target Effects Concentration->Off_Target High μM Neuronal_Excitability Increased Neuronal Excitability MCurrent_Block->Neuronal_Excitability ACh_Release Acetylcholine Release Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement Off_Target->Cognitive_Enhancement May confound Neuronal_Excitability->ACh_Release

Caption: Concentration-dependent effects of Linopirdine.

References

How to minimize Linopirdine dihydrochloride precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Linopirdine dihydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research compound known as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Its primary mechanism of action involves the inhibition of the M-current, which is generated by the KCNQ2 and KCNQ3 channel subunits.[2] This blockade enhances the release of several neurotransmitters, including acetylcholine, in the brain.[1][2] It is also reported to act as an agonist for the TRPV1 channel.[3]

Q2: What are the solubility properties of this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][3] However, the free base, Linopirdine, is sparingly soluble in aqueous buffers. One report indicates a solubility of approximately 0.03 mg/mL in a 1:30 solution of ethanol to PBS at pH 7.2.[4] The dihydrochloride salt form is designed to improve aqueous solubility.

Q3: Why am I observing precipitation when I add this compound to my cell culture media?

Precipitation of this compound in cell culture media can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration in your media may be higher than its solubility at the specific pH and temperature of your culture conditions.

  • pH Shift: The pH of your culture medium (typically ~7.4) may cause the dihydrochloride salt to convert to a less soluble form.

  • Improper Dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can create localized high concentrations, leading to precipitation.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can potentially interact with the compound and reduce its solubility.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

Q4: What is the recommended storage for this compound and its stock solutions?

This compound powder should be stored at room temperature, desiccated.[3] Stock solutions in DMSO or water should be prepared fresh for use if possible.[3] If storage is necessary, it is recommended to store aliquots at -20°C for up to one month.[3]

Troubleshooting Guide: Minimizing Precipitation

This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Troubleshooting Step
Final concentration exceeds solubility limit. Determine the maximum soluble concentration in your specific culture medium by performing a solubility test. (See Experimental Protocol 1)
Improper dilution technique. Prepare an intermediate dilution of your stock solution in pre-warmed media. Add the stock solution dropwise while gently swirling the media.
Stock solution is too concentrated. Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM) to reduce the risk of precipitation upon dilution.
Issue 2: Delayed Precipitation (After Incubation)
Potential Cause Troubleshooting Step
Compound instability in aqueous media over time. Consider refreshing the media with freshly prepared this compound every 24-48 hours for long-term experiments.
Interaction with media components. If possible, test the solubility in a simpler buffer (like HBSS) at physiological pH to see if media components are the primary issue.
Media evaporation leading to increased concentration. Ensure proper humidification of your incubator and use sealed flasks or plates for long-term cultures.

Data Presentation

Table 1: Solubility of Linopirdine and its Dihydrochloride Salt

Compound Form Solvent Maximum Concentration Reference
LinopirdineEthanol~30 mg/mL[3]
LinopirdineDMSO~25 mg/mL[3]
LinopirdineDMF~30 mg/mL[4]
LinopirdineEthanol:PBS (pH 7.2) (1:30)~0.03 mg/mL[4]
This compoundWater100 mM (46.44 mg/mL)
This compoundDMSO100 mM (46.44 mg/mL)
This compoundWater25 mg/mL[1]
This compoundDMSO25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation:

    • This compound powder

    • Sterile, high-quality DMSO or water

  • Procedure:

    • To prepare a 10 mM stock solution, add the appropriate volume of solvent to your vial of this compound (e.g., for 1 mg of powder with a molecular weight of 464.39 g/mol , add 215.3 µL of solvent).

    • Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Culture Media
  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare an intermediate dilution of your stock solution in pre-warmed media if necessary, especially when using a highly concentrated stock.

  • Add the stock solution dropwise to the pre-warmed media while gently swirling the flask or tube. This ensures rapid and even dispersion, minimizing localized high concentrations.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Visualizations

Linopirdine_Signaling_Pathway Linopirdine Linopirdine dihydrochloride Kv7 Kv7 (KCNQ) Channels Linopirdine->Kv7 M_Current M-Current (IKM) Membrane_Potential Membrane Depolarization Kv7->M_Current generates Kv7->Membrane_Potential stabilizes M_Current->Membrane_Potential hyperpolarizes Neurotransmitter_Release Increased Acetylcholine Release Membrane_Potential->Neurotransmitter_Release regulates

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is final concentration too high? Start->Check_Concentration Check_Dilution Was dilution performed correctly? Check_Concentration->Check_Dilution No Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Check_Media Is there a media interaction? Check_Dilution->Check_Media Yes Optimize_Dilution Optimize dilution protocol (e.g., intermediate dilution) Check_Dilution->Optimize_Dilution No Test_Solubility Perform solubility test in media Check_Media->Test_Solubility Yes End_Solution Precipitation Minimized Check_Media->End_Solution No Lower_Concentration->End_Solution Optimize_Dilution->End_Solution Test_Solubility->End_Solution

Caption: Workflow for troubleshooting precipitation.

References

Assessing the stability of Linopirdine dihydrochloride in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Linopirdine dihydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, aliquoting and freezing is advised to prevent degradation from repeated freeze-thaw cycles.[3] The recommended storage temperatures and durations are summarized in the table below.

Q3: How long can I store this compound solutions?

A3: The permissible storage duration depends on the temperature. For short-term storage (up to one month), -20°C is recommended.[1][4] For longer-term storage of stock solutions, -80°C is preferable.[3]

Q4: What are the signs of degradation in a this compound solution?

A4: Visual indicators of degradation can include discoloration of the solution or the formation of precipitate.[1] However, chemical degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of stability.

Q5: Should I be concerned about the stability of this compound solutions at room temperature?

A5: While the solid form is stable at room temperature, solutions should ideally be prepared fresh.[1] If a solution must be kept at room temperature for a short period during an experiment, it is crucial to have stability data to understand the potential for degradation.

Troubleshooting Guide

Issue 1: Precipitate has formed in my this compound solution after thawing.

  • Cause: The solubility of the compound may have been exceeded, or the solution may have degraded.

  • Solution: Before use, always allow the solution to equilibrate to room temperature and visually inspect for precipitates.[1] If a precipitate is present, gentle warming and sonication may help to redissolve the compound.[3] However, if the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one, as this could be a sign of degradation.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.

  • Cause: These peaks could be degradation products of this compound. Degradation can be induced by factors such as pH, temperature, light, and oxidation.

  • Solution: To identify the source of degradation, a forced degradation study is recommended. This involves intentionally exposing the drug substance to harsh conditions to accelerate its breakdown and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Issue 3: The potency of my this compound solution appears to have decreased over time.

  • Cause: This is a strong indication of chemical degradation.

  • Solution: A quantitative stability study should be performed to determine the rate of degradation under specific storage conditions. This involves analyzing the concentration of the active pharmaceutical ingredient (API) at various time points. Based on the results, the shelf-life of the solution can be established.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationReference
Room TemperaturePrepare fresh for same-day use[1]
-20°CUp to 1 month[1][4]
-80°CUp to 2 years (for stock solutions)[3]

Table 2: Example Stability Data Summary from a Hypothetical HPLC Analysis

ConditionTime PointThis compound (% Remaining)Appearance of Degradation Products (% Peak Area)
Control (T=0) 0 hours100%0%
Room Temp 24 hours98.5%1.5%
72 hours95.2%4.8%
40°C 24 hours92.1%7.9%
72 hours85.4%14.6%
-20°C 1 month99.8%0.2%
-80°C 6 months99.9%0.1%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the desired solvent (e.g., sterile water or DMSO) to the powder.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Sterilization (if required): If preparing a solution for cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at the recommended temperature (-20°C or -80°C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is a general protocol that should be optimized for your specific instrumentation and requirements.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of this compound.

  • Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the method using the mobile phase.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: The percentage of remaining this compound and the formation of degradation products can be calculated based on the peak areas in the chromatogram.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent (Water/DMSO) weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -20°C or -80°C mix->store sample Retrieve Stored Sample at Time Point store->sample Incubate at Test Condition hplc HPLC Analysis sample->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for assessing this compound stability.

logical_troubleshooting issue Issue Encountered precipitate Precipitate in Solution issue->precipitate extra_peaks Unexpected HPLC Peaks issue->extra_peaks potency_loss Decreased Potency issue->potency_loss cause1 Possible Cause: Exceeded Solubility / Degradation precipitate->cause1 cause2 Possible Cause: Chemical Degradation extra_peaks->cause2 cause3 Possible Cause: Chemical Degradation potency_loss->cause3 solution1 Solution: Equilibrate, Warm/Sonicate. If unresolved, prepare fresh. cause1->solution1 solution2 Solution: Perform Forced Degradation Study to identify degradation products. cause2->solution2 solution3 Solution: Conduct Quantitative Stability Study to determine degradation rate. cause3->solution3

Caption: Troubleshooting logic for common stability issues.

References

Addressing proconvulsive effects of high-dose Linopirdine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Linopirdine dihydrochloride in their experiments. It specifically addresses the known proconvulsive effects observed at high doses and offers troubleshooting strategies and frequently asked questions to ensure safe and effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, particularly the KCNQ2/3 heteromer.[1] By blocking these channels, which are responsible for the M-current, Linopirdine enhances neuronal excitability and increases the release of various neurotransmitters, including acetylcholine.[1][2] This mechanism underlies its cognitive-enhancing properties.

Q2: Why does high-dose Linopirdine exhibit proconvulsive effects?

A2: The proconvulsive effects of high-dose Linopirdine are a direct consequence of its primary mechanism of action. By significantly inhibiting KCNQ/Kv7 channels, Linopirdine lowers the seizure threshold, leading to neuronal hyperexcitability that can manifest as seizures.[3] This effect is particularly pronounced in genetically epilepsy-prone animal models.[3]

Q3: At what doses are the proconvulsive effects of Linopirdine typically observed?

A3: Proconvulsive effects are dose-dependent and vary across different animal models and strains. For instance, in wild-type mice (CF1, C57BL/6J, FVB/NJ), doses of 30 mg/kg (i.p.) have been observed to cause body tremors and limb shakes, while in genetically epilepsy-prone Frings mice, clonic seizures can occur at 20 mg/kg and become lethal at 30 mg/kg.[3] It is crucial to conduct dose-response studies in your specific experimental model.

Q4: Are there ways to mitigate the proconvulsive effects of high-dose Linopirdine?

A4: Yes, one potential strategy is the co-administration of a KCNQ/Kv7 channel opener. These compounds have an opposing mechanism of action to Linopirdine and can help to restore the balance of neuronal excitability. Retigabine is a well-characterized KCNQ channel opener that could be explored for this purpose.[4][5] Additionally, standard anticonvulsant drugs, such as benzodiazepines, can be used to manage seizures should they occur.[6]

Q5: What are the signs of proconvulsive activity in rodents?

A5: Proconvulsive effects can range from mild behavioral changes to severe seizures. Common signs include body tremors, limb shakes, myoclonic jerks, and in more severe cases, clonic or tonic-clonic seizures.[3][7] Seizure severity can be systematically scored using a modified Racine scale.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Seizures at Low Doses 1. Animal model is highly sensitive to KCNQ channel blockade. 2. Error in dose calculation or administration.1. Review the literature for the known sensitivity of your specific rodent strain. Consider using a less sensitive strain if appropriate. 2. Double-check all calculations and ensure proper administration technique. 3. Perform a dose-response study to establish the precise seizure threshold in your model.
High Mortality Rate in High-Dose Groups 1. The administered dose is significantly above the lethal dose for the specific animal model. 2. Severe, uncontrolled seizures leading to cardiorespiratory failure.1. Immediately reduce the administered dose in subsequent experiments. 2. Have a plan for humane euthanasia if severe, prolonged seizures occur. 3. Consider co-administration of a KCNQ channel opener or a standard anticonvulsant to mitigate seizure severity.
Variability in Seizure Response 1. Genetic variability within the animal colony. 2. Inconsistent drug administration. 3. Subjective seizure scoring.1. Ensure the use of a genetically homogenous animal population. 2. Standardize drug preparation and administration procedures. 3. Train all personnel on a standardized seizure scoring system (e.g., a modified Racine scale) to ensure consistency.
Difficulty in Determining Seizure Onset 1. Subtle seizure manifestations are being missed. 2. Behavioral observations are not sensitive enough.1. Carefully observe for subtle signs such as facial twitching, head nodding, or forelimb clonus. 2. For precise determination of seizure onset and duration, utilize electroencephalography (EEG) monitoring.[9]

Quantitative Data

Table 1: Proconvulsive Effects of Linopirdine in Different Mouse Strains

Mouse StrainLinopirdine Dose (mg/kg, i.p.)Observed Proconvulsive EffectsReference
CF1, C57BL/6J, FVB/NJ (Wild-Type)10No seizures[3]
20No seizures[3]
30Body tremors and limb shakes[3]
Frings (Audiogenic Seizure-Susceptible)10Whole body tremors[3]
20Clonic seizure activity[3]
30Clonic seizure activity, tonic extension, and death[3]
BALB/c (Wild-Type)High Dose (not specified)Convulsions[10]

Experimental Protocols

Protocol 1: Assessing the Proconvulsive Potential of High-Dose Linopirdine using the Pentylenetetrazole (PTZ) Seizure Threshold Test

This protocol is designed to determine if a high dose of Linopirdine lowers the seizure threshold, indicating proconvulsive activity.[11]

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Saline solution (0.9% NaCl)

  • Appropriate rodent model (e.g., male CF1 mice)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental room for at least 1 hour before testing.

  • Drug Preparation: Dissolve this compound and PTZ in saline to the desired concentrations.

  • Experimental Groups:

    • Group 1: Vehicle (saline) + Vehicle (saline)

    • Group 2: Vehicle (saline) + PTZ (sub-convulsive dose, e.g., 25 mg/kg)

    • Group 3: High-dose Linopirdine (e.g., 20 mg/kg) + Vehicle (saline)

    • Group 4: High-dose Linopirdine (e.g., 20 mg/kg) + PTZ (sub-convulsive dose, e.g., 25 mg/kg)

  • Administration:

    • Administer Linopirdine or vehicle i.p.

    • After a predetermined pretreatment time (e.g., 15 minutes), administer PTZ or vehicle i.p.[3]

  • Observation:

    • Immediately after PTZ injection, place each animal in an individual observation chamber.

    • Observe continuously for 30 minutes for the onset of seizure activity.

    • Score the seizure severity using a modified Racine scale (see Table 2).

  • Data Analysis:

    • Compare the incidence of seizures and the mean seizure scores between Group 2 and Group 4.

    • A significant increase in seizure incidence or severity in the Linopirdine-treated group indicates a proconvulsive effect.

Table 2: Modified Racine Scale for Seizure Scoring in Mice [8]

ScoreBehavioral Manifestation
0No response
1Immobility, facial movements
2Head nodding, myoclonic jerks
3Unilateral forelimb clonus
4Rearing with bilateral forelimb clonus
5Rearing and falling with generalized tonic-clonic seizures
6Severe tonic-clonic seizures with loss of posture
7Death
Protocol 2: Mitigating Linopirdine-Induced Proconvulsive Effects with a KCNQ Channel Opener (Retigabine)

This protocol outlines a strategy to counteract the proconvulsive effects of high-dose Linopirdine by co-administering the KCNQ channel opener, Retigabine.

Materials:

  • This compound

  • Retigabine

  • Pentylenetetrazole (PTZ)

  • Appropriate vehicle for each drug (e.g., saline, DMSO)

  • Rodent model known to exhibit Linopirdine-induced seizures (e.g., Frings mice)

  • EEG recording equipment (optional, but recommended for precise analysis)

  • Other materials as listed in Protocol 1

Procedure:

  • Animal and Drug Preparation: As described in Protocol 1.

  • Experimental Groups:

    • Group 1: Vehicle + Vehicle + PTZ (convulsive dose for this model)

    • Group 2: High-dose Linopirdine (e.g., 20 mg/kg) + Vehicle + PTZ

    • Group 3: High-dose Linopirdine (e.g., 20 mg/kg) + Retigabine (e.g., 5 mg/kg) + PTZ

    • Group 4: Vehicle + Retigabine (e.g., 5 mg/kg) + PTZ

  • Administration:

    • Administer Linopirdine/vehicle and Retigabine/vehicle i.p. at appropriate pretreatment times. The optimal timing of co-administration may need to be determined empirically.

    • Administer PTZ i.p.

  • Observation and Scoring:

    • Observe and score seizure activity for 30 minutes as described in Protocol 1.

    • If using EEG, record brain activity throughout the observation period.

  • Data Analysis:

    • Compare the seizure scores and latency to seizure onset between Group 2 and Group 3.

    • A significant reduction in seizure severity and/or an increase in seizure latency in the Retigabine co-treated group would indicate a successful mitigation of Linopirdine's proconvulsive effects.

    • Analyze EEG data for changes in spike-wave discharges and seizure duration.

Visualizations

Signaling_Pathway cluster_neuron Neuron cluster_drugs Pharmacological Intervention cluster_effects Cellular & Systemic Effects KCNQ_channel KCNQ/Kv7 Channel M_current M-current (K+ efflux) KCNQ_channel->M_current Generates Reduced_M_current Reduced M-current KCNQ_channel->Reduced_M_current Restored_M_current Restored M-current KCNQ_channel->Restored_M_current Excitability Neuronal Excitability M_current->Excitability Hyperpolarizes (Decreases) Linopirdine High-Dose Linopirdine Linopirdine->KCNQ_channel Blocks Retigabine KCNQ Channel Opener (e.g., Retigabine) Retigabine->KCNQ_channel Opens Increased_Excitability Increased Neuronal Hyperexcitability Reduced_M_current->Increased_Excitability Seizures Proconvulsive Effects (Seizures) Increased_Excitability->Seizures Normalized_Excitability Normalized Neuronal Excitability Restored_M_current->Normalized_Excitability Anticonvulsant_Effect Anticonvulsant Effect Normalized_Excitability->Anticonvulsant_Effect

Caption: Signaling pathway of Linopirdine's proconvulsive effect and its mitigation.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Data Analysis animal_prep Animal Acclimation & Grouping drug_prep Drug Preparation (Linopirdine, Retigabine, PTZ) animal_prep->drug_prep linopirdine_admin Administer Linopirdine (or Vehicle) drug_prep->linopirdine_admin retigabine_admin Co-administer Retigabine (or Vehicle) linopirdine_admin->retigabine_admin ptz_admin Administer PTZ retigabine_admin->ptz_admin behavioral_obs Behavioral Observation (30 min) ptz_admin->behavioral_obs seizure_scoring Seizure Scoring (Modified Racine Scale) behavioral_obs->seizure_scoring eeg_recording EEG Recording (Optional) behavioral_obs->eeg_recording compare_scores Compare Seizure Scores & Latency seizure_scoring->compare_scores analyze_eeg Analyze EEG Data eeg_recording->analyze_eeg conclusion Draw Conclusions on Mitigation Efficacy compare_scores->conclusion analyze_eeg->conclusion

Caption: Experimental workflow for mitigating Linopirdine-induced seizures.

Logical_Relationship linopirdine High-Dose Linopirdine kcnq_block KCNQ/Kv7 Channel Blockade linopirdine->kcnq_block Causes hyperexcitability Neuronal Hyperexcitability kcnq_block->hyperexcitability Leads to seizures Proconvulsive Effects hyperexcitability->seizures Results in mitigation Mitigation Strategy kcnq_opener KCNQ Channel Opener (e.g., Retigabine) mitigation->kcnq_opener Involves kcnq_opener->kcnq_block Counteracts normalized_excitability Normalized Neuronal Excitability kcnq_opener->normalized_excitability Promotes reduced_seizures Reduced Seizure Severity normalized_excitability->reduced_seizures Leads to

Caption: Logical relationship for addressing Linopirdine's proconvulsive effects.

References

Best practices for storing and handling Linopirdine dihydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Linopirdine dihydrochloride powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: this compound powder is chemically stable under standard ambient conditions for shipping. Upon receipt, it is recommended to store the powder desiccated at room temperature.[1] For long-term storage, some suppliers recommend -20°C.[2][3][4] Always refer to the manufacturer's product-specific storage recommendations.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both water and DMSO, with a maximum concentration of 100 mM reported.[1][5] Some suppliers also indicate solubility in DMSO up to 25 mg/mL and in water up to 25 mg/mL.[2]

Q3: I'm having trouble dissolving the powder. What should I do?

A3: If you encounter solubility issues, particularly at higher concentrations in DMSO, gentle warming and sonication ("ultrasonic") may be necessary to fully dissolve the compound.[6] Ensure the solvent is of high purity and free of contaminants.

Q4: How should I store stock solutions of this compound?

A4: It is best to prepare and use solutions on the same day if possible.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month, or at -80°C for longer-term storage (up to 2 years).[1][4][6][7] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[1]

Q5: Are there any known incompatibilities for this compound?

A5: The provided safety data sheets do not list any specific hazardous reactions or incompatibilities under normal laboratory conditions.[8] However, it is always good practice to avoid mixing with strong oxidizing agents.

Q6: What are the signs of degradation of the powder or solutions?

A6: Discoloration of the off-white powder may indicate degradation.[2] For solutions, the presence of precipitate that does not redissolve upon warming, or a change in the solution's color, could be a sign of degradation or contamination.

Q7: What personal protective equipment (PPE) should I use when handling this compound powder?

A7: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, respiratory protection is required.

Quantitative Data Summary

For easy comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 464.39 g/mol [1][5][9]
Appearance Off-white powder / Crystalline solid[2][3]
Purity >98%[1][2]
Solubility in Water Up to 100 mM (46.44 mg/mL)[1][5]
Solubility in DMSO Up to 100 mM (46.44 mg/mL)[1][5]
Powder Storage Desiccate at Room Temperature or -20°C[1][2][3][4]
Solution Storage -20°C (up to 1 month) or -80°C (up to 2 years)[1][4][6][7]
IC50 (M-current) 2.4 - 7 µM[1][6][10]

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution in DMSO

  • Pre-weighing: Tare a sterile, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh out 4.64 mg of this compound powder (MW: 464.39 g/mol ) into the tared tube.

  • Solvent Addition: Add 100 µL of high-purity DMSO to the tube.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube or sonicate to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Visual Guides

TroubleshootingWorkflow cluster_issues Common Issues start Start: Linopirdine Experiment issue Encountered an Issue? start->issue solubility Powder Not Dissolving issue->solubility Yes degradation Suspected Degradation handling Handling/Storage Query end Proceed with Experiment issue->end No sol_check Check Solvent & Conc. solubility->sol_check deg_check Inspect Powder/Solution (Color, Precipitate) degradation->deg_check hand_check Review Storage Temp. & Handling Protocol handling->hand_check sol_action Warm / Sonicate sol_check->sol_action sol_action->end deg_action Discard & Use Fresh Stock deg_check->deg_action hand_action Follow Best Practices (Desiccate, Aliquot) hand_check->hand_action

Caption: Troubleshooting workflow for common Linopirdine issues.

SignalingPathway linopirdine Linopirdine dihydrochloride kv7 Kv7 (KCNQ) Channels (M-current) linopirdine->kv7 Blocks membrane_potential Membrane Depolarization kv7->membrane_potential Maintains Resting Potential ach_release Increased Acetylcholine (ACh) Release membrane_potential->ach_release Promotes cognitive_enhancement Cognitive Enhancement ach_release->cognitive_enhancement Leads to

Caption: Simplified signaling pathway of Linopirdine's action.

References

Technical Support Center: Managing Linopirdine Dihydrochloride's Nicotinic Receptor Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of Linopirdine dihydrochloride on nicotinic acetylcholine receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Linopirdine is primarily known as a cognitive enhancer that functions by blocking Kv7 (KCNQ) voltage-gated potassium channels. This blockade enhances neuronal excitability and increases the release of acetylcholine, which is thought to be the basis for its cognitive-enhancing effects.[1][2]

Q2: Does this compound have off-target effects on nicotinic acetylcholine receptors (nAChRs)?

Yes, in addition to its primary action on KCNQ channels, Linopirdine has been demonstrated to directly interact with and block certain subtypes of nicotinic acetylcholine receptors (nAChRs).[3][4][5] This is a critical consideration for researchers investigating cholinergic systems.

Q3: Which specific nAChR subtypes are affected by Linopirdine?

Research has specifically identified that Linopirdine blocks α9α10-containing nAChRs.[3] It has also been shown to reduce cholinergic-stimulated responses in adrenal chromaffin cells, which endogenously express various nAChR subtypes.[4]

Q4: What is the nature of Linopirdine's interaction with nAChRs?

Studies suggest that Linopirdine acts as a competitive antagonist at nAChRs.[3] The block is reversible and voltage-independent.[3]

Troubleshooting Guide

Issue: I am using Linopirdine to study the effects of enhanced acetylcholine release, but I suspect its direct action on nAChRs is confounding my results.

Solution: To dissect the effects of Linopirdine on acetylcholine release versus its direct antagonism of nAChRs, consider the following experimental controls:

  • Use of a specific nAChR antagonist: Co-application of a well-characterized, potent, and subtype-selective nAChR antagonist can help to isolate the effects of Linopirdine on KCNQ channels. The choice of antagonist will depend on the specific nAChR subtypes present in your experimental system.

  • Direct application of a nAChR agonist: To confirm that Linopirdine is indeed blocking nAChRs in your preparation, you can apply a specific nAChR agonist (e.g., nicotine or a subtype-selective agonist) in the presence and absence of Linopirdine. A reduction in the agonist-induced response in the presence of Linopirdine would indicate a direct antagonistic effect.

  • Varying agonist concentration: As Linopirdine acts as a competitive antagonist, its blocking effect can be surmounted by high concentrations of the agonist (acetylcholine).[3] Performing a dose-response curve for acetylcholine in the presence and absence of Linopirdine can help to characterize the nature of the antagonism.

Issue: I am observing a reduction in cholinergic-mediated currents or signaling, which is the opposite of what I expect from an acetylcholine release enhancer.

Solution: This is a strong indication that the direct antagonistic effects of Linopirdine on nAChRs are dominant in your experimental system. The concentration of Linopirdine being used is likely sufficient to cause significant nAChR blockade.

  • Recommendation: Perform a dose-response experiment with Linopirdine to determine the concentration range where you observe the expected enhancement of neurotransmission (due to KCNQ block) versus the concentration at which inhibitory effects (due to nAChR block) become apparent.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Linopirdine on various ion channels, highlighting its relative selectivity.

Target Channel/ReceptorIC50 Value (μM)Reference
KCNQ2/3 (M-current)2.4 - 7[1]
KCNQ18.9
α9α10 nAChR5.2[3]
Acetylcholine-activated nicotinic currents7.6[5]
IC (medium afterhyperpolarization)16.3[6]
GABA-activated Cl- currents26[5]
Delayed rectifier K+ current (IK(V))63[5]
Transient K+ current (IA)69[5]

Experimental Protocols

Protocol 1: Characterizing Linopirdine's Effect on nAChR-Mediated Currents using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α9 and α10).

    • Incubate oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with frog saline solution (Ringer's solution).

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Experimental Procedure:

    • Establish a baseline response by applying a known concentration of acetylcholine (ACh) (e.g., 10 μM) and record the inward current.[3]

    • Wash the oocyte with saline until the current returns to baseline.

    • Co-apply the same concentration of ACh with the desired concentration of Linopirdine (e.g., 100 μM).[3]

    • Record the resulting current and compare it to the baseline ACh response to determine the percentage of inhibition.

    • To test for reversibility, wash out the Linopirdine and ACh and re-apply ACh alone.[3]

    • To determine the IC50, repeat the co-application with a range of Linopirdine concentrations.

Protocol 2: Assessing Linopirdine's Impact on Cholinergic-Stimulated Calcium Influx in Cultured Cells

  • Cell Culture and Loading:

    • Culture cells known to express nAChRs (e.g., adrenal chromaffin cells) on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Fluorescence Imaging:

    • Mount the coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

    • Continuously perfuse the cells with a physiological saline solution.

  • Experimental Procedure:

    • Establish a baseline fluorescence ratio.

    • Apply a nAChR agonist (e.g., nicotine or DMPP) to elicit a calcium response.

    • Wash out the agonist and allow the fluorescence ratio to return to baseline.

    • Pre-incubate the cells with Linopirdine for a few minutes.

    • While still in the presence of Linopirdine, re-apply the nAChR agonist.

    • Measure the peak fluorescence ratio and compare it to the response in the absence of Linopirdine to quantify the inhibition.

Visualizations

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane KCNQ Kv7 (KCNQ) Channels ACh_release Acetylcholine (ACh) Release KCNQ->ACh_release Inhibits ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (e.g., α9α10) depolarization Depolarization/ Ca2+ Influx nAChR->depolarization Activates Linopirdine Linopirdine Linopirdine->KCNQ Blocks (Primary Effect) Linopirdine->nAChR Blocks (Off-Target Effect) ACh->nAChR Binds

Caption: Dual mechanism of Linopirdine action.

Experimental_Workflow start Start: Suspected nAChR Off-Target Effect q1 Isolate nAChR effect: Co-apply specific nAChR antagonist? start->q1 exp1 Experiment 1: Measure response to primary stimulus + Linopirdine + nAChR antagonist q1->exp1 Yes q2 Confirm direct block: Apply nAChR agonist with/without Linopirdine? q1->q2 No exp1->q2 exp2 Experiment 2: Measure agonist-induced response +/- Linopirdine q2->exp2 Yes q3 Characterize antagonism: Perform agonist dose-response with/without Linopirdine? q2->q3 No exp2->q3 exp3 Experiment 3: Generate dose-response curves for agonist q3->exp3 Yes end Conclusion: Quantify Linopirdine's effect on nAChRs q3->end No exp3->end

Caption: Troubleshooting workflow for Linopirdine's nAChR effects.

References

Mitigating motor coordination side effects of Linopirdine dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride in vivo, with a specific focus on monitoring and addressing potential motor coordination side effects.

Introduction to this compound and Motor Coordination

This compound is a selective blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are crucial for regulating neuronal excitability.[1][2] Specifically, it inhibits the M-current, which stabilizes the resting membrane potential of neurons.[1][3][4] By blocking these channels, Linopirdine enhances neuronal excitability and neurotransmitter release, which has been investigated for its potential as a cognitive enhancer.[5]

While preclinical safety studies in rat models have not reported significant neurological side effects like seizures or overt motor disturbances, the modulation of neuronal excitability warrants careful monitoring of central nervous system (CNS) functions, including motor coordination.[6] This guide provides a framework for assessing and troubleshooting potential motor coordination effects in your in vivo experiments.

Frequently Asked Questions (FAQs)

Mechanism and Potential Side Effects

Q1: What is the primary mechanism of action of this compound?

A1: Linopirdine is a blocker of Kv7 (KCNQ) voltage-gated potassium channels, with a notable selectivity for the M-current, which is primarily mediated by Kv7.2 and Kv7.3 subunits.[1][3] These channels are key regulators of neuronal excitability; their inhibition leads to membrane depolarization and an increased propensity for action potential firing.[2] This action is thought to underlie its effects on enhancing the release of neurotransmitters like acetylcholine in the hippocampus.[2][5]

Q2: Why might a Kv7 channel blocker like Linopirdine theoretically affect motor coordination?

A2: Kv7 channels are widely expressed in the central nervous system, including areas involved in motor control. By modulating neuronal excitability, there is a theoretical potential to interfere with the precise firing patterns required for coordinated movement. Inhibition of Kv7 channels can lead to neuronal hyperexcitability, which, if not properly regulated, could manifest as motor side effects.[4]

Q3: Have motor coordination side effects been reported for Linopirdine in preclinical studies?

A3: Based on available literature, significant motor coordination deficits or other neurological side effects have not been a prominent finding in preclinical studies with Linopirdine. For instance, one study in rat models of hemorrhagic shock noted no evidence of neurological effects, such as seizures, during their experiments.[6] Clinical trials for cognitive enhancement also did not highlight motor side effects, though they were discontinued for other reasons.[3]

Troubleshooting and Experimental Design

Q4: We are observing what appears to be ataxia in our animal models after Linopirdine administration. What should we do first?

A4: First, it is crucial to systematically verify the observation. Implement a standardized motor coordination assessment, such as the Rotarod test, to quantify the deficit. If the deficit is confirmed, consider the following troubleshooting steps:

  • Dose-Response Relationship: Determine if the effect is dose-dependent. Test lower doses of Linopirdine to see if a therapeutic window exists without motor side effects.

  • Vehicle Control: Ensure that the vehicle used to dissolve Linopirdine is not causing the observed effects. Administer a vehicle-only control group under the exact same conditions.

  • Confounding Factors: Evaluate for other potential stressors or health issues in the animals that could be exacerbated by the test compound, such as underlying infections or stress from handling.

  • Pharmacokinetics: Correlate the timing of the observed motor deficits with the known or expected pharmacokinetic profile of Linopirdine. Understanding the Cmax and half-life can help determine if the effects are linked to peak plasma concentrations.

Q5: What are some common confounding factors in motor coordination studies using rodents?

A5: Several factors can influence the results of motor coordination tests and should be carefully controlled:

  • Animal Handling and Acclimation: Insufficient acclimation to the testing room and equipment can cause stress and anxiety, impacting performance.[7][8]

  • Motivation: Lack of motivation can lead to animals jumping or passively falling off the apparatus, which does not reflect their true motor coordination ability.[9]

  • Body Weight: Significant differences in body weight between experimental groups can affect performance on tests like the Rotarod.[8]

  • Learning Effects: Repeated testing can lead to improved performance due to motor learning. It is important to include a pre-training phase until performance plateaus before administering the drug.[10]

Q6: Are there any general strategies to mitigate drug-induced motor deficits if they are confirmed?

A6: While no specific mitigation strategies for Linopirdine-induced motor effects are documented (as the effects themselves are not established), general pharmacological principles for mitigating drug-induced ataxia could be considered hypothetically:

  • Co-administration of other agents: In a research context, one might explore co-administration with compounds that counteract neuronal hyperexcitability through different mechanisms, though this would be highly exploratory.

  • Dosing Regimen Adjustment: Modifying the dosing schedule (e.g., continuous infusion vs. bolus injection) could potentially maintain therapeutic levels while avoiding peak concentrations that might be associated with side effects.

  • Selective Analogs: If motor effects are tied to off-target effects, exploring more selective analogs of Linopirdine for Kv7.2/7.3 channels could be a long-term strategy.

Preclinical CNS Safety Profile of this compound

The following table summarizes the central nervous system safety findings for Linopirdine from available preclinical literature.

ParameterSpeciesDosingObservationReference
General Neurological Effects Rat1 and 3 mg/kg (intravenous)No evidence of neurological effects, such as seizures, was observed during the experiments.[6]
Cognitive Function HumanOral (up to six months)Failed to improve cognitive function in Alzheimer's disease. No adverse side effects noted except for elevated alanine transferase levels.[6]

Experimental Protocols

Assessment of Motor Coordination: The Rotarod Test

The Rotarod test is a widely used method to assess motor coordination and balance in rodents.[7][11]

Objective: To quantify the effect of this compound on motor coordination by measuring the latency of mice or rats to fall from a rotating rod.

Materials:

  • Rotarod apparatus (e.g., from Bioseb or Columbus Instruments)[7][8]

  • Test animals (mice or rats)

  • This compound and vehicle

  • Syringes and needles for administration

  • Timer

  • 70% ethanol for cleaning

Procedure:

  • Acclimation:

    • Bring animals to the testing room in their home cages at least 30-60 minutes before the start of the experiment to allow them to acclimate.[8]

    • Handle the mice gently to reduce stress.

  • Pre-training (to be conducted over 2-3 days before the test day):

    • The goal is to train the animals to walk on the rotating rod until their performance reaches a stable plateau, to minimize learning effects on the test day.[10]

    • Set the Rotarod to a low, constant speed (e.g., 4 RPM).[7]

    • Place each animal on the rod, facing away from the direction of rotation.

    • Allow the animal to walk on the rod for a set period (e.g., 60 seconds). If it falls, place it back on the rod.

    • Repeat this for 3 trials per day with a 15-minute inter-trial interval.[8]

  • Testing Day:

    • Administer this compound or vehicle to the animals according to your experimental design. Ensure the timing of the test corresponds to the expected peak effect of the compound.

    • Set the Rotarod to an accelerating mode (e.g., from 4 to 40 RPM over 300 seconds).[7][8]

    • Place the first animal on the rod, which is initially rotating at the starting speed of 4 RPM.

    • Start the acceleration and the timer simultaneously.

    • Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.[12]

    • A cut-off time (e.g., 300 seconds) should be set. If the animal does not fall by this time, it receives the maximum score.

    • Clean the rod with 70% ethanol between each animal.

    • Repeat the test for a total of 3 trials with a 15-minute inter-trial interval.[8]

Data Analysis:

  • The primary endpoint is the latency to fall from the rod.

  • Average the latencies for the multiple trials for each animal.

  • Compare the average latencies between the Linopirdine-treated groups and the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Mechanism of Action and Neuronal Excitability

G cluster_neuron Neuron cluster_drug_action Pharmacological Intervention Kv7 Kv7 (KCNQ) Channel M_Current M-Current (K+ Efflux) Kv7->M_Current Generates RMP Resting Membrane Potential (Stabilized) M_Current->RMP Contributes to AP_Threshold Action Potential Threshold (Maintained) RMP->AP_Threshold Maintains Linopirdine Linopirdine dihydrochloride Block Blockade of Kv7 Channel Linopirdine->Block Block->Kv7 Targets Reduced_M_Current Reduced M-Current Block->Reduced_M_Current Depolarization Membrane Depolarization Reduced_M_Current->Depolarization Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Potential_Effect Potential for Altered Motor Neuron Firing Increased_Excitability->Potential_Effect

Caption: Linopirdine blocks Kv7 channels, leading to increased neuronal excitability.

Workflow for Assessing Motor Coordination Side Effectsdot

G cluster_troubleshooting Troubleshooting Steps Start Start: In Vivo Study with Linopirdine Observe Observe Animal Behavior (Gross Motor Function) Start->Observe Deficit_Observed Motor Deficit Observed? Observe->Deficit_Observed Quantify Quantify with Standardized Test (e.g., Rotarod Test) Deficit_Observed->Quantify Yes No_Deficit No Apparent Deficit: Continue with Primary Study Endpoints Deficit_Observed->No_Deficit No Troubleshoot Troubleshoot Potential Causes Quantify->Troubleshoot Dose_Response Conduct Dose-Response Study Troubleshoot->Dose_Response Vehicle_Control Verify Vehicle Effects Troubleshoot->Vehicle_Control Confounders Assess Confounding Factors (Stress, Health) Troubleshoot->Confounders PK_PD Correlate with PK/PD Troubleshoot->PK_PD Analyze Analyze Data: Is the Effect Real and Compound-Related? Report Report Findings: Characterize CNS Safety Profile Analyze->Report Yes No_Effect Effect Not Confirmed: Re-evaluate Initial Observation Analyze->No_Effect No No_Effect->Observe

References

Technical Support Center: Refining Linopirdine Dihydrochloride Dosage for Enhanced KCNQ2/3 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Linopirdine dihydrochloride in studying KCNQ2/3 potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on KCNQ channels?

Linopirdine is a voltage-gated potassium channel blocker that exhibits inhibitory effects on members of the KCNQ family. Its primary mechanism involves the blockade of the M-current, which is predominantly generated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits.[1][2] This inhibition of the M-current leads to increased neuronal excitability. Linopirdine's action is state-dependent, meaning it preferentially binds to and blocks channels that are in the activated or open state.[3][4][5]

Q2: How can I improve the specificity of Linopirdine for KCNQ2/3 channels in my experiments?

To enhance specificity for KCNQ2/3 channels, it is crucial to carefully control the concentration of Linopirdine. Based on its IC50 values, using concentrations in the low micromolar range (e.g., 1-5 µM) will favor the inhibition of KCNQ2/3 over other channels.[2][6] Additionally, consider the expression profile of KCNQ channels in your experimental system. If other KCNQ subtypes or off-target channels are present, using the lowest effective concentration of Linopirdine is critical. Employing specific positive and negative controls, such as cell lines with known KCNQ channel compositions, can also help validate the specificity of your observations.

Q3: What are the known off-target effects of Linopirdine?

Linopirdine can also block other KCNQ channel subtypes, albeit with lower potency. For instance, it blocks homomeric KCNQ1 and KCNQ4 channels.[2] At higher concentrations, Linopirdine can also inhibit other voltage-gated potassium currents, such as the delayed rectifier (IK(V)) and the transient A-type current (IA).[7] Furthermore, it has been reported to interact with other targets, including nicotinic acetylcholine receptors and TRPV1 channels.[8][9] Awareness of these potential off-target effects is essential for accurate data interpretation.

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water and DMSO, typically up to 100 mM.[8] For long-term storage, it is recommended to store the solid compound desiccated at room temperature. If preparing stock solutions, it is best to prepare them fresh on the day of the experiment. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect of Linopirdine Incorrect Dosage: The concentration of Linopirdine may be too low to elicit a response or too high, leading to non-specific effects.Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a concentration range around the reported IC50 for KCNQ2/3 (2.4 - 7 µM).[2]
Drug Insolubility: The compound may not be fully dissolved in the experimental buffer.Ensure complete dissolution of this compound in the appropriate solvent (water or DMSO) before adding it to your experimental medium.[8][10] Gentle warming or vortexing may aid dissolution. Prepare fresh solutions for each experiment.
State-Dependence of Inhibition: Linopirdine preferentially binds to activated channels. If the channels are not sufficiently activated in your protocol, the inhibitory effect will be minimal.[3][4][5]Modify your voltage-clamp protocol to include depolarizing steps that promote channel opening before and during Linopirdine application.
High background currents obscuring KCNQ2/3-mediated currents Presence of other potassium channels: Your experimental system may express other potassium channels with similar biophysical properties to KCNQ2/3.Use a subtraction protocol. Record currents before and after the application of a high concentration of a more specific KCNQ channel blocker (like XE991) to isolate the KCNQ-mediated component. Additionally, specific blockers for other potential contaminating channels can be included in the recording solutions.
Non-specific drug effects: At higher concentrations, Linopirdine can affect other ion channels.[2][7]Lower the concentration of Linopirdine to a range that is more selective for KCNQ2/3. Validate your findings with another KCNQ2/3-selective blocker.
Difficulty in achieving a stable giga-ohm seal during patch-clamp experiments Poor cell health: Unhealthy cells will not form stable seals.Ensure optimal cell culture conditions. Use cells at an appropriate passage number and confluency.
Vibrations: Mechanical instability can disrupt seal formation.Use an anti-vibration table and ensure all equipment is stable.
Pipette issues: The size and cleanliness of the pipette tip are crucial.Pull fresh pipettes with an appropriate resistance (typically 3-7 MΩ). Ensure the internal solution is filtered to remove any particulate matter.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Channels

ChannelIC50 (µM)Cell Type/SystemReference(s)
KCNQ2/3 (M-current) 2.4 - 7Rat Hippocampal Neurons, CHO cells[2]
KCNQ1 (homomeric) 8.9Not specified
IK(V) (Delayed Rectifier K+ Current) 63Rat Sympathetic Neurons[7]
IA (Transient A-type K+ Current) 69Rat Sympathetic Neurons[7]
Nicotinic Acetylcholine Receptors 7.6Rat Sympathetic Neurons[7]
GABA-activated Cl- Channels 26Rat Sympathetic Neurons[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Determine the IC50 of Linopirdine on KCNQ2/3 Channels
  • Cell Preparation:

    • Culture cells stably or transiently expressing KCNQ2 and KCNQ3 channels (e.g., CHO or HEK293 cells) on glass coverslips.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Linopirdine Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit KCNQ2/3 currents, apply a depolarizing voltage step to -20 mV for 500 ms.

    • Record baseline currents in the absence of Linopirdine.

    • Perfuse the recording chamber with increasing concentrations of Linopirdine (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM), allowing for equilibration at each concentration.

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at the end of the depolarizing step for each Linopirdine concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of the Linopirdine concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 Neuronal Membrane KCNQ2_3 KCNQ2/3 Channel (Open State) K_ion K+ Ion KCNQ2_3->K_ion Efflux Increased_Excitability Increased Neuronal Excitability KCNQ2_3->Increased_Excitability Inhibition leads to Membrane_Depolarization Membrane Depolarization K_ion->Membrane_Depolarization Hyperpolarizes (reduces excitability) Linopirdine Linopirdine Linopirdine->KCNQ2_3 Blocks Membrane_Depolarization->KCNQ2_3 Opens

Caption: Signaling pathway of Linopirdine action on KCNQ2/3 channels.

Experimental_Workflow start Start: Prepare Cells Expressing KCNQ2/3 Channels patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline KCNQ2/3 Currents patch->baseline apply_lino Apply Increasing Concentrations of this compound baseline->apply_lino record_currents Record Currents at Each Concentration apply_lino->record_currents record_currents->apply_lino Next Concentration washout Washout with Control Solution (Optional) record_currents->washout analyze Data Analysis: - Normalize Currents - Generate Dose-Response Curve - Calculate IC50 washout->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Experimental workflow for determining Linopirdine IC50 on KCNQ2/3.

Logical_Relationship cluster_linopirdine Linopirdine Concentration cluster_effect Observed Effect Low_Conc Low Concentration (1-5 µM) Specific_Effect Specific KCNQ2/3 Inhibition Low_Conc->Specific_Effect Leads to High_Conc High Concentration (>10 µM) High_Conc->Specific_Effect Leads to Off_Target_Effect Off-Target Effects (e.g., KCNQ1, IK(V), IA inhibition) High_Conc->Off_Target_Effect Also leads to

References

Validation & Comparative

A Comparative Analysis of Linopirdine Dihydrochloride and XE991 Potency on Kv7 Channels for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potency of two common Kv7 channel blockers, Linopirdine dihydrochloride and XE991. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology. This document summarizes key experimental data, outlines detailed methodologies for potency assessment, and visually represents experimental workflows and mechanisms of action.

Executive Summary

Kv7 (KCNQ) potassium channels are critical regulators of neuronal excitability, and their modulation is a key area of interest for therapeutic development in various neurological disorders. Linopirdine and XE991 are widely used antagonists of these channels. Experimental data consistently demonstrates that XE991 is a more potent inhibitor of Kv7 channels than Linopirdine . This guide presents a quantitative comparison of their half-maximal inhibitory concentrations (IC50) across different Kv7 channel subtypes.

Data Presentation: Potency on Kv7 Channels

The following table summarizes the IC50 values for this compound and XE991 on various Kv7 channel subtypes, as determined by electrophysiological studies. Lower IC50 values indicate higher potency.

CompoundKv7 SubtypeIC50 (μM)Reference(s)
This compound Kv7.1 (KCNQ1)8.9
M-current (Kv7.2/7.3)2.4 - 7[1]
XE991 Kv7.1 (KCNQ1)0.75[2][3]
Kv7.2 (KCNQ2)0.71[2][3]
Kv7.2/7.3 (KCNQ2/3)0.6[2][3]
M-current0.98[2][3]
Kv7.1/minK11.1

Experimental Protocols: Determining IC50 via Whole-Cell Patch-Clamp Electrophysiology

The determination of the potency of Kv7 channel inhibitors like Linopirdine and XE991 is primarily conducted using the whole-cell patch-clamp technique on cells expressing the specific Kv7 channel subtypes.

Cell Preparation:
  • Mammalian cell lines (e.g., CHO or HEK293) are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel subunit(s) (e.g., KCNQ2 and KCNQ3 for the M-current).

  • Cells are cultured on glass coverslips for 24-48 hours post-transfection before electrophysiological recording.

Solutions:
  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. The pH is adjusted to 7.3 with KOH.

  • Compound Preparation: Stock solutions of this compound and XE991 are prepared in an appropriate solvent (e.g., water or DMSO) and then diluted to the final desired concentrations in the external solution.

Electrophysiological Recording:
  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the application of gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

Voltage Protocol and Data Acquisition:
  • To elicit Kv7 currents, a depolarizing voltage step protocol is applied. A typical protocol involves stepping the membrane potential from the holding potential of -80 mV to a test potential of -20 mV for 500 ms to 1 s. This is followed by a hyperpolarizing step to -60 mV to measure the deactivating tail current, which is characteristic of Kv7 channels.

  • Currents are recorded in the absence (baseline) and presence of increasing concentrations of the inhibitor (e.g., Linopirdine or XE991). The application of each concentration is maintained until a steady-state block is achieved.

Data Analysis:
  • The amplitude of the Kv7 current (often the tail current) is measured for each concentration of the inhibitor.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, is determined by fitting the concentration-response data to the Hill equation.

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Transfection (e.g., HEK293 with Kv7.2/7.3) giga_seal Form Gigaohm Seal cell_prep->giga_seal solution_prep Prepare External/Internal Solutions & Compounds solution_prep->giga_seal pipette_pull Pull & Fill Patch Pipettes pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp drug_app Apply Increasing Concentrations of Inhibitor voltage_clamp->drug_app measure_current Measure Current Amplitude drug_app->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_curve Plot Concentration- Response Curve calc_inhibition->plot_curve fit_hill Fit to Hill Equation to Determine IC50 plot_curve->fit_hill

Caption: Workflow for determining the IC50 of Kv7 channel inhibitors.

Mechanism of State-Dependent Inhibition

Both Linopirdine and XE991 exhibit state-dependent inhibition, meaning they bind with higher affinity to certain conformational states of the Kv7 channel.[2][3]

state_dependent_inhibition closed Closed State open Open State closed->open Depolarization open->closed Repolarization inhibited Inhibited State open->inhibited XE991 / Linopirdine Binding inhibited->open Washout (slow for XE991)

Caption: State-dependent inhibition of Kv7 channels by Linopirdine and XE991.

References

A Tale of Two Modulators: Contrasting the Mechanisms of Linopirdine Dihydrochloride and Retigabine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the divergent actions of two prominent KCNQ channel modulators.

Linopirdine dihydrochloride and retigabine, two small molecules that have garnered significant attention in neuroscience research, both exert their primary influence on the KCNQ family of voltage-gated potassium channels. However, they do so with opposing effects and through distinct mechanisms, leading to profoundly different physiological outcomes. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in the selection and application of these pharmacological tools.

At the Core: Opposing Actions on KCNQ Channels

The primary pharmacological target for both linopirdine and retigabine is the KCNQ (or Kv7) family of potassium channels, which are crucial regulators of neuronal excitability. The M-current, a low-threshold, non-inactivating potassium current, is predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 subunits. This current plays a vital role in stabilizing the resting membrane potential and preventing repetitive firing of neurons.

Linopirdine acts as a blocker of KCNQ channels. By inhibiting the M-current, linopirdine reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This action is thought to underlie its potential as a cognitive enhancer, as it facilitates the release of neurotransmitters such as acetylcholine and glutamate.[1]

Conversely, retigabine is a positive allosteric modulator , or opener, of KCNQ channels.[2] It enhances the activity of KCNQ2-5 channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[2][3] This mechanism is the basis for its use as an anticonvulsant.[2]

The contrasting effects of these two compounds on KCNQ channels are summarized in the table below:

FeatureThis compoundRetigabine
Primary Target KCNQ (Kv7) voltage-gated potassium channelsKCNQ (Kv7) voltage-gated potassium channels
Mechanism Blocker/InhibitorPositive Allosteric Modulator/Opener
Effect on KCNQ Channels Inhibits potassium currentEnhances potassium current
Effect on Membrane Potential DepolarizationHyperpolarization
Effect on Neuronal Excitability IncreasedDecreased
Primary Therapeutic Indication Cognitive Enhancement (putative)Anticonvulsant

Quantitative Comparison of KCNQ Channel Modulation

The potency and selectivity of linopirdine and retigabine for different KCNQ channel subtypes have been characterized in various electrophysiological studies.

CompoundChannel SubtypePotency (IC50/EC50)Key Findings
Linopirdine KCNQ2/3 (M-current)IC50: 2.4 - 7 µM[1]Potent blocker of the M-current.
KCNQ1IC50: 8.9 µMAlso blocks homomeric KCNQ1 channels.
Other K+ ChannelsIC50: 63 µM (Delayed rectifier), 69 µM (Transient A-type)Shows ~20-fold selectivity for M-channels over other K+ channels.
Retigabine KCNQ2/3EC50: 1.6 µM (for voltage shift)[2][4]Shifts the voltage dependence of activation to more hyperpolarized potentials.[2][4]
KCNQ2, KCNQ3, KCNQ4Potency order: KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4[3]Broadly activates neuronal KCNQ channels.
KCNQ1No significant enhancement[3]Does not enhance cardiac KCNQ1 currents.

Beyond KCNQ Channels: Divergent Secondary Targets

While their primary actions on KCNQ channels are well-established, both linopirdine and retigabine have been shown to interact with other molecular targets, which may contribute to their overall pharmacological profiles.

Linopirdine's Off-Target Activities:

  • Glycine Receptor Antagonist: Linopirdine has been shown to inhibit glycine receptors at concentrations typically used for Kv7 channel studies.[1][5]

  • TRPV1 Agonist: Linopirdine can act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain signaling.[6] This action is independent of its effect on KCNQ channels.[6]

Retigabine's Off-Target Activities:

  • GABA-A Receptor Modulator: Retigabine is a subtype-selective positive modulator of GABA-A receptors, with a preference for extrasynaptic δ-containing receptors.[7][8] This enhancement of GABAergic inhibition likely contributes to its anticonvulsant effects.[8][9]

Contrasting Signaling Pathways

The opposing actions of linopirdine and retigabine on KCNQ channels trigger distinct downstream signaling cascades, ultimately leading to their different physiological effects.

cluster_linopirdine Linopirdine cluster_retigabine Retigabine linopirdine Linopirdine kcnq_block KCNQ2/3 Channel Blockade linopirdine->kcnq_block depolarization Membrane Depolarization kcnq_block->depolarization ca_influx Increased Ca2+ Influx depolarization->ca_influx nt_release Increased Acetylcholine & Glutamate Release ca_influx->nt_release cognitive_enhancement Cognitive Enhancement nt_release->cognitive_enhancement retigabine Retigabine kcnq_open KCNQ2-5 Channel Opening retigabine->kcnq_open hyperpolarization Membrane Hyperpolarization kcnq_open->hyperpolarization neuronal_inhibition Decreased Neuronal Firing hyperpolarization->neuronal_inhibition anticonvulsant Anticonvulsant Effect neuronal_inhibition->anticonvulsant

Figure 1. Contrasting signaling pathways of linopirdine and retigabine.

Experimental Protocols

The characterization of linopirdine and retigabine's effects on ion channels predominantly relies on the patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Recording for KCNQ Channel Activity

This protocol is a generalized method for assessing the effects of linopirdine or retigabine on KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary neurons.

1. Cell Preparation:

  • Cells are cultured on glass coverslips to a confluency of 50-70%.

  • For heterologous expression, cells are transiently transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP. pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-cell configuration is established on a selected cell.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • To elicit KCNQ currents, depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

  • A stable baseline of current recordings is established before drug application.

  • Linopirdine or retigabine is applied via the perfusion system at desired concentrations.

  • Changes in current amplitude, voltage-dependence of activation, and channel kinetics are recorded and analyzed.

cluster_workflow Patch-Clamp Experimental Workflow cell_prep Cell Preparation (Transfection with KCNQ plasmids) recording_setup Transfer to Recording Chamber (Perfusion with external solution) cell_prep->recording_setup whole_cell Establish Whole-Cell Configuration recording_setup->whole_cell pipette_prep Prepare Patch Pipette (Fill with internal solution) pipette_prep->recording_setup voltage_clamp Voltage Clamp at -80 mV whole_cell->voltage_clamp baseline Record Baseline Currents (Voltage steps) voltage_clamp->baseline drug_app Apply Linopirdine or Retigabine baseline->drug_app data_acq Record Changes in Current drug_app->data_acq analysis Data Analysis (I-V curves, G-V curves, kinetics) data_acq->analysis

Figure 2. Generalized workflow for patch-clamp experiments.

Conclusion

This compound and retigabine, while both targeting KCNQ channels, represent a fascinating case of pharmacological yin and yang. Linopirdine's channel-blocking activity leads to neuronal excitation, offering a potential avenue for cognitive enhancement. In stark contrast, retigabine's channel-opening properties result in neuronal inhibition, providing a mechanism for seizure suppression. Furthermore, their distinct off-target activities on other ion channels and receptors add layers of complexity to their pharmacological profiles. A thorough understanding of these contrasting mechanisms is paramount for researchers and drug developers to effectively utilize these compounds in their studies and to guide the development of more selective and efficacious therapeutics for neurological disorders.

References

A Comparative Analysis of Linopirdine Dihydrochloride and Other Nootropic Agents for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Linopirdine dihydrochloride against other prominent nootropic drugs, supported by available experimental data. The information is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating the potential of these compounds for cognitive enhancement.

Executive Summary

This compound is a cognition-enhancing drug with a distinct mechanism of action, primarily centered on the blockade of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. This action enhances the release of key neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory. While clinical trials in Alzheimer's disease have shown modest cognitive improvements, its efficacy in comparison to other nootropics like racetams warrants a detailed examination of the available preclinical and mechanistic data. This guide synthesizes this information to provide a comparative overview.

Data Presentation: Comparative Efficacy of Nootropic Drugs

The following table summarizes the available quantitative data on the efficacy of this compound and other selected nootropic drugs from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.

DrugMechanism of ActionKey Preclinical/Clinical FindingsIC50/EC50 Values
This compound KCNQ2/3 (Kv7.2/7.3) potassium channel blocker; enhances acetylcholine and glutamate release.[1]- Reverses age-related decline in cortical c-FOS in murine models.[1]- Small improvement in ADAS-Cog scores in Alzheimer's patients.IC50 for KCNQ2/3: 2.4 µM.[1]
Piracetam Modulates AMPA receptors; enhances membrane fluidity; may increase acetylcholine utilization.- Improves cognitive function in older adults (evidence is mixed).[2]- No significant benefit observed in dementia patients.[2]Not well-defined for a single receptor target.
Aniracetam Modulates AMPA receptors; enhances cholinergic and glutamatergic neurotransmission.[3]- Improves performance on memory tasks in rodent models.[3]- Limited and low-quality human evidence for cognitive benefits in impaired individuals.[3]Not well-defined for a single receptor target.
Donepezil (Reference Cholinesterase Inhibitor)Acetylcholinesterase inhibitor.- Improves cognitive function in Alzheimer's disease.IC50 for Acetylcholinesterase: ~5.7 nM

Signaling Pathway of this compound

Linopirdine's primary mechanism involves the blockade of the KCNQ2/3 heteromeric potassium channels, which are responsible for the M-current in neurons. The M-current is a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. By blocking these channels, Linopirdine leads to membrane depolarization, increased neuronal excitability, and enhanced release of neurotransmitters.

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Linopirdine Linopirdine KCNQ2_3 KCNQ2/3 Channel (M-current) Linopirdine->KCNQ2_3 Blocks Depolarization Membrane Depolarization KCNQ2_3->Depolarization Inhibition leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release (ACh, Glu) Vesicle_Fusion->Neurotransmitter_Release Results in

Linopirdine's Mechanism of Action

Experimental Protocols

Morris Water Maze for Assessing Spatial Learning and Memory

This protocol is a standard preclinical test to evaluate the effect of nootropic compounds on spatial navigation and memory in rodents.

Objective: To assess the effect of this compound compared to a vehicle control and a reference nootropic (e.g., Piracetam) on spatial learning and memory in rats or mice.

Materials:

  • Morris water maze: A circular pool (approximately 1.5-2m in diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Video tracking software.

  • Experimental animals (e.g., adult male Wistar rats).

  • This compound, reference nootropic, and vehicle solution.

Procedure:

  • Acclimatization: Animals are handled for several days before the experiment to reduce stress.

  • Drug Administration: Animals are divided into groups (e.g., Vehicle, Linopirdine, Piracetam) and dosed orally or via injection at a specified time before the training trials each day.

  • Acquisition Phase (4-5 days):

    • Each animal undergoes four trials per day.

    • For each trial, the animal is placed into the pool at one of four randomly chosen starting positions.

    • The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • Each animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Analysis:

  • Escape latency: Compared across groups and training days to assess learning.

  • Time in target quadrant: Compared between groups in the probe trial to assess memory retention.

Morris_Water_Maze_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Drug Administration (Vehicle, Linopirdine, Piracetam) acclimatization->drug_admin acquisition Acquisition Phase (4-5 days, 4 trials/day) drug_admin->acquisition probe Probe Trial (Platform Removed) acquisition->probe data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe->data_analysis end End data_analysis->end

Morris Water Maze Experimental Workflow
Passive Avoidance Test for Assessing Learning and Memory

This test evaluates fear-motivated learning and memory, where an animal learns to avoid an environment in which an aversive stimulus was previously delivered.

Objective: To assess the effect of this compound compared to a vehicle control and a reference nootropic on learning and memory in a fear-conditioning paradigm.

Materials:

  • Passive avoidance apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Experimental animals (e.g., adult male mice).

  • This compound, reference nootropic, and vehicle solution.

Procedure:

  • Acquisition/Training Trial:

    • The animal is placed in the brightly lit compartment.

    • The guillotine door is opened, allowing the animal to enter the dark compartment.

    • Once the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

    • The animal is then removed and returned to its home cage.

  • Drug Administration: The test drug or vehicle is administered at a specific time relative to the training trial (e.g., immediately after training to assess memory consolidation, or before the retention test to assess memory retrieval).

  • Retention/Test Trial (e.g., 24 hours after training):

    • The animal is placed back into the light compartment.

    • The time it takes for the animal to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.

Data Analysis:

  • Step-through latency: Compared between the different treatment groups.

Passive_Avoidance_Workflow start Start training Acquisition Trial (Light to Dark, Foot Shock) start->training drug_admin Drug Administration (Vehicle, Linopirdine, etc.) training->drug_admin retention Retention Trial (24h later) drug_admin->retention measure_latency Measure Step-Through Latency retention->measure_latency end End measure_latency->end

Passive Avoidance Test Workflow

Conclusion

This compound presents a unique mechanism of action among nootropic drugs by targeting KCNQ2/3 channels to enhance cholinergic and glutamatergic neurotransmission. While preclinical studies show promise in reversing age-related cognitive deficits, clinical data in Alzheimer's disease indicates only a modest effect. In comparison, traditional nootropics like piracetam and aniracetam have a longer history of use and act through different, less specific mechanisms, with mixed evidence of efficacy. The provided experimental protocols offer standardized methods for the direct comparison of these and other novel nootropic compounds in preclinical settings, which is essential for advancing the field of cognitive enhancement. Further head-to-head comparative studies are crucial to definitively establish the relative efficacy of this compound.

References

Validating the selectivity of Linopirdine dihydrochloride for M-currents over other K+ currents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. This guide provides a detailed comparison of Linopirdine dihydrochloride's selectivity for the M-current (mediated by Kv7/KCNQ potassium channels) over other potassium (K+) currents, supported by experimental data and protocols.

Linopirdine, also known as DuP 996, has been identified as a cognitive enhancer that augments acetylcholine release.[1][2] Its mechanism of action is primarily attributed to the inhibition of the M-type K+ current (I_M), a slowly activating and non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[1][2][3] This guide delves into the experimental evidence that validates the selectivity of Linopirdine for M-currents.

Comparative Selectivity Profile of Linopirdine

Electrophysiological studies have been conducted to determine the half-maximal inhibitory concentration (IC50) of Linopirdine against a variety of K+ currents. The data consistently demonstrates a higher potency for M-currents compared to other voltage-gated and calcium-activated potassium channels.

K+ CurrentChannel Subtype(s)IC50 (µM)Cell TypeReference
M-current (I_M) Kv7.2/Kv7.3 (KCNQ2/KCNQ3)2.4 ± 0.4 Rat Hippocampal CA1 Neurons[1][2]
M-current (I_M) -3.4 Rat Superior Cervical Sympathetic Ganglion Cells[3]
Medium Afterhyperpolarization Current (I_mAHP / I_C) -16.3 ± 2.4 Rat Hippocampal CA1 Neurons[1][2]
Delayed Rectifier Current (I_K(V)) -63 Rat Superior Cervical Sympathetic Ganglion Cells[3]
Transient Outward Current (I_A) -69 Rat Superior Cervical Sympathetic Ganglion Cells[3]
Delayed Rectifier Current (I_K) -Weak inhibition at 100 µMRat Hippocampal CA1 Neurons[1]
Transient Outward Current (I_A) -Weak inhibition at 100 µMRat Hippocampal CA1 Neurons[1]
K+ Leak Current (I_L) -Weak inhibition at 100 µMRat Hippocampal CA1 Neurons[1]
Na+/K+ Inward Rectifying Current (I_Q) ->300Rat Hippocampal CA1 Neurons[1][2]
Kv7.1 (KCNQ1) Homomeric8.9 -[4]
Kv7.2/7.3 (KCNQ2/KCNQ3) Heteromeric4 - 7 -[4]

Table 1: Comparative IC50 values of this compound for various potassium currents.

The data clearly indicates that Linopirdine is significantly more potent at blocking M-currents, with IC50 values in the low micromolar range.[1][2][3] For other potassium currents, such as the delayed rectifier (I_K) and the transient outward current (I_A), the concentrations required for inhibition are substantially higher, demonstrating a clear selectivity for M-channels.[1][3] In fact, one study concluded that Linopirdine exhibits approximately 20-fold selectivity for M-channels over other tested K+ channels.[3]

Experimental Validation of Selectivity

The selectivity of Linopirdine is primarily determined using patch-clamp electrophysiology techniques on neuronal cells. This methodology allows for the direct measurement of ionic currents across the cell membrane in response to voltage changes and drug application.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Acutely dissociated neurons (e.g., from rat hippocampus or superior cervical ganglion) are prepared.[2][3]

    • Alternatively, cultured neuronal cell lines can be used.

  • Recording Configuration:

    • The whole-cell patch-clamp configuration is established to allow control of the intracellular solution and measurement of total ionic currents from the entire cell.

  • Solutions:

    • External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose) buffered to a physiological pH (e.g., 7.4 with HEPES). Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels and isolate potassium currents.

    • Internal (Pipette) Solution: Contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA) to control intracellular calcium levels. ATP and GTP may be included to maintain cell health.

  • Voltage-Clamp Protocols:

    • To isolate and measure specific K+ currents, specific voltage-clamp protocols are applied.

    • M-current (I_M): A deactivating voltage protocol is typically used. The cell is held at a depolarized potential (e.g., -20 mV) to activate M-currents and then stepped to a more hyperpolarized potential (e.g., -50 mV), causing the channels to slowly deactivate. The amplitude of the deactivating "tail" current is a measure of the M-current.[2]

    • Other K+ Currents (I_K, I_A): Different voltage protocols are used to elicit these currents based on their specific voltage-dependent activation and inactivation properties. For example, I_A is typically activated by a depolarizing step from a hyperpolarized holding potential.

  • Drug Application:

    • A stable baseline recording of the target current is established.

    • This compound is then applied to the external solution at various concentrations.

    • The effect of the drug on the current amplitude is measured, and a dose-response curve is generated to calculate the IC50 value.

  • Data Analysis:

    • The current amplitudes before and after drug application are measured and compared.

    • The percentage of inhibition for each concentration is calculated.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal function.

Experimental_Workflow_for_Linopirdine_Selectivity cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application & Data Acquisition cluster_analysis Data Analysis Neuron_Isolation Isolate Neurons (e.g., Hippocampus) Patch_Clamp Establish Whole-Cell Patch-Clamp Neuron_Isolation->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocols to Isolate Specific K+ Currents Patch_Clamp->Voltage_Protocol Baseline Record Baseline Currents Voltage_Protocol->Baseline Linopirdine_App Apply Linopirdine (Varying Concentrations) Baseline->Linopirdine_App Record_Effect Record Current Inhibition Linopirdine_App->Record_Effect Dose_Response Generate Dose-Response Curve Record_Effect->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Workflow for determining Linopirdine's selectivity for K+ currents.

Signaling Pathway Context

The M-current is a critical regulator of neuronal excitability. By selectively blocking M-channels, Linopirdine reduces the outward flow of potassium ions, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the release of neurotransmitters like acetylcholine. This mechanism is believed to underlie its cognitive-enhancing effects.

Linopirdine_Mechanism_of_Action Linopirdine Linopirdine dihydrochloride M_current M-current (Kv7/KCNQ Channels) Linopirdine->M_current Inhibits K_efflux K+ Efflux M_current->K_efflux Mediates Membrane_Potential Membrane Depolarization K_efflux->Membrane_Potential Hyperpolarizes (Inhibition leads to Depolarization) Neuronal_Excitability Increased Neuronal Excitability Membrane_Potential->Neuronal_Excitability Leads to Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., ACh) Neuronal_Excitability->Neurotransmitter_Release Results in

Simplified signaling pathway of Linopirdine's action on M-currents.

References

Unveiling the Potential of Cholinergic Enhancement: A Comparative Analysis of Linopirdine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Linopirdine dihydrochloride and its more potent successors, XE991 and DMP 543, in modulating acetylcholine release. This guide provides a cross-study validation of their effects, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound, a well-studied cognitive enhancer, has paved the way for the development of more potent agents that augment acetylcholine (ACh) release. This guide offers a comprehensive comparison of Linopirdine with two of its more powerful anthracenone analogs, XE991 and DMP 543, focusing on their mechanisms of action, potency, and in vivo efficacy. The primary mechanism shared by these compounds involves the blockade of specific voltage-gated potassium channels, leading to an increase in neuronal excitability and subsequent neurotransmitter release.

Mechanism of Action: Targeting KCNQ Channels

Linopirdine and its analogs exert their effects by blocking the KCNQ2/3 (Kv7.2/7.3) heteromeric potassium channels, which are largely responsible for the M-current in neurons.[1][2] The M-current is a non-inactivating potassium current that helps to stabilize the membrane potential and prevent repetitive firing. By inhibiting this current, these compounds reduce the repolarizing influence of potassium ions, leading to a more excitable neuronal state that facilitates the release of neurotransmitters like acetylcholine.[3][4] Studies have shown that Linopirdine selectively blocks the M-current at concentrations that correlate with its ability to enhance ACh release.[5][6]

dot

Caption: Signaling pathway of Linopirdine and its analogs.

Comparative Efficacy: A Quantitative Overview

Cross-study analysis reveals a significant enhancement in potency with the development of Linopirdine analogs. While Linopirdine itself is effective, XE991 and DMP 543 demonstrate substantially lower half-maximal effective concentrations (EC50) for enhancing acetylcholine release and half-maximal inhibitory concentrations (IC50) for blocking KCNQ channels.

CompoundIn Vitro Potency (EC50) for [³H]ACh ReleaseIn Vitro Potency (IC50) for KCNQ2/3 BlockadeIn Vivo Efficacy (Oral Dose)Duration of Action
Linopirdine 4.2 µM[1]2.4 - 3.4 µM[2][7]Inactive below 10 mg/kg; no significant increase at 5 mg/kg[1]Short
XE991 490 nM[1]Not explicitly stated, but potent>90% increase in hippocampal ACh at 5 mg/kg[1]Sustained for 60 minutes[1]
DMP 543 700 nM[1]Not explicitly stated, but potent>100% increase in hippocampal ACh at 1 mg/kg[1]Lasts more than 3 hours[1]

Experimental Protocols: Methodologies for Cross-Validation

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Acetylcholine Release from Rat Brain Slices

This protocol outlines the measurement of radiolabeled acetylcholine release from brain tissue, a common method to assess the efficacy of secretagogues.

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer.

  • The hippocampus or cortex is dissected and sliced into 350-400 µm sections using a McIlwain tissue chopper.

  • Slices are then incubated in oxygenated Krebs-Ringer buffer containing [³H]choline to allow for the synthesis and storage of [³H]acetylcholine.

2. Superfusion and Sample Collection:

  • After the loading period, slices are transferred to a superfusion chamber and continuously perfused with oxygenated buffer.

  • Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to measure basal and evoked [³H]ACh release.

3. Evoked Release and Data Analysis:

  • To evoke release, the buffer is switched to a high-potassium (e.g., 25 mM KCl) solution for a short period.

  • The test compounds (Linopirdine, XE991, DMP 543) are added to the perfusion buffer at various concentrations before and during the potassium stimulation.

  • The radioactivity in each collected fraction is determined by liquid scintillation counting.

  • The amount of [³H]ACh release is expressed as a percentage of the total tritium content in the tissue at the end of the experiment. The effect of the compounds is calculated as the percentage increase in evoked release compared to the control (no drug).

dot

In_Vitro_ACh_Release_Workflow start Start: Rat Brain Dissection slicing Brain Slicing (350-400 µm) start->slicing incubation Incubation with [³H]choline slicing->incubation superfusion Transfer to Superfusion Chamber incubation->superfusion basal_collection Collection of Basal Release superfusion->basal_collection stimulation Stimulation with High K+ Buffer (+/- Test Compound) basal_collection->stimulation evoked_collection Collection of Evoked Release stimulation->evoked_collection scintillation Liquid Scintillation Counting evoked_collection->scintillation analysis Data Analysis (% Increase in Release) scintillation->analysis end End analysis->end

Caption: Workflow for in vitro acetylcholine release assay.

In Vivo Microdialysis for Extracellular Acetylcholine Measurement

This technique allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake, freely moving animals.

1. Surgical Implantation of Guide Cannula:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted into the target brain region (e.g., hippocampus or prefrontal cortex) and secured to the skull with dental cement.

  • Animals are allowed to recover for several days post-surgery.

2. Microdialysis Probe Insertion and Perfusion:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[8]

  • An acetylcholinesterase inhibitor (e.g., neostigmine) is typically included in the aCSF to prevent the rapid degradation of acetylcholine.[8]

3. Sample Collection and Analysis:

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound (via oral gavage or intraperitoneal injection).

  • The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).[9][10]

4. Data Analysis:

  • Baseline acetylcholine levels are established from the pre-drug samples.

  • The effect of the drug is expressed as the percentage change from baseline acetylcholine levels over time.

dot

In_Vivo_Microdialysis_Workflow start Start: Stereotaxic Surgery (Guide Cannula Implantation) recovery Animal Recovery start->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF (+ AChE Inhibitor) probe_insertion->perfusion baseline_collection Baseline Sample Collection perfusion->baseline_collection drug_admin Drug Administration (e.g., Oral Gavage) baseline_collection->drug_admin postdrug_collection Post-Drug Sample Collection drug_admin->postdrug_collection hplc ACh Quantification (HPLC-ED or LC-MS) postdrug_collection->hplc analysis Data Analysis (% Change from Baseline) hplc->analysis end End analysis->end

Caption: Workflow for in vivo microdialysis experiment.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ionic currents across the membrane of a single neuron, allowing for the direct assessment of a compound's effect on specific ion channels like KCNQ.

1. Cell Preparation:

  • Hippocampal neurons are acutely dissociated or cultured from rodent brains.

  • Alternatively, cell lines (e.g., Chinese hamster ovary cells) expressing the KCNQ channel subunits of interest can be used.[11]

2. Recording Configuration:

  • A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an internal solution that mimics the intracellular environment of a neuron.[12]

  • The micropipette is brought into contact with the cell membrane, and a tight seal is formed.

  • The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for the measurement of currents across the entire cell membrane.[12][13]

3. Voltage-Clamp Protocol and Data Acquisition:

  • The cell's membrane potential is held at a specific voltage (e.g., -80 mV) using a voltage-clamp amplifier.

  • Voltage steps are applied to activate the ion channels of interest (e.g., stepping to -30 mV to activate KCNQ channels).[14]

  • The resulting ionic currents are recorded before and after the application of the test compound to the external solution.

4. Data Analysis:

  • The amplitude of the specific current (e.g., the M-current) is measured.

  • The inhibitory effect of the compound is quantified by calculating the percentage reduction in the current amplitude at different concentrations to determine the IC50 value.

dot

Patch_Clamp_Workflow start Start: Cell Preparation (e.g., Hippocampal Neurons) pipette Micropipette Fabrication and Filling start->pipette seal Giga-ohm Seal Formation pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage-Clamp Recording (Hold at -80 mV) whole_cell->voltage_clamp protocol Apply Voltage-Step Protocol (Activate KCNQ Channels) voltage_clamp->protocol drug_app Apply Test Compound protocol->drug_app current_rec Record Ionic Currents drug_app->current_rec analysis Data Analysis (IC50 Determination) current_rec->analysis end End analysis->end

References

A comparative analysis of Linopirdine dihydrochloride and other KCNQ channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

The KCNQ (Kv7) family of voltage-gated potassium channels is a critical regulator of neuronal excitability. Predominantly, KCNQ2 and KCNQ3 subunits co-assemble to form the M-current, a key subthreshold current that stabilizes the neuronal resting membrane potential.[1] The modulation of these channels presents a significant therapeutic opportunity for a range of neurological disorders. This guide provides a comparative analysis of Linopirdine dihydrochloride, a foundational KCNQ channel blocker, against other significant modulators, offering objective performance data for researchers, scientists, and drug development professionals.

Quantitative Comparison of KCNQ Channel Modulators

The efficacy and selectivity of various compounds targeting KCNQ channels differ significantly. While some act as inhibitors (blockers), others are activators (openers), each with distinct therapeutic implications. The following table summarizes key quantitative data for Linopirdine and other representative KCNQ modulators.

CompoundClassPrimary Target SubunitsPotency (IC50/EC50)Key Features & Therapeutic Interest
This compound InhibitorKCNQ2/3, KCNQ1IC50: ~4-7 µM (KCNQ2/3); ~8.9 µM (KCNQ1)Cognitive enhancer; augments acetylcholine release. Exhibits state-dependent inhibition.[2]
XE991 InhibitorKCNQ1, KCNQ2, KCNQ2/3IC50: ~0.6-0.7 µM[3]Potent, selective, and widely used research tool.[3][4] More potent than Linopirdine.[5][6]
ML252 InhibitorKCNQ2IC50: 69 nM (KCNQ2); 0.12 µM (KCNQ2/3)[7]Highly potent and selective KCNQ2 inhibitor with over 40-fold selectivity against KCNQ1.[7][8]
Retigabine (Ezogabine) ActivatorKCNQ2-5EC50: 1.6 µM (for shift in activation)[9]First-in-class KCNQ channel opener approved as an anticonvulsant for epilepsy.[10][11]
BMS-204352 (MaxiPost) ActivatorKCNQ channels, Maxi-K channelsEC50: 2.4 µM (KCNQ5)[12]Neuroprotectant developed for stroke; activates multiple KCNQ subtypes.[13][14][15]
ICA-069673 ActivatorKCNQ2/3EC50: 0.69 µM[16]Orally active and selective KCNQ2/3 opener with anticonvulsant properties.[16][17]

Experimental Protocols

The characterization of KCNQ channel modulators relies on precise and reproducible experimental methods. The following are standard protocols for key assays.

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring ion channel activity and the effect of pharmacological agents.[18]

Objective: To determine the inhibitory (IC50) or activatory (EC50) potency of a compound on specific KCNQ channel subtypes.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are transfected with plasmids encoding the KCNQ channel subunits of interest (e.g., KCNQ2 and KCNQ3).[7][19]

  • Solutions:

    • External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose. The solution is bubbled with 95% O2 / 5% CO2.[20]

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-NaCl, 40 HEPES. The pH is adjusted to 7.2 with KOH.[18]

  • Recording Procedure: A glass micropipette filled with the internal solution is pressed against a cell to form a high-resistance (>1 GΩ) seal.[21] The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the resulting current.[18]

  • Voltage Protocol: To measure KCNQ currents, the cell is held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., to +10 mV) to activate the channels.[22]

  • Compound Application: The test compound is applied at various concentrations via the external solution perfusion system.

  • Data Analysis: The reduction (for inhibitors) or enhancement (for activators) of the KCNQ current is measured at each concentration. The resulting data is fitted to a dose-response curve to calculate the IC50 or EC50 value.

Radioligand Binding Assay

This technique measures the affinity of a compound for a receptor or ion channel by competing with a radiolabeled ligand.[23][24]

Objective: To determine the binding affinity (Ki) of a test compound for KCNQ channels.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line or tissue expressing the target KCNQ channels.

  • Assay Components:

    • Radioligand: A known KCNQ channel ligand labeled with a radioisotope (e.g., [3H]-GABA for the GABA binding site on KCNQ2/3).[25]

    • Test Compound: The unlabeled compound of interest at a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine background binding.

  • Incubation: The membranes, radioligand, and test compound are incubated together until binding reaches equilibrium.[24]

  • Separation: The mixture is rapidly filtered through a filter mat, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[23]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interactions and procedures in channel pharmacology.

KCNQ_Blocker_Mechanism cluster_membrane Neuronal Membrane cluster_outside Extracellular cluster_inside Intracellular KCNQ KCNQ2/3 Channel K_ion K+ Efflux KCNQ->K_ion Prevents Depolarization Membrane Depolarization KCNQ->Depolarization Leads to Blocker Linopirdine Blocker->KCNQ Inhibits Excitability Increased Neuronal Excitability Depolarization->Excitability

Caption: Mechanism of KCNQ channel inhibition.

Patch_Clamp_Workflow A Transfect Cells with KCNQ Subunits B Establish Whole-Cell Configuration A->B C Apply Voltage Protocol & Record Baseline Current B->C D Perfuse with Test Compound (Varying Concentrations) C->D E Record Modulated Current D->E F Analyze Dose-Response & Calculate IC50/EC50 E->F

Caption: Experimental workflow for patch-clamp analysis.

References

Replicating Published Findings: A Comparative Guide to Linopirdine Dihydrochloride and Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Linopirdine dihydrochloride's performance in cognitive enhancement with other alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the landscape of cognitive enhancers.

Mechanism of Action: Targeting Neuronal Excitability

Linopirdine is a cognition-enhancing drug that primarily functions by blocking voltage-gated potassium channels, specifically the KCNQ2/3 heteromer, which is responsible for the M-current.[1] This blockade disinhibits the release of acetylcholine and increases the release of glutamate in the hippocampus.[1] By inhibiting the M-current, linopirdine enhances neuronal excitability, a mechanism thought to underlie its effects on cognitive function.[2][3]

Signaling Pathway of Linopirdine

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Linopirdine Linopirdine KCNQ2_3 KCNQ2/3 (M-current) Potassium Channel Linopirdine->KCNQ2_3 Blocks Depolarization Membrane Depolarization KCNQ2_3->Depolarization Inhibits Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Triggers ACh_Glu Acetylcholine (ACh) Glutamate (Glu) Vesicle_Fusion->ACh_Glu Releases Receptors ACh & Glu Receptors ACh_Glu->Receptors Binds to Cognitive_Function Enhanced Cognitive Function Receptors->Cognitive_Function Leads to

Caption: Signaling pathway of Linopirdine's effect on neurotransmitter release.

Quantitative Data on Channel Activity

Linopirdine exhibits selectivity for the M-type K+ current (IM), which is mediated by KCNQ2/3 channels. Its inhibitory concentrations for various ion channels are summarized below.

Channel/CurrentIC50 (μM)Cell TypeReference
KCNQ2/3 (M-current)2.4Rat Hippocampal Neurons[1]
KCNQ18.9Not Specified[4]
KV7.1 + 7.3 (M-current)4 - 7Not Specified[4]
M-current (whole-cell)3.4Rat Sympathetic Ganglion Cells[2]
Delayed Rectifier (IK(V))63Rat Sympathetic Ganglion Cells[2]
Transient (IA) Current69Rat Sympathetic Ganglion Cells[2]
Acetylcholine-activated Nicotinic Currents7.6Rat Sympathetic Ganglion Cells[2]
GABA-activated Cl- Currents26Rat Sympathetic Ganglion Cells[2]
Medium Afterhyperpolarization (ImAHP)16.3Rat Hippocampal CA1 Neurons[3]

Clinical Trial Evidence in Alzheimer's Disease

A key study evaluating the efficacy and safety of linopirdine for cognitive enhancement was a multicenter, randomized, double-blind, placebo-controlled trial in patients with mild to moderate Alzheimer's disease.[5][6]

Experimental Protocol
  • Study Design: A parallel-group trial comparing linopirdine to a placebo.[5][6]

  • Participants: 382 patients (55% male, 98% Caucasian, age range 51-95 years) diagnosed with mild or moderate Alzheimer's disease. Of these, 375 received at least one dose of the treatment.[5][6]

  • Treatment: Patients were administered 30 mg of linopirdine three times per day or a placebo.[5][6]

  • Primary Outcome Measures: The primary measures of efficacy were the Clinical Global Impression scores and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[5]

Experimental Workflow

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase (6 Months) cluster_analysis Data Analysis A Patient Recruitment (n=382) Mild to Moderate Alzheimer's B Randomization A->B C Linopirdine Group (n=189) 30 mg, 3 times/day B->C D Placebo Group (Control) B->D E Cognitive Assessment (ADAS-Cog) C->E F Clinical Global Impression Assessment C->F D->E D->F G Statistical Comparison E->G F->G

Caption: Workflow of the randomized controlled trial of Linopirdine in Alzheimer's disease.

Results on Cognitive Function

While the trial did not find clinically meaningful differences in the Clinical Global Impression scores, it did show a statistically significant, albeit small, improvement in cognitive function as measured by the ADAS-Cog scale for the linopirdine group compared to the placebo group after 6 months.[5][6]

Treatment GroupBaseline ADAS-Cog (Mean)6-Month ADAS-Cog (Mean)p-value
Linopirdine (n=189)Not specified20.20.01
PlaceboNot specified22.10.01

Lower ADAS-Cog scores indicate better cognitive function.

Comparison with Other Cognitive Enhancers

The landscape of cognitive enhancers, particularly for Alzheimer's disease, includes several alternatives with different mechanisms of action.

Drug/ClassMechanism of ActionIndication
Linopirdine KCNQ2/3 channel blocker; enhances acetylcholine and glutamate releaseInvestigational for Alzheimer's Disease
Donepezil, Rivastigmine, Galantamine Acetylcholinesterase inhibitorsMild to moderate Alzheimer's Disease[7][8]
Memantine NMDA receptor antagonistModerate to severe Alzheimer's Disease[7]
Piracetam Modulates neurotransmitter receptors (e.g., muscarinic, NMDA)Investigational for cognitive disorders[9]
Encenicline Partial selective agonist of α7 nicotinic acetylcholine receptorInvestigational for cognitive deficits in Alzheimer's and schizophrenia[8]
Intepirdine (RVT-101) 5-HT6 receptor antagonistInvestigational for mild-to-moderate Alzheimer's Disease[8]

Conclusion

Published findings indicate that this compound demonstrates a clear mechanism of action by blocking KCNQ2/3 potassium channels, leading to enhanced neurotransmitter release.[4][10] Clinical trial data in patients with Alzheimer's disease showed a statistically significant but small improvement in cognitive function based on ADAS-Cog scores.[5] However, the overall clinical benefit was not deemed significant.[5][6] Compared to approved treatments for Alzheimer's like acetylcholinesterase inhibitors and NMDA receptor antagonists, linopirdine's development has not progressed to clinical use. Further research may be needed to explore its potential in other cognitive domains or in combination with other therapeutic agents.

References

Linopirdine Dihydrochloride: A Comparative Guide to its Effects in Neuronal Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linopirdine dihydrochloride, a potent neurotransmitter release enhancer, has been a subject of extensive research for its potential as a cognitive enhancer.[1][2] This guide provides a comprehensive comparison of its effects across various neuronal cell types, supported by experimental data and detailed methodologies. Its primary mechanism of action involves the blockade of specific potassium channels, leading to a cascade of downstream effects that ultimately enhance neuronal excitability and neurotransmitter release.[1][3][4][5]

Quantitative Comparison of Linopirdine's Effects

The following tables summarize the quantitative data on the effects of this compound on various ion channels in different neuronal cell types.

Table 1: Inhibitory Effects of Linopirdine on Potassium (K+) Currents

Neuronal Cell TypeK+ CurrentIC50 (μM)Percent Inhibition (at 100 μM)Reference
Rat Hippocampal CA1 Pyramidal NeuronsM-current (IM)2.4 ± 0.4100%[1]
Medium Afterhyperpolarization (ImAHP)16.3 ± 2.4100%[1]
K+ Leak Current (IL)-28 ± 8%[1]
Transient Outward Current (IA)-37 ± 10%[1]
Delayed Rectifier (IK)-36 ± 9%[1]
Slow Afterhyperpolarization (IsAHP)-52 ± 10%[1]
Inward Rectifier (IQ)>300-[1]
Rat Superior Cervical Ganglion NeuronsM-current (IM)3.4-[3]
Delayed Rectifier (IK(V))63-[3]
Transient (IA) Current69-[3]
Fast Ca2+-activated K+ Current (IC)No detectable inhibition at 10-30 μM-[3]
Slow Ca2+-activated K+ Current (IAHP)No detectable inhibition at 10-30 μM-[3]
Hyperpolarization-activated Cation Current (IQ/Ih)No detectable inhibition at 10-30 μM-[3]
NG108-15 Neuronal CellsM-type K+-current (IK(M))24.7-[4]
Voltage-gated Potassium Current (IK(V))72.3-[4]
Rat Cerebral Cortex Pyramidal NeuronsM-type K+-current (IK(M))35.8-[4]
Rat CA1 Pyramidal NeuronsM-current (IM)8.5-[5]

Table 2: Effects of Linopirdine on Other Ion Channels and Receptors

Neuronal Cell TypeTargetEffectIC50 (μM)Reference
Rat Superior Cervical Ganglion NeuronsAcetylcholine-activated nicotinic currentsReduction7.6[3]
GABA-activated Cl- currentsReduction26[3]
Dorsal Root Ganglion NeuronsTRPV1 (Capsaicin Receptor)Agonist-[6][7]

Signaling Pathways and Experimental Workflows

The primary mechanism of linopirdine involves the blockade of KCNQ2/3 (Kv7.2/7.3) potassium channels, which are responsible for the M-current.[2][8] This blockade leads to neuronal membrane depolarization, reduced spike frequency adaptation, and enhanced release of neurotransmitters such as acetylcholine and glutamate.[2][5][9][10][11]

Linopirdine_Mechanism_of_Action Linopirdine Linopirdine dihydrochloride KCNQ KCNQ2/3 (Kv7.2/7.3) Potassium Channels (M-current) Linopirdine->KCNQ Blocks Depolarization Neuronal Membrane Depolarization KCNQ->Depolarization Inhibition leads to SpikeAdaptation Reduced Spike Frequency Adaptation Depolarization->SpikeAdaptation NeurotransmitterRelease Enhanced Neurotransmitter Release (ACh, Glutamate) Depolarization->NeurotransmitterRelease

Caption: Mechanism of action of this compound.

The experimental workflow to determine the effects of linopirdine typically involves electrophysiological recordings from isolated neurons or brain slices.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_treatment Treatment cluster_analysis Data Analysis NeuronPrep Neuronal Preparation (e.g., Hippocampal Slices, Dissociated Neurons) PatchClamp Whole-cell Patch Clamp Recording NeuronPrep->PatchClamp CurrentMeasurement Measurement of Ionic Currents (e.g., IM, IK, IA) PatchClamp->CurrentMeasurement LinopirdineApp Application of This compound CurrentMeasurement->LinopirdineApp DataAnalysis Comparison of Currents (before and after drug application) LinopirdineApp->DataAnalysis IC50 Calculation of IC50 values DataAnalysis->IC50

Caption: General experimental workflow for electrophysiology.

Detailed Experimental Protocols

1. Patch-Clamp Electrophysiology in Rat Hippocampal CA1 Neurons [1]

  • Preparation: Transverse hippocampal slices (400 µm) were prepared from male Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Recording: Whole-cell patch-clamp recordings were performed on visually identified CA1 pyramidal neurons. Patch pipettes were filled with a solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, and 0.2 NaGTP.

  • Drug Application: this compound was applied via the bath perfusion system.

  • Data Analysis: Different ionic currents were isolated using specific voltage protocols and pharmacological blockers. The effect of linopirdine was quantified by measuring the reduction in current amplitude.

2. Electrophysiology in Dissociated Rat Superior Cervical Ganglion Cells [3]

  • Cell Culture: Superior cervical ganglia were dissected from neonatal Wistar rats and dissociated using collagenase and dispase. Neurons were plated on laminin-coated coverslips and cultured for 1-3 days.

  • Recording: Whole-cell patch-clamp recordings were performed. The external solution contained (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The internal solution contained (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, and 2 ATP.

  • Data Analysis: M-currents were identified by their characteristic voltage-dependent activation and deactivation kinetics. The effects of linopirdine on various currents were assessed by comparing current amplitudes before and after drug application.

Comparison with Alternatives

Linopirdine's effects are often compared to other potassium channel blockers.

  • XE991: A more potent and selective M-channel blocker than linopirdine.[12][13] Both XE991 and linopirdine are state-dependent inhibitors, favoring the activated state of the Kv7/KCNQ channels.[13]

  • Tetraethylammonium (TEA): A non-selective potassium channel blocker. Linopirdine shares some common effects with TEA in enhancing K+-evoked acetylcholine release, suggesting an action on a TEA-sensitive channel.[10]

  • Retigabine: A KCNQ channel opener, which has opposing effects to linopirdine by decreasing neuronal excitability.[14]

Downstream Effects in Different Neuronal Systems

  • Hippocampus: In hippocampal CA1 neurons, linopirdine reduces spike frequency adaptation and lowers the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][9] It also enhances the release of acetylcholine and glutamate in the hippocampus.[2]

  • Cerebral Cortex: Linopirdine enhances the K+-evoked release of acetylcholine from rat cortical slices.[10] In aged rats, it can partially compensate for the age-related decline in acetylcholine release.[15]

  • Sympathetic Neurons: Linopirdine blocks M-currents, leading to depolarization and increased excitability.[3]

  • Dorsal Root Ganglion (DRG) Neurons: Linopirdine acts as an agonist of the TRPV1 receptor, which is involved in pain signaling, suggesting a potential role in nociception.[6][7]

References

A Comprehensive Pharmacological Profile of Linopirdine (DuP 996)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Initial research indicates that Linopirdine and its analog DuP 996 are, in fact, the same chemical entity, with DuP 996 being the former developmental code name for Linopirdine.[1][2][3][4] Consequently, this guide provides a comprehensive, unified profile of Linopirdine (DuP 996), focusing on its mechanism of action as a cognition enhancer, its electrophysiological properties, and the experimental data supporting these findings. Linopirdine is recognized as a potent enhancer of neurotransmitter release, a property attributed primarily to its function as an inhibitor of M-type potassium currents (I_M).[2][3][5]

Mechanism of Action

Linopirdine's primary mechanism of action is the blockade of the M-type K+ current (I_M), which is mediated by the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][5][6] This current plays a crucial role in stabilizing the neuronal membrane potential and preventing repetitive firing. By inhibiting the M-current, Linopirdine causes a slight depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the stimulus-evoked release of various neurotransmitters, most notably acetylcholine (ACh) in brain regions like the hippocampus.[5][6][7][8] This targeted action makes it a subject of interest for reversing cognitive deficits associated with conditions like Alzheimer's disease.[7]

cluster_Neuron Presynaptic Neuron KCNQ KCNQ2/3 (Kv7) Channel M_Current M-Current (K+ Efflux) KCNQ->M_Current Generates Depolarization Membrane Depolarization M_Current->Depolarization Opposes Ca_Channel Voltage-Gated Ca2+ Channels (P/Q, N-type) Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates ACh_Release Enhanced Acetylcholine (ACh) Release Ca_Influx->ACh_Release Triggers Linopirdine Linopirdine (DuP 996) Linopirdine->KCNQ Blocks

Caption: Mechanism of Linopirdine (DuP 996) action on neurotransmitter release.

Quantitative Data: Electrophysiological Selectivity

Linopirdine's efficacy is rooted in its relative selectivity for the M-current (I_M) compared to other voltage-dependent and calcium-activated potassium currents in hippocampal neurons. The following table summarizes its inhibitory concentrations (IC50) across various ion channels, as determined by patch-clamp electrophysiology.

Ion CurrentDescriptionIC50 Value (μM)Relative Potency
I_M M-type K+ current (KCNQ2/3 mediated)2.4[2][3][5][6]High
I_C Medium afterhyperpolarization current (mAHP)16.3[2][3]Moderate
I_K(V) Delayed rectifier K+ current63[9]Low
I_A Transient outward K+ current69[9]Low
nAChR Nicotinic Acetylcholine Receptor Current7.6[9]Moderate
GABA-A GABA-activated Cl- current26[9]Low
I_Q / I_h Mixed Na+/K+ inward rectifying current>300[3]Very Low

Data compiled from studies on rat hippocampal or sympathetic neurons.[3][9]

At concentrations around its EC50 for acetylcholine release enhancement (~3 µM), Linopirdine selectively blocks the M-current.[3] Higher concentrations are required to inhibit other potassium currents, which may contribute to its overall effect but are not its primary mechanism of action for cognitive enhancement.[3]

Experimental Protocols

The data presented above were primarily generated using whole-cell patch-clamp electrophysiology on rat hippocampal CA1 neurons. This technique allows for the direct measurement of ionic currents across the neuronal membrane.

Protocol: Whole-Cell Patch-Clamp Recording of M-Current
  • Tissue Preparation: Hippocampal slices (300-400 µm thick) are prepared from rats and maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

  • Cell Identification: Individual CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Electrode Placement: A glass micropipette (microelectrode) with a tip diameter of ~1 µm, filled with an internal solution mimicking the neuron's cytosol, is carefully guided to the surface of a target neuron.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette's interior and the cell's cytoplasm.

  • Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -30 mV).

  • M-Current Elicitation: The M-current is measured as the deactivating "tail current" observed when the membrane potential is stepped from the holding potential to a more negative potential (e.g., -50 mV). This protocol isolates the M-current from other voltage-gated currents.

  • Drug Application: Linopirdine (DuP 996) is applied to the bath at various concentrations. The reduction in the amplitude of the M-current tail is measured to determine the dose-dependent inhibition and calculate the IC50 value.

cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp Prep 1. Prepare Hippocampal Slice ID 2. Identify CA1 Pyramidal Neuron Prep->ID Seal 3. Form Giga-Seal ID->Seal Rupture 4. Rupture Membrane (Whole-Cell Mode) Seal->Rupture Clamp 5. Voltage Clamp Cell Rupture->Clamp Elicit 6. Apply Voltage Step to Elicit M-Current Clamp->Elicit Apply 7. Apply Linopirdine to Bath Elicit->Apply Measure 8. Measure Current Inhibition (IC50) Apply->Measure

Caption: Workflow for patch-clamp electrophysiology to measure M-current inhibition.

In Vivo Efficacy

The neurochemical action of Linopirdine translates to functional cognitive enhancement in animal models. Studies have shown that Linopirdine can:

  • Ameliorate scopolamine-induced deficits in passive avoidance tasks in mice.[8]

  • Reverse atropine-induced deficits in the Morris water maze spatial memory task in young rats.[8]

  • Improve performance in cognition-impaired aged rats.[8]

These behavioral improvements are consistent with its mechanism of augmenting acetylcholine release in the hippocampus, a brain region critical for learning and memory.[8]

References

Evaluating the Therapeutic Window of Linopirdine Dihydrochloride Versus Other Cognitive Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic window of Linopirdine dihydrochloride, a potassium channel blocker with cognitive-enhancing properties, against a panel of established cognitive enhancers. By examining available preclinical and clinical data, this document aims to offer an objective evaluation of the potential therapeutic index of Linopirdine in relation to its counterparts, thereby informing future research and development in the field of cognitive enhancement.

Executive Summary

This compound, a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, enhances neuronal excitability and acetylcholine release, mechanisms central to its potential as a cognitive enhancer. While it has shown promise in animal models of learning and memory, clinical trials in Alzheimer's disease have demonstrated only modest cognitive improvements. This guide contextualizes these findings by comparing Linopirdine's preclinical efficacy and safety profile with those of widely used cognitive enhancers: Donepezil, Memantine, Modafinil, Methylphenidate, and Piracetam. The comparison suggests that while Linopirdine possesses a unique mechanism of action, a clear definition of its therapeutic window for cognitive enhancement in humans requires further investigation, particularly concerning its clinical efficacy at well-tolerated doses.

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. The following tables summarize key parameters for Linopirdine and other cognitive enhancers to facilitate a comparative assessment of their therapeutic windows.

Table 1: Mechanistic and Pharmacokinetic Comparison
Compound Primary Mechanism of Action Half-life (hours) Time to Peak Plasma Concentration (hours)
This compound Blocker of Kv7 (KCNQ) voltage-gated potassium channels, enhancing acetylcholine release[1]Not well-established in humans for cognitive indicationsNot well-established in humans for cognitive indications
Donepezil Reversible inhibitor of acetylcholinesterase (AChE), increasing acetylcholine levels[2][3]~70[4]3-4[2]
Memantine Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[5][6]60-80[7]3-7[6]
Modafinil Atypical stimulant; inhibits dopamine and norepinephrine transporters[8][9]12-15[9]2-4[9]
Methylphenidate Blocks the reuptake of dopamine and norepinephrine[10]2-3[10]~2[11]
Piracetam Modulates neurotransmission (e.g., cholinergic, glutamatergic); enhances cell membrane fluidity[12]~51
Table 2: Efficacy and Safety Data Comparison
Compound Therapeutic Dose Range (Human) Observed Adverse Effects Notes on Therapeutic Window
This compound 30 mg three times per day (in Alzheimer's trial)[13]Elevated alanine transferase levels[14]. In animal models, high doses (30 mg/kg) induced lethal seizures in some mice[15].Clinical trial showed small cognitive improvement at the tested dose, suggesting the therapeutic window for significant cognitive enhancement may be narrow or require higher, potentially less tolerated, doses[13].
Donepezil 5-23 mg once daily for Alzheimer's disease[3]Nausea, diarrhea, insomnia, muscle cramps[3].Established therapeutic window for symptomatic treatment of Alzheimer's disease, with dose-dependent efficacy and side effects[3][16].
Memantine 10-28 mg daily for moderate-to-severe Alzheimer's disease[6][17]Dizziness, headache, confusion, constipation[17]. Generally well-tolerated[6].Appears to have a relatively wide therapeutic window in the target population[7][18].
Modafinil 200-400 mg once daily for narcolepsy and other sleep disorders[8][19]Headache, nausea, nervousness, anxiety, insomnia[19].Effective for wakefulness with a generally favorable side-effect profile at therapeutic doses, but potential for abuse exists[15][20].
Methylphenidate 5-60 mg daily (in divided doses or extended release) for ADHD[11][21]Insomnia, decreased appetite, headache, nervousness[21][22].Well-established therapeutic window for ADHD, but with a known potential for abuse and dependence[10].
Piracetam 1.2-4.8 g daily for cognitive impairment[12][23]Generally well-tolerated; mild side effects may include nervousness and agitation.Appears to have a wide therapeutic window, though evidence for its efficacy in dementia is considered inconclusive by some reviews[12][23][24].

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental paradigms used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron K_ion K+ KCNQ Kv7/KCNQ Channel K_ion->KCNQ Efflux (hyperpolarization) ACh_release Acetylcholine Release KCNQ->ACh_release Inhibits ACh_vesicle Acetylcholine Vesicles ACh_vesicle->ACh_release Leads to Linopirdine Linopirdine Linopirdine->KCNQ Blocks

Caption: Linopirdine blocks Kv7/KCNQ potassium channels, leading to increased acetylcholine release.

Donepezil_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Cognitive Function Cognitive Function Postsynaptic_Receptor->Cognitive Function Enhances Donepezil Donepezil Donepezil->AChE Inhibits Memantine_Signaling_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_ion Ca2+ Influx NMDA_Receptor->Ca_ion Allows Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to (Excessive) Memantine Memantine Memantine->NMDA_Receptor Blocks (Uncompetitive) Modafinil_Signaling_Pathway cluster_synapse Dopaminergic Synapse Dopamine Dopamine DAT Dopamine Transporter Dopamine->DAT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Dopamine->Postsynaptic_Receptor Binds Wakefulness Wakefulness Postsynaptic_Receptor->Wakefulness Promotes Modafinil Modafinil Modafinil->DAT Inhibits Experimental_Workflow_Morris_Water_Maze cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Pool Circular pool with opaque water Place_Animal Place animal in water at random start position Pool->Place_Animal Platform Hidden platform Platform->Place_Animal Cues Distal visual cues Cues->Place_Animal Swim Animal swims to find platform Place_Animal->Swim Record_Latency Record escape latency and path length Swim->Record_Latency Guide_Animal Guide to platform if not found Swim->Guide_Animal Repeat Repeat for multiple trials and days Record_Latency->Repeat Latency_Plot Plot escape latency over days Record_Latency->Latency_Plot Guide_Animal->Repeat Probe_Trial Probe trial: remove platform Repeat->Probe_Trial Quadrant_Time Analyze time spent in target quadrant during probe trial Probe_Trial->Quadrant_Time

References

Safety Operating Guide

Proper Disposal of Linopirdine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not intended for diagnostic or therapeutic use.

This document provides essential guidance on the proper disposal procedures for Linopirdine dihydrochloride (CAS 113168-57-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical management and adherence to established disposal protocols are paramount.[1][2]

Safety and Handling Profile

Before disposal, it is crucial to understand the safety profile of this compound.

ParameterValueSource
GHS Classification Not a hazardous substance or mixture[1][2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Ecological Information Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Identification and Segregation:

  • Solid Waste:

    • Keep this compound in its original container where possible.[2]

    • If you have small amounts of expired or unused pure compound, it should be treated as chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, clearly labeled solid chemical waste container.

  • Liquid Waste (Solutions):

    • Aqueous and solvent-based solutions of this compound should be collected in a designated, sealed, and clearly labeled liquid chemical waste container.

    • Do not mix with other incompatible waste streams.[2]

    • The container should be labeled with the full chemical name: "this compound" and the solvent used (e.g., "in water" or "in DMSO").

3. Waste Collection and Storage:

  • All waste containers must be securely closed and stored in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Follow your institution's guidelines for the maximum allowable volume of waste to be stored in a satellite accumulation area.

4. Disposal Request and Pick-up:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations. While some safety data sheets suggest that smaller quantities can be disposed of with household waste, this is generally not acceptable in a professional laboratory setting and may violate local ordinances.[1]

5. Decontamination of Glassware:

  • Any glassware that has come into contact with this compound should be decontaminated.

  • Rinse the glassware multiple times with an appropriate solvent (the one used to make the solution, e.g., water or DMSO), and collect the rinsate as hazardous waste.

  • After decontamination, the glassware can be washed according to standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_incorrect Incorrect Disposal Routes (AVOID) A Assess Waste Type (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste into Designated and Labeled Containers A->C Proceed to Containment D Keep in Original Container if Possible C->D E Store in Secure Satellite Accumulation Area C->E Store Securely F Contact Environmental Health & Safety (EHS) for Pickup E->F Request Disposal G Professional Disposal via Licensed Waste Management F->G H Do Not Pour Down Drain I Do Not Dispose in Regular Trash

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride. It includes detailed guidance on personal protective equipment, handling, storage, disposal, and emergency first aid procedures.

Physicochemical and Safety Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 464.39 g/mol [1][2][3]
Purity >98%[1][3][4]
Appearance Crystalline solid, Off-white powder[4][5]
Solubility Soluble in water (100 mM) and DMSO (100 mM)[1][3]
Storage Temperature Room temperature (desiccate) or -20°C[1][3][4][5]
CAS Number 113168-57-3[1][2][3][5]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use impervious gloves that are resistant to the product.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Not generally required under normal handling conditions. If dust is generated, use a certified respirator.

Always follow general precautionary measures for handling chemicals, such as washing hands after use and changing contaminated clothing.

Handling and Storage

Handling:

  • Avoid the generation of dust.

  • Ensure adequate ventilation.

  • Follow standard laboratory hygiene practices.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is at room temperature, desiccated.[1][3] Some suppliers recommend storage at -20°C.[4][5]

  • Solutions should ideally be prepared and used on the same day. If storage is necessary, store solutions at -20°C for up to one month.[1]

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as described above.

  • Avoid inhaling any dust.

  • Mechanically pick up the spilled material and place it in a suitable container for disposal.

  • Clean the affected area thoroughly.

  • Prevent the product from entering drains.[6]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste.

  • Leave the chemical in its original container.

  • Uncleaned containers should be handled in the same manner as the product itself.

First Aid Measures

In case of exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.

  • Eye Contact: Rinse the opened eye for several minutes under running water.[6]

  • Ingestion: If swallowed, rinse mouth with water. If symptoms persist, consult a doctor.[6]

Experimental Protocols and Biological Activity

This compound is a known blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][3][5] This activity leads to an increase in acetylcholine release in the brain, which is the basis for its investigation as a cognitive enhancer.[1][5] The IC50 for blocking M-currents (mediated by KCNQ2/3 channels) is approximately 2.4 µM.[1][7]

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G prep Preparation - Weighing - Dissolving handling Handling - Use in experiments prep->handling storage Storage - Solid: RT, desiccate - Solution: -20°C handling->storage spill Spill Response - Evacuate - PPE - Clean up handling->spill disposal Disposal - Follow regulations - Do not mix waste handling->disposal ppe PPE - Goggles - Gloves - Lab coat ppe->prep ppe->handling ppe->spill

General workflow for handling this compound.

The following diagram illustrates the simplified signaling pathway affected by this compound.

G linopirdine Linopirdine dihydrochloride kv7 Kv7 (KCNQ) Channels linopirdine->kv7 blocks neuronal_excitability Neuronal Excitability linopirdine->neuronal_excitability increases k_efflux K+ Efflux kv7->k_efflux mediates kv7->neuronal_excitability regulates membrane_potential Membrane Hyperpolarization k_efflux->membrane_potential leads to membrane_potential->neuronal_excitability reduces ach_release Acetylcholine Release neuronal_excitability->ach_release promotes cognitive_enhancement Cognitive Enhancement ach_release->cognitive_enhancement contributes to

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.